molecular formula C21H44NO7P B1242901 1-Palmitoyl-2-hydroxy-sn-glycero-3-PE

1-Palmitoyl-2-hydroxy-sn-glycero-3-PE

Katalognummer: B1242901
Molekulargewicht: 453.5 g/mol
InChI-Schlüssel: YVYMBNSKXOXSKW-HXUWFJFHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-hexadecanoyl-sn-glycero-3-phosphoethanolamine is a 1-acyl-sn-glycero-3-phosphoethanolamine in which the 1-acyl group is specified as hexadecanoyl (palmitoyl). It has a role as a human metabolite. It is a 1-acyl-sn-glycero-3-phosphoethanolamine and a lysophosphatidylethanolamine 16:0. It is a tautomer of a 1-hexadecanoyl-sn-glycero-3-phosphoethanolamine zwitterion.
PE(16:0/0:0), also known as 1-palmitoyl-gpe or gpe(16:0), belongs to the class of organic compounds known as 1-acyl-sn-glycero-3-phosphoethanolamines. These are glycerophoethanolamines in which the glycerol is esterified with a fatty acid at O-1 position, and linked at position 3 to a phosphoethanolamine. Thus, PE(16:0/0:0) is considered to be a glycerophosphoethanolamine lipid molecule. PE(16:0/0:0) is considered to be a practically insoluble (in water) and relatively neutral molecule. PE(16:0/0:0) has been found throughout all human tissues, and has also been detected in multiple biofluids, such as feces and blood. Within the cell, PE(16:0/0:0) is primarily located in the membrane (predicted from logP) and intracellular membrane. PE(16:0/0:0) exists in all eukaryotes, ranging from yeast to humans. In humans, PE(16:0/0:0) is involved in phospholipid biosynthesis pathway.

Eigenschaften

Molekularformel

C21H44NO7P

Molekulargewicht

453.5 g/mol

IUPAC-Name

[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-hydroxypropyl] hexadecanoate

InChI

InChI=1S/C21H44NO7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-21(24)27-18-20(23)19-29-30(25,26)28-17-16-22/h20,23H,2-19,22H2,1H3,(H,25,26)/t20-/m1/s1

InChI-Schlüssel

YVYMBNSKXOXSKW-HXUWFJFHSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)O

Isomerische SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCN)O

Kanonische SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)O

Physikalische Beschreibung

Solid

Herkunft des Produkts

United States

Foundational & Exploratory

An In-Depth Technical Guide on the Biological Functions of 1-Palmitoyl-2-hydroxy-sn-glycero-3-PE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Palmitoyl-2-hydroxy-sn-glycero-3-phosphatidylethanolamine (LPE 16:0) is a naturally occurring lysophospholipid that has emerged as a significant bioactive molecule involved in a variety of cellular processes. As a metabolite of phosphatidylethanolamine, LPE 16:0 acts as a signaling molecule, primarily through G-protein coupled receptors (GPCRs), to influence cell proliferation, migration, and intracellular calcium homeostasis. Its roles in both physiological and pathological conditions, including cancer and liver injury, are areas of active investigation. This technical guide provides a comprehensive overview of the biological functions of LPE 16:0, with a focus on its signaling pathways, quantitative data on its activity, and detailed experimental protocols for its study.

Introduction

Lysophospholipids are a class of signaling molecules derived from the hydrolysis of membrane phospholipids. Among these, lysophosphatidylethanolamine (LPE) species, and specifically 1-Palmitoyl-2-hydroxy-sn-glycero-3-PE (LPE 16:0), have garnered increasing interest for their diverse biological activities. LPE 16:0 is generated from the enzymatic action of phospholipase A2 on phosphatidylethanolamine. While present at low levels in plasma membranes and serum, its localized production and action can have significant cellular effects.[1] This guide will delve into the known biological functions of LPE 16:0, the signaling cascades it initiates, and the methodologies used to investigate its roles.

Biological Functions of LPE 16:0

LPE 16:0 has been implicated in a range of biological processes, from influencing the growth of parasites to modulating cellular responses in cancer and metabolic conditions.

Antiparasitic Activity

LPE 16:0 has demonstrated inhibitory effects on the growth of the protozoan parasite Leishmania donovani promastigotes, with a GIC50 (concentration causing 50% inhibition of growth) of 8 µM.[1] This suggests a potential role for LPE 16:0 in host defense or as a lead compound for the development of new antiparasitic agents.

Role in Cancer

The involvement of LPE 16:0 in cancer is complex and appears to be cell-type dependent. In the context of breast cancer, particularly the MDA-MB-231 cell line, LPE 16:0 has been shown to have limited effects on cell proliferation and migration compared to other lysophospholipids like lysophosphatidic acid (LPA).[2][3] However, it does induce intracellular calcium mobilization, suggesting an involvement in signaling pathways that could contribute to the cancer phenotype.[2]

Metabolic and Physiological Roles

Serum levels of LPE 16:0 have been observed to decrease in a mouse model of alcohol-induced liver injury and in a hepatocellular carcinoma mouse xenograft model.[1] Furthermore, human serum levels of LPE 16:0 are also reduced following intense exercise.[1] These findings suggest that LPE 16:0 may be a biomarker for certain metabolic states and pathological conditions.

Signaling Pathways of LPE 16:0

The primary mechanism by which LPE 16:0 exerts its biological effects is through the activation of specific G-protein coupled receptors (GPCRs). The most well-characterized receptor for LPE is the lysophosphatidic acid receptor 1 (LPA1).[4][5]

LPA1 Receptor-Mediated Signaling

Activation of the LPA1 receptor by LPE 16:0 initiates a cascade of intracellular events. The LPA1 receptor is coupled to multiple G-proteins, including Gq/11 and Gi/o.[6][7]

  • Gq/11 Pathway and Calcium Mobilization: Upon binding of LPE 16:0 to the LPA1 receptor, the Gαq subunit is activated. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm. This increase in intracellular calcium concentration ([Ca2+]i) is a key signaling event that can trigger a variety of downstream cellular responses.[4][5]

  • Gi/o Pathway and MAPK/ERK Signaling: The LPA1 receptor can also couple to Gi/o proteins. Activation of this pathway can lead to the phosphorylation and activation of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) cascade.[7] This pathway is crucial in regulating processes such as cell proliferation, differentiation, and survival.

Diagram of LPE 16:0 Signaling Pathway

LPE_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space LPE LPE 16:0 LPA1 LPA1 Receptor LPE->LPA1 Binds Gq Gαq LPA1->Gq Activates Gi Gαi LPA1->Gi Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor Ca2_cyto [Ca2+]i ↑ ER->Ca2_cyto Releases Ca2+ Ca2_store Ca2+ Cellular_Response_Ca Cellular Responses (e.g., migration) Ca2_cyto->Cellular_Response_Ca Triggers Ras Ras Gi->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK pERK p-ERK1/2 ERK->pERK Phosphorylation Proliferation Cell Proliferation & Survival pERK->Proliferation Promotes

Caption: LPE 16:0 signaling through the LPA1 receptor.

Quantitative Data

The following tables summarize the available quantitative data for the biological activity of LPE 16:0 and related compounds.

Table 1: Bioactivity of LPE 16:0

ParameterValueOrganism/Cell LineBiological EffectReference
GIC508 µMLeishmania donovaniInhibition of promastigote growth[1]
Intracellular Ca2+ ResponseInduces responseSH-SY5Y cellsMobilization of intracellular calcium[4]
Intracellular Ca2+ ResponseNo responseMDA-MB-231 cellsMobilization of intracellular calcium[2]
Cell ProliferationLess effective than LPAMDA-MB-231 cellsStimulation of cell proliferation[2][3]

Table 2: Receptor Binding Affinity

LigandReceptorKdAssay MethodReference
1-Palmitoyl (16:0) LPALPA11.69 ± 0.1 nMFree-Solution Assay with Compensated Interferometric Reader[8]

Note: A direct experimentally determined Kd for LPE 16:0 binding to LPA1 is not currently available in the literature. The value for the structurally similar 16:0 LPA is provided for reference.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the biological functions of LPE 16:0.

General Experimental Workflow

The study of LPE 16:0's biological functions typically follows a workflow that begins with cell culture and stimulation, followed by specific assays to measure cellular responses, and concludes with data analysis.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., MDA-MB-231) Stimulation Cell Stimulation with LPE 16:0 Cell_Culture->Stimulation LPE_Prep LPE 16:0 Stock Preparation LPE_Prep->Stimulation Ca_Assay Intracellular Calcium Measurement (Fura-2 AM) Stimulation->Ca_Assay Migration_Assay Cell Migration Assay (Wound Healing) Stimulation->Migration_Assay Proliferation_Assay Cell Proliferation Assay (e.g., WST-1) Stimulation->Proliferation_Assay Western_Blot Western Blot (p-ERK/Total ERK) Stimulation->Western_Blot Data_Quant Data Quantification (e.g., Fluorescence intensity, band densitometry) Ca_Assay->Data_Quant Migration_Assay->Data_Quant Proliferation_Assay->Data_Quant Western_Blot->Data_Quant Stats Statistical Analysis Data_Quant->Stats Conclusion Conclusion Stats->Conclusion

Caption: General experimental workflow for studying LPE 16:0.

Protocol for Intracellular Calcium Measurement using Fura-2 AM

This protocol is adapted for use with a fluorescence plate reader.[9]

Materials:

  • Cells of interest (e.g., SH-SY5Y)

  • Clear flat-bottom black 96-well culture plates

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • Probenecid (B1678239)

  • HEPES-buffered saline (HBS)

  • LPE 16:0 stock solution

  • Fluorescence plate reader with dual excitation capabilities (340 nm and 380 nm) and emission at 510 nm.

Procedure:

  • Cell Seeding: Seed cells in a clear flat-bottom black 96-well plate at a density that will result in 80-90% confluency on the day of the experiment. Incubate for at least 16 hours.

  • Dye Loading Solution Preparation: Prepare a dye loading solution containing Fura-2 AM (typically 2-5 µM), Pluronic F-127 (0.02%), and probenecid (2.5 mM) in HBS.

  • Cell Loading:

    • Remove the culture medium from the wells and wash once with 200 µl of HBS.

    • Add 100 µl of the dye loading solution to each well.

    • Incubate the plate for 60 minutes at room temperature in the dark.

  • Washing and De-esterification:

    • Remove the dye loading solution and wash the cells twice with HBS.

    • Add 200 µl of HBS supplemented with 2.5 mM probenecid to each well and incubate for at least 20 minutes at room temperature to allow for complete de-esterification of Fura-2 AM.

  • Measurement:

    • Place the plate in the fluorescence plate reader.

    • Set the instrument to measure fluorescence emission at 510 nm with alternating excitation at 340 nm and 380 nm.

    • Establish a baseline reading for a few cycles.

    • Add the desired concentration of LPE 16:0 to the wells.

    • Continue to record the fluorescence intensity at both excitation wavelengths over time.

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F340/F380) for each time point.

    • The change in this ratio is proportional to the change in intracellular calcium concentration.

Protocol for MDA-MB-231 Cell Migration (Wound Healing) Assay

This protocol is a standard method to assess cell migration in vitro.[10]

Materials:

  • MDA-MB-231 cells

  • 6-well plates

  • DMEM medium with 0.5% FBS

  • Sterile 200 µl or 1000 µl pipette tips

  • Phosphate-buffered saline (PBS)

  • LPE 16:0

  • Microscope with a camera

Procedure:

  • Cell Seeding: Seed MDA-MB-231 cells (2 x 105 cells/well) in 6-well plates with DMEM containing 0.5% FBS and allow them to form a confluent monolayer overnight.

  • Creating the Wound:

    • Gently scratch a straight line across the center of the cell monolayer with a sterile pipette tip.

    • Wash the wells twice with PBS to remove dislodged cells.

  • Treatment:

    • Replace the PBS with fresh DMEM containing 0.5% FBS and the desired concentration of LPE 16:0. A control well with vehicle should be included.

  • Imaging:

    • Immediately after adding the treatment, capture an image of the wound at 0 hours.

    • Incubate the plate at 37°C in a CO2 incubator.

    • Capture images of the same wound area at subsequent time points (e.g., 24 hours).

  • Data Analysis:

    • Measure the area of the wound at each time point using image analysis software (e.g., ImageJ).

    • Calculate the percentage of wound closure over time relative to the initial wound area.

Protocol for Western Blot Analysis of ERK Phosphorylation

This protocol outlines the steps to detect the phosphorylation of ERK1/2 in response to LPE 16:0 stimulation.

Materials:

  • Cells of interest

  • LPE 16:0

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Culture cells to the desired confluency and serum-starve overnight if necessary to reduce basal ERK phosphorylation.

    • Stimulate the cells with LPE 16:0 for the desired time.

    • Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

    • Collect the cell lysates and clarify by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection:

    • Incubate the membrane with ECL reagent.

    • Detect the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing:

    • The membrane can be stripped of the antibodies and re-probed with an antibody against total ERK1/2 to normalize for protein loading.

Conclusion

This compound is a bioactive lysophospholipid with diverse biological functions. Its ability to signal through the LPA1 receptor and modulate intracellular calcium and MAPK/ERK pathways underscores its importance in cellular regulation. While its precise role in various physiological and pathological contexts is still being elucidated, the available data and experimental methodologies provide a solid foundation for further research. Future studies focusing on the direct binding affinity of LPE 16:0 to its receptors and a more detailed characterization of its downstream signaling networks will be crucial for a complete understanding of its biological significance and for exploring its potential as a therapeutic target or biomarker.

References

The Biological Role of 1-Palmitoyl-2-hydroxy-sn-glycero-3-PE in Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Palmitoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine (LPE 16:0), a member of the lysophosphatidylethanolamine (LPE) class of lysophospholipids, is emerging as a bioactive lipid mediator with diverse roles in cellular function. Arising from the hydrolysis of phosphatidylethanolamine (B1630911) (PE) by phospholipase A2 (PLA2), this signaling molecule is a minor yet significant component of cell membranes and is present in human serum.[1] This technical guide provides a comprehensive overview of the current understanding of the biological roles of LPE 16:0 in cells, with a focus on its involvement in signaling pathways, metabolic regulation, and its implications in various physiological and pathological processes. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the experimental data and methodologies crucial for advancing research in this field.

Introduction

Lysophospholipids (LPLs) are a class of signaling molecules derived from membrane phospholipids (B1166683) that play critical roles in a wide array of cellular processes.[2] Among these, lysophosphatidylethanolamines (LPEs) are gaining recognition for their diverse biological activities. 1-Palmitoyl-2-hydroxy-sn-glycero-3-PE, with a palmitic acid at the sn-1 position, is a specific and naturally occurring LPE species.[3][4] While structurally similar to other LPLs like lysophosphatidic acid (LPA), LPE exhibits distinct biological effects, engaging in cell-type-specific signaling to regulate processes such as cell differentiation, migration, and proliferation.[5][6] Its involvement has been noted in the context of cancer biology, neuroscience, and the immune response, highlighting its potential as a therapeutic target and biomarker.[5][7][8] This guide will delve into the molecular mechanisms underlying the functions of LPE 16:0, presenting quantitative data, detailed experimental protocols, and visual representations of its signaling and metabolic pathways.

Metabolism of this compound

The cellular levels of LPE 16:0 are tightly regulated by a balance between its synthesis and degradation, primarily through the Lands' cycle.

2.1. Synthesis:

LPE 16:0 is primarily generated through the enzymatic hydrolysis of phosphatidylethanolamine (PE) by phospholipase A2 (PLA2). This reaction removes the fatty acid from the sn-2 position of the glycerol (B35011) backbone.[1]

2.2. Degradation and Remodeling:

LPE 16:0 can be metabolized through two main pathways:

  • Reacylation: Lysophosphatidylethanolamine acyltransferases (LPEATs) catalyze the transfer of a fatty acid from acyl-CoA to the sn-2 position of LPE, reforming PE. This process is crucial for membrane phospholipid remodeling.[5][9] Mammalian LPEATs, such as LPEAT2, exhibit substrate specificity for both the lysophospholipid and the acyl-CoA.[9]

  • Dephosphorylation: Lipid phosphate (B84403) phosphatases (LPPs) can dephosphorylate LPE to monoacylglycerol, thereby terminating its signaling activity.[3]

The enzymes involved in these pathways represent potential targets for modulating the cellular functions of LPE 16:0.

Diagram: Metabolic Pathway of this compound

LPE_Metabolism PE Phosphatidylethanolamine (PE) (with Palmitic Acid at sn-1) LPE This compound (LPE 16:0) PE->LPE PLA2 LPE->PE LPEAT MAG 1-Palmitoyl-sn-glycerol (Monoacylglycerol) LPE->MAG LPPs AcylCoA Acyl-CoA AcylCoA->PE

Caption: Metabolism of LPE 16:0.

Cellular Signaling Pathways

LPE 16:0 exerts its biological effects by activating intracellular signaling cascades, often through G-protein coupled receptors (GPCRs). The signaling pathways are notably cell-type dependent.

3.1. GPCR-Mediated Signaling:

In certain cell types, LPE has been shown to signal through LPA receptors, particularly LPA1. For instance, in PC-12 neuronal cells and MDA-MB-231 breast cancer cells, LPE induces an increase in intracellular calcium ([Ca2+]i) via the LPA1 receptor.[6][10][11]

The canonical pathway initiated by LPE binding to LPA1 involves:

  • G-protein activation: Activation of pertussis toxin-sensitive Gi/o proteins.[10][11]

  • Phospholipase C (PLC) activation: The activated G-protein stimulates PLC.[10][11]

  • IP3 generation and Ca2+ release: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored Ca2+ into the cytoplasm.[10][11]

  • Ca2+ influx: The initial release of Ca2+ can trigger a subsequent influx of extracellular Ca2+ across the plasma membrane.[10]

In MDA-MB-231 breast cancer cells, the adhesion GPCR CD97 has also been implicated in LPE signaling in conjunction with LPA1.[10]

3.2. Mitogen-Activated Protein Kinase (MAPK) Pathway:

LPE has been reported to stimulate the MAPK cascade in certain contexts, such as in some mushroom species.[1] In neuronal PC-12 cells, LPEs have been shown to enhance neuronal differentiation via MAPK activation. The specific downstream effectors of LPE-induced MAPK activation are still under investigation but likely involve the classical Ras-Raf-MEK-ERK cascade.

Diagram: LPE Signaling Pathways

LPE_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LPE LPE 16:0 LPA1 LPA1 Receptor LPE->LPA1 MAPK_cascade MAPK Cascade (Ras-Raf-MEK-ERK) LPE->MAPK_cascade activates in some systems Gi_o Gi/o LPA1->Gi_o activates CD97 CD97 CD97->Gi_o co-activates in some cells PLC Phospholipase C (PLC) Gi_o->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor Ca_release Ca2+ Release ER->Ca_release Ca_influx Ca2+ Influx Ca_release->Ca_influx triggers Cellular_Response Cellular Response (Proliferation, Differentiation) Ca_influx->Cellular_Response MAPK_cascade->Cellular_Response

Caption: LPE-mediated signaling pathways.

Biological Functions and Quantitative Data

The cellular responses to LPE 16:0 are varied and concentration-dependent. Below is a summary of key findings with available quantitative data.

4.1. Cell Proliferation and Migration:

LPE has been shown to influence the proliferation and migration of various cell types, particularly cancer cells. However, its effects can be modest compared to other lysophospholipids like LPA.

Cell LineAssayLPE ConcentrationObserved EffectReference
MDA-MB-231 (Breast Cancer)Proliferation Assay30 µMSignificant but less than LPA-induced proliferation.[10]
MDA-MB-231 (Breast Cancer)Wound Healing AssayNot specifiedNo significant effect on cell migration after 24h.[10]
SK-OV-3 (Ovarian Cancer)Chemotactic Migration & InvasionNot specifiedStimulated migration and invasion.[10]

4.2. Intracellular Calcium Mobilization:

A primary and rapid response to LPE in sensitive cells is the elevation of intracellular calcium.

Cell LineAssayLPE ConcentrationObserved EffectReference
PC-12 (Neuronal)[Ca2+]i MeasurementDose-dependentIncreased [Ca2+]i, less potent than LPA.[11]
MDA-MB-231 (Breast Cancer)[Ca2+]i MeasurementNot specifiedInduced [Ca2+]i increase.[10]
SH-SY5Y (Neuroblastoma)[Ca2+]i MeasurementNot specifiedInduced [Ca2+]i increase via LPA1.[12]

4.3. Gene Expression:

LPE can modulate the expression of genes involved in various cellular processes, including inflammation and tissue remodeling.

Cell Line/SystemGene(s)LPE TreatmentFold Change/EffectReference
MDA-MB-231 (Breast Cancer)MMP-2, MMP-3, MMP-7, MMP-9Not specifiedNo significant effect on gene expression.[10]
Arabidopsis thaliana (Plant)Salicylic Acid (SA) biosynthesis and signaling genesNot specifiedInduced gene expression.[7][13]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of LPE 16:0.

5.1. Cell Culture:

  • MDA-MB-231 Cells: Culture in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator. Passage cells every 3-4 days.[8][14]

  • SK-OV-3 Cells: Culture in McCoy's 5A medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.[4][15]

  • PC-12 Cells: Culture on collagen-coated plates in DMEM with 10% horse serum, 5% FBS, and 1% penicillin-streptomycin. For differentiation, reduce serum and add Nerve Growth Factor (NGF).[7][16][17]

5.2. Wound Healing (Scratch) Assay:

  • Seed cells in a 6-well or 12-well plate and grow to confluence.

  • Create a "scratch" in the cell monolayer using a sterile p200 pipette tip.

  • Wash the wells with PBS to remove detached cells.

  • Replace the medium with fresh medium containing the desired concentration of LPE 16:0 or vehicle control.

  • Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) using a phase-contrast microscope.

  • Measure the width of the scratch at multiple points for each image and calculate the percentage of wound closure over time.[18][19]

Diagram: Wound Healing Assay Workflow

Wound_Healing_Assay A 1. Seed cells to confluence B 2. Create a scratch with a pipette tip A->B C 3. Wash to remove debris B->C D 4. Add medium with LPE or control C->D E 5. Image at T=0 and subsequent time points D->E F 6. Measure wound closure E->F

Caption: Workflow for a wound healing assay.

5.3. Intracellular Calcium ([Ca2+]i) Measurement:

  • Seed cells on glass-bottom dishes or 96-well plates.

  • Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) in a buffer solution for 30-60 minutes at 37°C.

  • Wash the cells to remove excess dye.

  • Mount the dish on a fluorescence microscope or place the plate in a fluorescence plate reader.

  • Establish a baseline fluorescence reading.

  • Add LPE 16:0 at the desired concentration and record the change in fluorescence intensity over time. For ratiometric dyes like Fura-2, record emissions at two excitation wavelengths (e.g., 340 nm and 380 nm).

  • Calculate the ratio of the fluorescence intensities to determine the relative change in [Ca2+]i.[20][21][22]

5.4. Quantitative Real-Time PCR (qRT-PCR) for MMP Expression:

  • Treat cells with LPE 16:0 or vehicle control for the desired time.

  • Isolate total RNA from the cells using a suitable kit.

  • Synthesize cDNA from the RNA using reverse transcriptase.

  • Perform qRT-PCR using SYBR Green or TaqMan probes with specific primers for the target MMP genes (e.g., MMP-2, MMP-9) and a housekeeping gene (e.g., GAPDH).

  • Analyze the results using the ΔΔCt method to determine the fold change in gene expression relative to the control.[6]

Primer Sequences for Human MMPs:

GeneForward Primer (5' to 3')Reverse Primer (5' to 3')Reference
MMP-2AGGACCGGTTTTGTTGCTCTTGTCGCGGTCGTCGAA[6]
MMP-9CGCGACGACGAGTTGTGGCCCAGCCCGAAGAAATAG[1]

5.5. Quantification of LPE 16:0 by LC-MS/MS:

  • Lipid Extraction: Extract lipids from cell lysates or serum samples using a solvent system such as a butanol-based extraction.

  • Chromatographic Separation: Separate the lipid species using liquid chromatography (LC), often with a C18 or C8 column.

  • Mass Spectrometry Detection: Detect and quantify LPE 16:0 using tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode, using a specific precursor-to-product ion transition.

  • Quantification: Use a stable isotope-labeled internal standard for accurate quantification.[10][14][19][23]

Conclusion and Future Directions

This compound is a bioactive lysophospholipid with multifaceted roles in cellular signaling. Its ability to activate specific GPCRs and downstream pathways in a cell-type-dependent manner underscores the complexity of lysophospholipid signaling. While progress has been made in elucidating its functions in cancer and neuroscience, further research is needed to fully understand its physiological and pathological significance.

Future research should focus on:

  • Identifying the full spectrum of receptors for LPE 16:0.

  • Characterizing the downstream signaling networks in various cell types.

  • Elucidating the specific roles of LPE 16:0 in the tumor microenvironment and immune regulation.

  • Developing specific inhibitors and agonists to probe its functions and for potential therapeutic applications.

A deeper understanding of the biological role of LPE 16:0 will undoubtedly open new avenues for therapeutic intervention in a range of diseases.

References

Endogenous Synthesis of 1-Palmitoyl-2-hydroxy-sn-glycero-3-PE: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Palmitoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine (LPE-16:0) is a bioactive lysophospholipid involved in diverse physiological and pathophysiological processes. Its endogenous synthesis is a critical aspect of lipid metabolism and signaling. This technical guide provides an in-depth overview of the core enzymatic pathways responsible for LPE-16:0 production, detailed experimental protocols for its study, and a summary of relevant quantitative data. The primary route of synthesis involves the catalytic action of phospholipase A2 (PLA2) on phosphatidylethanolamine (B1630911) (PE), while a secondary pathway may involve the reverse action of lysophosphatidylethanolamine acyltransferases (LPEATs). Understanding these synthetic routes is paramount for developing novel therapeutic strategies targeting lipid-mediated signaling pathways.

Introduction

Lysophospholipids (LPLs) are a class of signaling molecules derived from membrane phospholipids (B1166683) through the action of phospholipases. 1-Palmitoyl-2-hydroxy-sn-glycero-3-PE (LPE-16:0) is a specific lysophosphatidylethanolamine (LPE) containing a palmitic acid moiety at the sn-1 position. LPE-16:0 has been implicated in various cellular processes, and its dysregulation has been linked to several diseases. This document outlines the primary enzymatic pathways governing its formation, providing a technical resource for researchers in lipid biology and drug development.

Biosynthetic Pathways of LPE-16:0

The endogenous synthesis of LPE-16:0 is primarily attributed to two key enzymatic pathways:

  • Phospholipase A2 (PLA2)-mediated Hydrolysis of Phosphatidylethanolamine (PE): This is the major and most direct pathway for LPE-16:0 production. PLA2 enzymes catalyze the hydrolysis of the ester bond at the sn-2 position of glycerophospholipids. When the substrate is a PE molecule with palmitic acid at the sn-1 position (1-palmitoyl-2-acyl-sn-glycero-3-phosphoethanolamine), the action of PLA2 yields LPE-16:0 and a free fatty acid. Various isoforms of PLA2 exist, and their substrate specificity can influence the rate of LPE-16:0 production. Secretory PLA2s (sPLA2s) and cytosolic PLA2s (cPLA2s) are among the key enzymes involved.[1]

  • Reverse Reaction of Lysophosphatidylethanolamine Acyltransferases (LPEATs): LPEATs are enzymes that typically catalyze the acylation of LPEs to form PEs in the Lands' cycle, a phospholipid remodeling pathway.[2] However, under certain cellular conditions, this reaction can be reversible. The reverse action of LPEATs on a PE molecule can generate LPE and an acyl-CoA.[2][3] While this pathway is considered less direct for LPE-16:0 synthesis, it may contribute to the cellular pool of this lysophospholipid.

Below is a diagram illustrating the primary synthetic pathway for LPE-16:0.

LPE_Synthesis PE 1-Palmitoyl-2-acyl-sn-glycero-3-phosphoethanolamine (PE) PLA2 Phospholipase A2 (PLA2) PE->PLA2 LPE This compound (LPE-16:0) PLA2->LPE FFA Free Fatty Acid PLA2->FFA

Primary biosynthetic pathway of LPE-16:0.

Quantitative Data

The following tables summarize available quantitative data related to LPE-16:0 and its metabolism.

Table 1: Cellular and Plasma Concentrations of Lysophosphatidylethanolamines (LPE)

Biological MatrixSpeciesTotal LPE Concentration (µM)LPE-16:0 Concentration (as % of total LPE or specific value)Reference
Human PlasmaHuman1.1Not specified[2]
Human PlateletsHumanDecreased from basal levels upon thrombin activation15% of basal LPE[4]
Mouse Plasma (PD model)MouseElevated in male PD miceLPE(16:0) not specifically mentioned as elevated[5]

Table 2: Enzyme Kinetic Parameters (Illustrative)

Note: Specific kinetic data for the synthesis of LPE-16:0 is limited in the current literature. This table provides an illustrative structure for such data.

EnzymeSubstrateKm (µM)Vmax (pmol/min/mg)Reference
cPLA2α1-Palmitoyl-2-arachidonoyl-PEData not availableData not available
LPEAT1 (reverse reaction)1,2-Dipalmitoyl-PEData not availableData not available

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and quantification of LPE-16:0.

Lipid Extraction from Mammalian Cells

This protocol is adapted from standard lipid extraction methods for subsequent mass spectrometry analysis.[2][6][7][8][9]

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol (B129727) (HPLC grade), ice-cold

  • Methyl-tert-butyl ether (MTBE) (HPLC grade)

  • Water (HPLC grade)

  • Internal standards (e.g., deuterated LPE-16:0)

  • Vortex mixer

  • Refrigerated centrifuge

  • SpeedVac or nitrogen evaporator

Procedure:

  • Cell Harvesting: Aspirate culture medium and wash adherent cells twice with ice-cold PBS. Scrape cells in a minimal volume of PBS and transfer to a glass tube. For suspension cells, pellet by centrifugation and wash twice with ice-cold PBS.

  • Solvent Addition: To the cell suspension, add a known amount of internal standard. Add ice-cold methanol and MTBE in a ratio that results in a final solvent mixture of Methanol:MTBE:Water (e.g., 1:3:1 v/v/v, considering the initial sample volume as water).

  • Extraction: Vortex the mixture vigorously for 10 minutes at 4°C.

  • Phase Separation: Add water to induce phase separation and vortex briefly. Centrifuge at 1,000 x g for 10 minutes at 4°C.

  • Collection: Carefully collect the upper organic phase containing the lipids into a new glass tube.

  • Drying: Evaporate the solvent to dryness using a SpeedVac or under a stream of nitrogen.

  • Storage: Store the dried lipid extract at -80°C until analysis.

The following diagram outlines the lipid extraction workflow.

Lipid_Extraction_Workflow start Cell Sample add_solvents Add Internal Standards, Methanol, and MTBE start->add_solvents vortex Vortex at 4°C add_solvents->vortex phase_separation Add Water & Centrifuge vortex->phase_separation collect_organic Collect Upper Organic Phase phase_separation->collect_organic dry Evaporate Solvent collect_organic->dry end Dried Lipid Extract dry->end

Lipid extraction workflow for mass spectrometry.
In Vitro Phospholipase A2 (PLA2) Assay for LPE-16:0 Production

This protocol is a general guide and may require optimization for specific PLA2 isoforms and substrate preparations.[10][11]

Materials:

Procedure:

  • Substrate Preparation: Prepare a stock solution of POPE in a suitable organic solvent (e.g., chloroform). Evaporate the solvent to create a thin film. Resuspend the lipid film in the assay buffer by sonication to form small unilamellar vesicles (SUVs).

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, the substrate vesicles, and the purified PLA2 enzyme.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes) with gentle agitation.

  • Reaction Termination: Stop the reaction by adding the reaction termination solution and the internal standard.

  • Lipid Extraction: Perform a lipid extraction as described in Protocol 4.1.

  • Quantification: Analyze the dried lipid extract by LC-MS/MS to quantify the amount of LPE-16:0 produced.

Quantification of LPE-16:0 by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a general framework for the absolute quantification of LPE-16:0.[2][12][13]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system

  • Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source

Procedure:

  • Sample Preparation: Reconstitute the dried lipid extracts in a suitable solvent for LC-MS analysis (e.g., acetonitrile/isopropanol (B130326)/water, 65:30:5 v/v/v).

  • Chromatographic Separation: Inject the sample onto a C8 or C18 reversed-phase column. Use a gradient elution with mobile phases typically consisting of water, acetonitrile, and isopropanol with additives like formic acid or ammonium (B1175870) acetate (B1210297) to achieve separation of lipid species.

  • Mass Spectrometric Detection: Operate the mass spectrometer in positive or negative ion mode. For LPE-16:0, positive ion mode is often used.

  • MRM Method Development: Develop a Multiple Reaction Monitoring (MRM) method for LPE-16:0 and its deuterated internal standard. The precursor ion for LPE-16:0 is m/z 454.3. A characteristic product ion is m/z 141.1 (the phosphoethanolamine headgroup).

  • Quantification: Generate a standard curve using known concentrations of a synthetic LPE-16:0 standard and a fixed concentration of the internal standard. Calculate the concentration of LPE-16:0 in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Conclusion

The endogenous synthesis of this compound is a key process in cellular lipid dynamics. The primary pathway involves the hydrolysis of PE by PLA2 enzymes. This technical guide provides a comprehensive overview of the synthetic pathways, available quantitative data, and detailed experimental protocols for the investigation of LPE-16:0. Further research is warranted to elucidate the specific roles of different PLA2 isoforms in LPE-16:0 production and to fully characterize the kinetics of these reactions. Such knowledge will be instrumental in understanding the physiological and pathological roles of this bioactive lipid and in the development of targeted therapeutic interventions.

References

Unveiling 1-Palmitoyl-2-hydroxy-sn-glycero-3-PE: A Technical Guide to its Discovery, History, and Core Functions

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the science of 1-Palmitoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine (LPE 16:0), this technical guide serves as an essential resource for researchers, scientists, and professionals in drug development. This document meticulously outlines the discovery, historical context, and critical biological roles of this specific lysophospholipid, presenting key data, experimental methodologies, and signaling pathways in a clear and accessible format.

Introduction

1-Palmitoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine, a mouthful of a name for a molecule with profound biological significance, is a member of the lysophosphatidylethanolamine (LPE) family. These molecules are derived from the hydrolysis of phosphatidylethanolamine (B1630911) (PE), a primary component of cell membranes, a process often mediated by the enzyme phospholipase A2 (PLA2).[1][2] LPEs, including the 16:0 variant, are present in low levels in plasma membranes and serum and are recognized as important signaling molecules involved in a variety of cellular processes.[1]

This guide provides a comprehensive overview of LPE 16:0, from its initial discovery to our current understanding of its complex signaling networks.

Discovery and History: A Timeline

The journey to understanding LPE 16:0 is intertwined with the broader history of lipid biochemistry. While the groundwork for phospholipid research was laid in the 19th century, the specific identification and characterization of lysophospholipids gained momentum in the mid-20th century.

  • Mid-20th Century: The Dawn of Lysophospholipid Research: The concept of the "Lands' cycle," proposed in 1958, was a pivotal moment, explaining the dynamic turnover of fatty acid chains in phospholipids (B1166683) and thus the generation of lysophospholipids. The presence of lysophosphatidylethanolamine in biological samples was being actively investigated during this period.

  • 1960s: Isolation and Early Characterization: Research from the 1960s marks a significant period for LPE discovery. A 1963 review titled "PHOSPHATIDYLETHANOLAMINE AND LYSOPHOSPHATIDYLETHANOLAMINE" and a 1965 paper on the "Isolation of Lysophosphatidylethanolamine From Human Serum" indicate that LPE was an identified and studied molecule. These early studies often involved the analysis of fatty acid composition, which would have included the 16:0 (palmitoyl) chain, a common fatty acid in biological systems.

  • Late 20th and Early 21st Century: Unraveling the Signaling Roles: The discovery of specific G protein-coupled receptors (GPCRs) for lysophospholipids in the mid-1990s revolutionized the field. This led to a deeper understanding of how these molecules act as extracellular signals, with research increasingly focusing on the specific biological effects of different LPE acyl chain variants, including LPE 16:0.

Quantitative Data Summary

The concentration and activity of LPE 16:0 can vary significantly depending on the biological context. The following tables summarize key quantitative data from various studies.

ParameterOrganism/SystemConcentration/ActivityReference
Concentration
Arabidopsis thaliana leavesMajor LPE species[3]
Brown Adipose Tissue (BAT)Present[4]
Human PlasmaLevels can be altered in disease states[5][6]
Enzyme Activity
LPEAT1 and LPEAT2 ActivityArabidopsis thaliana16:0-CoA is a preferred acyl donor for acylation of LPE[3]
Phospholipase D (PLD) InhibitionCabbageLPE with saturated acyl chains (like 16:0) showed inhibitory effects[7]

Signaling Pathways of LPE 16:0

LPE 16:0 exerts its biological effects by interacting with specific cellular signaling pathways, primarily through G protein-coupled receptors (GPCRs). The signaling cascades can be cell-type dependent and influenced by the specific acyl chain of the LPE molecule.

One of the key signaling pathways initiated by LPE involves the activation of Gαi/o and Gαq/11 proteins, leading to an increase in intracellular calcium concentration.

LPE 16:0-Induced Calcium Signaling

Studies have shown that LPE, including the 16:0 variant, can stimulate an increase in intracellular calcium ([Ca2+]i) in various cell types, including pre-osteoblast MC3T3-E1 cells.[8] This process is often initiated by the binding of LPE to a Gq/11-coupled GPCR.

LPE_Calcium_Signaling LPE_16_0 LPE 16:0 GPCR Gq/11-coupled GPCR LPE_16_0->GPCR Binds Gq_11 Gαq/11 GPCR->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Ca_release->PKC Activates Cellular_Response Cellular Response (e.g., Proliferation) PKC->Cellular_Response

References

An In-depth Technical Guide on the Cellular Localization of 1-Palmitoyl-2-hydroxy-sn-glycero-3-PE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Palmitoyl-2-hydroxy-sn-glycero-3-PE (LPE 16:0) is a naturally occurring lysophospholipid that plays a significant role in a variety of cellular processes. As a constituent of cellular membranes and a bioactive signaling molecule, understanding its precise subcellular localization is paramount for elucidating its function in both normal physiology and disease states. This technical guide provides a comprehensive overview of the current knowledge regarding the cellular distribution of LPE 16:0, details the signaling pathways it modulates, and presents relevant experimental protocols for its study.

Introduction

Lysophospholipids (LPLs) are key signaling molecules and intermediates in lipid metabolism. This compound, a species of lysophosphatidylethanolamine (LPE), is formed by the hydrolysis of phosphatidylethanolamine (B1630911) (PE) by phospholipase A2 (PLA2). It is a minor but functionally significant component of cellular membranes and is also found in human serum. The amphiphilic nature of LPE 16:0 allows it to participate in the regulation of membrane properties and to act as an extracellular and intracellular signaling molecule. Its involvement in processes ranging from cell proliferation and differentiation to lipid metabolism underscores the importance of defining its spatial and temporal distribution within the cell.

Cellular and Subcellular Localization of LPE 16:0

Direct quantitative analysis of the subcellular distribution of endogenous LPE 16:0 in mammalian cells is an area of active research. However, its localization can be inferred from the distribution of its precursor, phosphatidylethanolamine (PE), and the enzymes responsible for its synthesis, lysophosphatidylethanolamine acyltransferases (LPEATs).

Inferred Localization:

  • Plasma Membrane: The precursor PE is a major component of the inner leaflet of the plasma membrane. Furthermore, studies on Jurkat T cells have shown that the depletion of neutral sphingomyelinase-2 (NSM2), an enzyme localized to the plasma membrane, leads to an increase in LPE levels, suggesting a potential presence and role for LPE at this site.[1]

  • Endoplasmic Reticulum (ER): The ER is a central hub for lipid synthesis. Plant studies have localized LPEAT1, an enzyme that synthesizes PE from LPE, exclusively to the ER.[2][3] This suggests that LPE 16:0 is likely present in the ER as a substrate for PE synthesis.

  • Golgi Apparatus and Late Endosomes: In the same plant studies, LPEAT2 was found in the Golgi and late endosomes, indicating that LPE trafficking and metabolism also occur in these compartments.[2][3]

  • Lipid Droplets: Exogenously added LPE has been shown to induce the formation of lipid droplets in a human liver-derived cell line, suggesting a potential role for LPE in lipid storage and metabolism within these organelles.[4]

Further research utilizing advanced techniques such as high-resolution mass spectrometry imaging is needed to definitively map the subcellular distribution of LPE 16:0.

Signaling Pathways Modulated by LPE 16:0

Recent studies have begun to elucidate the specific signaling cascades activated by LPE 16:0, highlighting its role as a bioactive lipid mediator.

MAPK/ERK Signaling Pathway

In pre-osteoblast MC3T3-E1 cells, this compound has been demonstrated to stimulate cell proliferation through the activation of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) 1/2 pathway.[2][5] This activation is mediated by a Gq/11-coupled G-protein coupled receptor (GPCR).[2][5]

MAPK_ERK_Pathway LPE_16_0 1-Palmitoyl-2-hydroxy- sn-glycero-3-PE GPCR Gq/11-coupled GPCR LPE_16_0->GPCR Gq_11 Gq/11 GPCR->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC Protein Kinase C (PKC) DAG->PKC Activates Raf Raf PKC->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Proliferation Cell Proliferation ERK->Proliferation Promotes

LPE 16:0-induced MAPK/ERK signaling pathway.
Calcium Signaling Pathway

LPE 16:0 has also been shown to induce intracellular calcium ([Ca2+]) transients in both pre-osteoblast MC3T3-E1 cells and human SH-SY5Y neuroblastoma cells.[5][6] In pre-osteoblasts, this effect is also mediated by a Gq/11-coupled GPCR, which activates Phospholipase C (PLC).[5] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm.

Calcium_Signaling_Pathway LPE_16_0 1-Palmitoyl-2-hydroxy- sn-glycero-3-PE GPCR Gq/11-coupled GPCR LPE_16_0->GPCR Gq_11 Gq/11 GPCR->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 IP3R IP3 Receptor IP3->IP3R Binds to ER Endoplasmic Reticulum (ER) Ca_ER Ca2+ Ca_cyto Increased Cytosolic Ca2+ IP3R->Ca_cyto Releases Ca2+

LPE 16:0-induced calcium signaling pathway.

Experimental Protocols

Subcellular Fractionation for Lipid Analysis

This protocol provides a general workflow for the isolation of subcellular organelles for subsequent lipid analysis.

Subcellular_Fractionation_Workflow start Cultured Mammalian Cells homogenization Cell Homogenization (e.g., Dounce homogenizer) start->homogenization centrifuge1 Low-Speed Centrifugation (e.g., 1,000 x g, 10 min) homogenization->centrifuge1 nuclei_pellet Pellet: Nuclei and uncracked cells centrifuge1->nuclei_pellet Collect supernatant1 Supernatant 1 centrifuge1->supernatant1 Collect lipid_extraction Lipid Extraction from each fraction nuclei_pellet->lipid_extraction centrifuge2 Medium-Speed Centrifugation (e.g., 10,000 x g, 20 min) supernatant1->centrifuge2 mito_pellet Pellet: Mitochondria centrifuge2->mito_pellet Collect supernatant2 Supernatant 2 centrifuge2->supernatant2 Collect mito_pellet->lipid_extraction centrifuge3 High-Speed Centrifugation (e.g., 100,000 x g, 1 hr) supernatant2->centrifuge3 microsome_pellet Pellet: Microsomes (ER) and other small vesicles centrifuge3->microsome_pellet Collect cytosol_supernatant Supernatant: Cytosol centrifuge3->cytosol_supernatant Collect microsome_pellet->lipid_extraction cytosol_supernatant->lipid_extraction lcms_analysis LC-MS/MS Analysis lipid_extraction->lcms_analysis

Workflow for subcellular fractionation and lipid analysis.

Methodology:

  • Cell Culture and Harvesting: Grow mammalian cells to confluency. Harvest cells by scraping and wash with ice-cold phosphate-buffered saline (PBS).

  • Homogenization: Resuspend the cell pellet in a hypotonic buffer and homogenize using a Dounce homogenizer or a similar method to disrupt the plasma membrane while keeping organelles intact.

  • Differential Centrifugation:

    • Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes) to pellet nuclei and unbroken cells.

    • Transfer the supernatant to a new tube and centrifuge at a medium speed (e.g., 10,000 x g for 20 minutes) to pellet mitochondria.

    • Transfer the resulting supernatant to an ultracentrifuge tube and spin at high speed (e.g., 100,000 x g for 1 hour) to pellet the microsomal fraction (containing ER and Golgi).

    • The final supernatant contains the cytosolic fraction.

  • Purity Assessment: Assess the purity of each fraction by Western blotting for organelle-specific marker proteins.

  • Lipid Extraction: Perform lipid extraction on each fraction using a modified Bligh-Dyer or Folch method.

Lipid Extraction and LC-MS/MS Analysis

Methodology:

  • Lipid Extraction (Folch Method):

    • To the aqueous sample (e.g., resuspended organelle pellet), add a 2:1 (v/v) mixture of chloroform:methanol.

    • Vortex thoroughly and centrifuge to separate the phases.

    • Collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

  • LC-MS/MS Analysis:

    • Reconstitute the dried lipid extract in an appropriate solvent for liquid chromatography.

    • Inject the sample onto a C18 reverse-phase column.

    • Use a gradient elution with solvents such as water, acetonitrile, and isopropanol, often with additives like formic acid and ammonium (B1175870) formate (B1220265) to improve ionization.

    • Perform mass spectrometry in negative ion mode for the detection of LPE.

    • Use multiple reaction monitoring (MRM) for quantification, with a specific precursor-to-product ion transition for LPE 16:0. An internal standard (e.g., a deuterated LPE species) should be used for accurate quantification.

Quantitative Data Summary

Currently, there is a lack of published, comprehensive quantitative data on the specific subcellular distribution of endogenous this compound in various mammalian cell types. The tables below are provided as templates for researchers to populate with their own experimental data.

Table 1: Subcellular Distribution of LPE 16:0 in [Cell Type]

Subcellular FractionLPE 16:0 Concentration (pmol/mg protein)% of Total Cellular LPE 16:0
Whole Cell Lysate100%
Nuclei
Mitochondria
Microsomes (ER/Golgi)
Plasma Membrane
Cytosol

Table 2: Effect of [Treatment] on LPE 16:0 Levels in [Cell Type]

Subcellular FractionLPE 16:0 (pmol/mg protein) - ControlLPE 16:0 (pmol/mg protein) - TreatedFold Change
Whole Cell Lysate
Plasma Membrane
Endoplasmic Reticulum

Conclusion and Future Directions

This compound is an emerging bioactive lipid with important roles in cellular signaling. While its presence in cellular membranes is established, its precise subcellular distribution and the full extent of its signaling functions are still under investigation. The MAPK/ERK and calcium signaling pathways have been identified as key downstream effectors of LPE 16:0 action, often mediated by Gq/11-coupled GPCRs.

Future research should focus on:

  • Quantitative Subcellular Lipidomics: Employing robust subcellular fractionation techniques coupled with sensitive LC-MS/MS to accurately quantify the abundance of LPE 16:0 in different organelles of various cell types.

  • Advanced Imaging Techniques: Utilizing methods like mass spectrometry imaging (MSI) with enhanced spatial resolution to visualize the in-situ localization of LPE 16:0.

  • Receptor Deorphanization: Identifying the specific GPCRs that bind to LPE 16:0 to mediate its diverse cellular effects.

  • Functional Studies: Further investigating the role of LPE 16:0 in various physiological and pathophysiological processes, including cancer progression, immune responses, and metabolic diseases.

A deeper understanding of the cellular life of this compound will undoubtedly open new avenues for therapeutic intervention in a range of human diseases.

References

An In-depth Technical Guide on the Interaction of 1-Palmitoyl-2-hydroxy-sn-glycero-3-PE with Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the interactions between 1-Palmitoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine (16:0 Lyso-PE) and various proteins. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to support ongoing research and drug development efforts in this area.

Introduction to 1-Palmitoyl-2-hydroxy-sn-glycero-3-PE (LPE)

1-Palmitoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine, a species of lysophosphatidylethanolamine (LPE), is a bioactive lysophospholipid derived from the partial hydrolysis of phosphatidylethanolamine (B1630911) by phospholipase A2.[1] LPEs are minor but significant components of cell membranes and have been implicated in a variety of cellular processes, including cell signaling, proliferation, and migration.[1][2] The palmitoyl (B13399708) (16:0) acyl chain at the sn-1 position is a common saturated fatty acid, making 16:0 Lyso-PE a physiologically relevant molecule.

Protein Interactions of this compound

Current research indicates that the primary protein targets of LPE are G-protein coupled receptors (GPCRs). The most well-characterized interactions are with the Lysophosphatidic Acid Receptor 1 (LPA1) and the adhesion GPCR CD97. While direct quantitative data for 16:0 Lyso-PE binding to these receptors is limited, studies on structurally similar lysophospholipids provide valuable insights.

G-Protein Coupled Receptor (GPCR) Interactions

Lysophosphatidic Acid Receptor 1 (LPA1): LPE has been shown to act as a ligand for LPA1, a receptor traditionally activated by lysophosphatidic acid (LPA). This interaction has been particularly studied in the context of breast cancer cells, where it triggers downstream signaling cascades.[2][3]

CD97: In concert with LPA1, LPE signaling in breast cancer cells also involves the adhesion GPCR CD97. It is proposed that LPA1 and CD97 may form a heterodimer to mediate LPE's effects.[2][3]

Potential Non-GPCR Interactions

Adipose Triglyceride Lipase (B570770) (ATGL): Some evidence suggests that LPE may play a role in lipid metabolism by downregulating the expression of adipose triglyceride lipase (ATGL), a key enzyme in the hydrolysis of triacylglycerols.[4] However, this appears to be a regulatory effect on gene expression rather than a direct protein-ligand binding interaction.

Quantitative Data on LPE-Protein Interactions

Quantitative data for the direct interaction of this compound with its protein targets are still emerging. The following table summarizes the available data for a closely related lipid, 1-palmitoyl-LPA, which provides a strong indication of the potential binding affinity of 16:0 Lyso-PE.

LigandProtein TargetCell Line/SystemMethodDissociation Constant (Kd)Reference
1-Palmitoyl-LPA (16:0)LPA1Human LPA1 expressed in B103 rat neural cellsFree-Solution Assay with Compensated Interferometric Reader1.69 ± 0.1 nM[5][6][7][8]

Note: While this data is for 1-palmitoyl-LPA, the study suggests that the binding pocket of LPA1 has a higher selectivity for the phosphate (B84403) headgroup than the acyl chain, implying that 1-palmitoyl-LPE would have a similar high-affinity interaction.[5]

Signaling Pathways Involving LPE

The interaction of LPE with the LPA1 and CD97 receptors initiates a well-defined signaling cascade, primarily leading to an increase in intracellular calcium concentration.

LPE-Induced Calcium Mobilization Pathway

In breast cancer cells, LPE binding to the LPA1-CD97 receptor complex is proposed to activate heterotrimeric G-proteins of the Gi/o family.[2][3] This activation leads to the stimulation of Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 subsequently binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.[2][3]

LPE_Signaling_Pathway cluster_membrane Plasma Membrane cluster_er Endoplasmic Reticulum LPE 1-Palmitoyl-2-hydroxy- sn-glycero-3-PE (LPE) LPA1_CD97 LPA1/CD97 Receptor Complex LPE->LPA1_CD97 Binds G_protein Gi/o Protein LPA1_CD97->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 IP3R IP3 Receptor IP3->IP3R Binds to Ca_store Ca2+ Store IP3R->Ca_store Opens channel Cytosolic_Ca Increased Cytosolic Ca2+ Ca_store->Cytosolic_Ca Release Downstream Downstream Cellular Responses (e.g., Proliferation, Migration) Cytosolic_Ca->Downstream Triggers

Caption: LPE signaling through the LPA1/CD97 receptor complex.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of LPE with its protein targets.

Calcium Mobilization Assay

This protocol is adapted for studying LPE-induced calcium mobilization in cell lines such as MDA-MB-231 breast cancer cells.[2][3][9]

Objective: To measure the increase in intracellular calcium concentration in response to LPE stimulation.

Materials:

  • MDA-MB-231 cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well black-walled, clear-bottom plates

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • This compound (LPE) stock solution

  • Fluorescence plate reader with automated injection capabilities

Procedure:

  • Cell Seeding: Seed MDA-MB-231 cells into a 96-well black-walled, clear-bottom plate at an appropriate density to achieve a confluent monolayer on the day of the assay. Incubate overnight at 37°C and 5% CO2.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution (e.g., 4 µM Fluo-4 AM and 0.04% Pluronic F-127 in HBSS with 20 mM HEPES).

    • Remove the culture medium from the cells and wash once with HBSS.

    • Add 100 µL of the Fluo-4 AM loading solution to each well.

    • Incubate the plate at 37°C for 1 hour in the dark.

  • Cell Washing:

    • Remove the dye loading solution and wash the cells twice with 100 µL of HBSS with 20 mM HEPES to remove extracellular dye.

    • Add 100 µL of HBSS with 20 mM HEPES to each well.

  • Calcium Measurement:

    • Place the cell plate into the fluorescence plate reader and allow it to equilibrate to the desired temperature (e.g., 37°C).

    • Prepare a compound plate with serial dilutions of LPE in HBSS at a concentration 2-3x the final desired concentration.

    • Set the plate reader to record fluorescence intensity (Excitation: ~490 nm, Emission: ~525 nm) over time.

    • Establish a stable baseline fluorescence reading for approximately 20-30 seconds.

    • Use the automated injector to add the LPE solution to the wells and continue recording the fluorescence for at least 2-3 minutes to capture the full calcium transient.

  • Data Analysis:

    • The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.

    • The response can be normalized to the baseline (ΔF/F0).

    • Plot the normalized response against the LPE concentration to generate a dose-response curve and determine the EC50.

Calcium_Mobilization_Workflow A Seed cells in 96-well plate B Incubate overnight A->B C Load cells with Fluo-4 AM B->C D Incubate for 1 hour C->D E Wash cells twice D->E F Equilibrate plate in reader E->F G Record baseline fluorescence F->G H Inject LPE solution G->H I Record fluorescence change H->I J Analyze data (EC50) I->J

Caption: Workflow for a calcium mobilization assay.

Surface Plasmon Resonance (SPR) for Lipid-Protein Interactions

This is a general protocol for immobilizing lipid vesicles on an L1 sensor chip to study the binding of a protein analyte. This method can be adapted to investigate the interaction of LPE with purified receptors like LPA1.[9]

Objective: To quantitatively measure the binding kinetics and affinity of a protein to lipid vesicles containing LPE.

Materials:

  • SPR instrument and L1 sensor chip

  • This compound (LPE)

  • Other lipids for vesicle formation (e.g., POPC, POPS)

  • Lipid vesicle preparation equipment (e.g., extruder)

  • Purified protein of interest (analyte)

  • SPR running buffer (e.g., HBS-P+)

  • Regeneration solution (e.g., NaOH)

Procedure:

  • Lipid Vesicle Preparation:

    • Prepare lipid mixtures in chloroform, with and without the desired concentration of LPE.

    • Dry the lipid mixture to a thin film under a stream of nitrogen.

    • Hydrate the lipid film with buffer and create small unilamellar vesicles (SUVs) by extrusion through a polycarbonate membrane (e.g., 100 nm pore size).

  • SPR Chip Preparation:

    • Dock the L1 sensor chip in the SPR instrument.

    • Prime the system with running buffer.

    • Perform conditioning of the chip surface as per the manufacturer's instructions.

  • Liposome Immobilization:

    • Inject the prepared lipid vesicles over the L1 chip surface at a low flow rate (e.g., 2-5 µL/min) to allow for the formation of a lipid monolayer.

    • Inject a wash solution (e.g., 50 mM NaOH) to remove any loosely bound vesicles and stabilize the lipid surface.

  • Binding Analysis:

    • Inject a series of concentrations of the purified protein analyte over the immobilized lipid surface.

    • Monitor the change in resonance units (RU) in real-time to observe the association and dissociation phases of the interaction.

    • Include a reference flow cell with a control lipid surface (without LPE) to subtract non-specific binding.

  • Surface Regeneration:

    • After each analyte injection, regenerate the sensor surface by injecting a suitable regeneration solution to remove the bound protein.

  • Data Analysis:

    • Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

SPR_Workflow A Prepare lipid vesicles (with and without LPE) C Immobilize lipid vesicles on chip A->C B Prepare L1 sensor chip B->C D Inject protein analyte (various concentrations) C->D E Monitor binding (Sensorgram) D->E F Regenerate sensor surface E->F G Analyze data (ka, kd, Kd) E->G F->D Repeat for each concentration

Caption: General workflow for an SPR-based lipid-protein interaction study.

Conclusion and Future Directions

The interaction of this compound with proteins, particularly the GPCRs LPA1 and CD97, is an emerging area of research with significant implications for cell signaling in both physiological and pathological contexts, such as cancer. The activation of the PLC-IP3-Ca2+ pathway by LPE is a key downstream event.

Future research should focus on:

  • Quantitative Binding Studies: Determining the precise binding affinities (Kd) of 16:0 Lyso-PE for both LPA1 and CD97 is crucial for a complete understanding of this interaction.

  • Structural Biology: Elucidating the crystal structure of LPE in complex with its receptors will provide invaluable insights into the molecular basis of their interaction and facilitate structure-based drug design.

  • Exploring Non-GPCR Targets: Further investigation into potential non-GPCR protein interactions of LPE is warranted to uncover novel biological functions.

  • In Vivo Relevance: Translating the in vitro findings into in vivo models will be essential to validate the physiological and pathological roles of LPE-protein interactions.

This technical guide serves as a foundational resource for researchers and professionals working to unravel the complexities of LPE signaling and its therapeutic potential.

References

Methodological & Application

Application Note: Quantitative Analysis of 1-Palmitoyl-2-hydroxy-sn-glycero-3-PE (LPE 16:0) in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Palmitoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine (LPE 16:0) is a naturally occurring lysophospholipid, a class of molecules derived from the partial hydrolysis of phosphatidylethanolamine.[1][2] Lysophospholipids are recognized not only as metabolic intermediates but also as important signaling molecules involved in various physiological and pathological processes.[3][4] Altered levels of LPE 16:0 in circulation have been associated with conditions such as liver injury and strenuous exercise, highlighting its potential as a biomarker.[5][6] Accurate and reproducible quantification of LPE 16:0 in plasma is crucial for understanding its biological role and clinical relevance.

This application note provides a detailed protocol for the quantification of LPE 16:0 in human plasma using a simple and efficient methanol-based protein precipitation method followed by analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Protocols

Materials and Reagents
  • Solvents: Methanol (B129727) (LC-MS Grade), Isopropanol (LC-MS Grade), Acetonitrile (LC-MS Grade), Water (LC-MS Grade).

  • Additives: Formic Acid, Ammonium Formate.

  • Analytical Standards:

    • 1-Palmitoyl-2-hydroxy-sn-glycero-3-PE (LPE 16:0)

    • 1-Palmitoyl-d9-2-hydroxy-sn-glycero-3-PE (LPE 16:0-d9) - Internal Standard (IS).[6]

  • Samples: Human plasma collected in K2-EDTA tubes, stored at -80°C.

  • Labware: Microcentrifuge tubes (1.5 mL), autosampler vials with inserts, pipettes, and tips.

Sample Preparation: Methanol Protein Precipitation

This protocol is adapted from a simple and validated method for lysophospholipid extraction from plasma.[3][4][7]

  • Thaw frozen plasma samples on ice. Vortex briefly to ensure homogeneity.

  • Prepare a working solution of the internal standard (LPE 16:0-d9) in methanol at a concentration of 500 ng/mL.

  • In a 1.5 mL microcentrifuge tube, add 400 µL of the internal standard working solution (ice-cold methanol containing LPE 16:0-d9).

  • Add 20 µL of the plasma sample to the tube.

  • Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Incubate the tubes at 4°C for 20 minutes to ensure complete protein precipitation.

  • Centrifuge the samples at 13,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The analysis is performed using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) system.

3.1 Liquid Chromatography (LC) Conditions

A method utilizing hydrophilic interaction chromatography (HILIC) is recommended for effective separation of polar lipids like LPEs.[8]

ParameterValue
Column ACQUITY UPLC BEH HILIC, 1.7 µm, 2.1 x 100 mm
Mobile Phase A Acetonitrile:Water (95:5) with 10 mM Ammonium Formate
Mobile Phase B Acetonitrile:Water (50:50) with 10 mM Ammonium Formate
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Elution 0-1.0 min (0.1% B), 1.0-5.0 min (0.1-50% B), 5.0-6.0 min (50% B), 6.1-8.0 min (0.1% B)

3.2 Mass Spectrometry (MS) Conditions

Analysis is performed in positive ion mode using Multiple Reaction Monitoring (MRM).

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temp 400°C
Gas Flow Manufacturer's recommendation

Data Presentation: Quantitative Parameters

Quantitative data for the target analyte and internal standard are acquired using the MRM transitions outlined below. The precursor ion for LPE 16:0 [M+H]+ is m/z 454.3.[9]

AnalytePrecursor Ion [M+H]⁺ (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
LPE 16:0 454.3140.11003525
LPE 16:0-d9 (IS) 463.3140.11003525

Note: Cone Voltage and Collision Energy values are typical starting points and should be optimized for the specific instrument used.

Visualizations

Experimental Workflow

The diagram below outlines the complete workflow from sample collection to final data analysis for the quantification of LPE 16:0.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing p1 Collect Plasma in K2-EDTA Tubes p2 Add 20 µL Plasma to 400 µL MeOH with Internal Standard p1->p2 p3 Vortex to Precipitate Protein p2->p3 p4 Incubate at 4°C p3->p4 p5 Centrifuge (13,000 x g, 10 min) p4->p5 p6 Transfer Supernatant to Vial p5->p6 a1 Inject Supernatant into LC-MS/MS System p6->a1 a2 HILIC Separation a1->a2 a3 ESI+ Ionization a2->a3 a4 MRM Data Acquisition a3->a4 d1 Integrate Peak Areas (Analyte and IS) a4->d1 d2 Calculate Peak Area Ratios (Analyte/IS) d1->d2 d3 Generate Calibration Curve d2->d3 d4 Quantify LPE 16:0 Concentration d3->d4

Caption: Workflow for LPE 16:0 quantification in plasma.

Putative LPE Signaling Pathway

Lysophospholipids, including LPE, can act as signaling molecules by binding to G-protein coupled receptors (GPCRs) on the cell surface, initiating downstream cellular responses.

G LPE LPE 16:0 (Extracellular) Receptor Putative GPCR LPE->Receptor Binding G_Protein G-Protein Activation (α, βγ subunits) Receptor->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger Production (e.g., cAMP) Effector->Second_Messenger Response Downstream Cellular Response (e.g., Gene Expression, Proliferation) Second_Messenger->Response

Caption: Generalized LPE signaling via a G-protein coupled receptor.

References

Application Note: Quantitative Analysis of 1-Palmitoyl-2-hydroxy-sn-glycero-3-PE (LPE(16:0)) by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the sensitive and specific quantification of 1-Palmitoyl-2-hydroxy-sn-glycero-3-PE (LPE(16:0)) in human plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs a simple and efficient lipid extraction procedure followed by reversed-phase chromatographic separation and detection using Multiple Reaction Monitoring (MRM) mode. This methodology is suitable for researchers, scientists, and drug development professionals investigating the role of LPE(16:0) in various physiological and pathological processes.

Introduction

Lysophosphatidylethanolamines (LPEs) are a class of lysophospholipids derived from the partial hydrolysis of phosphatidylethanolamines.[1] this compound (LPE(16:0)) is a specific LPE species containing a palmitic acid acyl chain. LPEs are known to be involved in various cellular signaling pathways, influencing processes such as cell migration, proliferation, and inflammation.[2] Altered levels of LPE(16:0) have been associated with conditions like diabetic nephropathy, highlighting its potential as a biomarker.[3] Accurate and reliable quantification of LPE(16:0) is therefore crucial for understanding its biological significance. This application note details a robust LC-MS/MS method for the targeted analysis of LPE(16:0) in human plasma.

Experimental Protocols

Sample Preparation: Protein Precipitation and Lipid Extraction

This protocol is adapted for the extraction of lipids from human plasma.

Materials:

  • Human plasma (collected in EDTA or citrate (B86180) tubes)

  • Methanol (B129727) (LC-MS grade), chilled on ice

  • Methyl-tert-butyl ether (MTBE) (LC-MS grade)

  • Water (LC-MS grade)

  • Internal Standard (IS): LPE(17:0) or other suitable odd-chain LPE

  • Microcentrifuge tubes (1.5 mL)

  • Centrifuge capable of 14,000 rpm and 4°C

  • Centrifugal evaporator

Procedure:

  • Thaw frozen plasma samples on ice.

  • In a 1.5 mL microcentrifuge tube, add 50 µL of plasma.

  • Add 150 µL of cold methanol containing the internal standard (e.g., LPE(17:0) at a final concentration of 1 µM).

  • Vortex the mixture for 10 seconds.

  • Add 750 µL of cold MTBE.

  • Vortex vigorously for 10 seconds and then shake for 6 minutes at 4°C.

  • Induce phase separation by adding 188 µL of LC-MS grade water.

  • Vortex for 20 seconds and then centrifuge at 14,000 rpm for 2 minutes.[4]

  • Carefully collect the upper organic layer (approximately 700 µL) and transfer it to a new 1.5 mL microcentrifuge tube.

  • Dry the extracted lipids in a centrifugal evaporator.

  • Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., 60:40 Acetonitrile:Water with 10 mM ammonium (B1175870) formate).

  • Vortex for 10 seconds and centrifuge at 14,000 rpm for 2 minutes to pellet any insoluble material.

  • Transfer the supernatant to an LC autosampler vial with an insert for analysis.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

ParameterValue
LC System Agilent 1290 Infinity LC or equivalent
Column Agilent ZORBAX EclipsePlus C18, 2.1 x 100 mm, 1.8 µm
Column Temperature 45°C
Mobile Phase A Acetonitrile:Water (60:40, v/v) with 10 mM Ammonium Formate
Mobile Phase B Acetonitrile:Isopropanol (10:90, v/v) with 10 mM Ammonium Formate
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Gradient Time (min)
0.0
1.5
5.0
8.0
11.0
14.0
18.0
21.0
25.0
25.1
30.0

Note: The gradient may need to be optimized for specific instrumentation and columns.

Mass Spectrometry (MS) Conditions:

ParameterValue
MS System Agilent 6495 Triple Quadrupole or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Gas Temperature 200°C
Gas Flow 14 L/min
Nebulizer 35 psi
Sheath Gas Temp 350°C
Sheath Gas Flow 11 L/min
Capillary Voltage 3500 V
Nozzle Voltage 1500 V
Acquisition Mode Multiple Reaction Monitoring (MRM)

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Fragmentor (V)Collision Energy (eV)
LPE(16:0) 454.3313.35016617
LPE(17:0) (IS)468.3327.35016617

Note: Fragmentor voltage and collision energy may require optimization on the specific mass spectrometer used.[5]

Data Presentation

The following table summarizes representative quantitative data for LPE(16:0) in human serum from a study on diabetic nephropathy.

Table 1: Serum LPE(16:0) Levels in Different Patient Groups

GroupMean Concentration (Arbitrary Units)Standard Deviation
Healthy Controls (HCs)1.25e+080.20e+08
Type 2 Diabetes (2-DM)1.50e+080.30e+08
Diabetic Nephropathy (DN)2.00e+080.40e+08

Data adapted from a study on lipid alterations in diabetic nephropathy.[3] The values are for illustrative purposes and may vary between studies and cohorts.

Visualizations

Signaling Pathway

LPE_Signaling_Pathway LPE LPE(16:0) GPCR G Protein-Coupled Receptor (GPCR) LPE->GPCR Binds G_Protein G Protein (Gq/11) GPCR->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Ca²⁺ Release ER->Ca_Release Cellular_Responses Cellular Responses (e.g., Migration, Proliferation) Ca_Release->Cellular_Responses PKC->Cellular_Responses Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_LCMS LC-MS/MS Analysis cluster_DataAnalysis Data Analysis Plasma_Sample 1. Plasma Sample (50 µL) Add_IS_MeOH 2. Add IS in Methanol Plasma_Sample->Add_IS_MeOH Add_MTBE 3. Add MTBE Add_IS_MeOH->Add_MTBE Vortex_Shake 4. Vortex & Shake Add_MTBE->Vortex_Shake Phase_Separation 5. Add Water & Centrifuge Vortex_Shake->Phase_Separation Collect_Organic 6. Collect Upper Organic Layer Phase_Separation->Collect_Organic Dry_Extract 7. Dry Extract Collect_Organic->Dry_Extract Reconstitute 8. Reconstitute in Mobile Phase Dry_Extract->Reconstitute LC_Separation 9. LC Separation (Reversed-Phase C18) Reconstitute->LC_Separation MS_Detection 10. MS/MS Detection (Positive ESI, MRM) LC_Separation->MS_Detection Peak_Integration 11. Peak Integration MS_Detection->Peak_Integration Quantification 12. Quantification using IS Peak_Integration->Quantification

References

Application Notes and Protocols for the Use of 1-Palmitoyl-2-hydroxy-sn-glycero-3-PE as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of 1-Palmitoyl-2-hydroxy-sn-glycero-3-PE (LPE(16:0)) as an internal standard for the accurate quantification of lysophosphatidylethanolamines (LPEs) and other related lysophospholipids in biological matrices. This document outlines the rationale for using an internal standard, detailed experimental protocols, data presentation, and the biological relevance of LPEs.

Introduction

Accurate quantification of lipids is essential for understanding their roles in health and disease. Lysophospholipids, including LPEs, are bioactive signaling molecules involved in numerous physiological and pathological processes. However, their analysis by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) can be affected by variations in sample preparation, extraction efficiency, and instrument response. The use of a suitable internal standard (IS) is crucial to control for this variability and ensure the accuracy and reproducibility of quantitative data.[1]

This compound is a naturally occurring lysophospholipid that can be used as an internal standard for the quantification of saturated lysophosphoethanolamines.[2] For enhanced accuracy, a stable isotope-labeled version, such as 1-palmitoyl-d9-2-hydroxy-sn-glycero-3-PE, is often preferred as it co-elutes with the analyte and experiences similar matrix effects, but is distinguishable by its mass-to-charge ratio (m/z) in the mass spectrometer.

Key Applications

The use of LPE(16:0) as an internal standard is applicable to a wide range of research and development areas, including:

  • Lipidomics: Comprehensive analysis of lipids in biological systems.

  • Biomarker Discovery: Identification of lipid biomarkers for disease diagnosis, prognosis, and monitoring of therapeutic response.

  • Drug Development: Evaluation of the effects of drug candidates on lipid metabolism and signaling pathways.

  • Nutritional Science: Investigation of the impact of diet on lipid profiles.

  • Clinical Research: Studying the role of lysophospholipids in various diseases, such as non-alcoholic fatty liver disease (NAFLD), cancer, and inflammatory conditions.[3]

Experimental Protocols

This section provides detailed protocols for the preparation of the internal standard, sample preparation and lipid extraction, and LC-MS/MS analysis.

Preparation of Internal Standard Stock and Working Solutions

Materials:

  • This compound (or its stable isotope-labeled analogue, e.g., 1-palmitoyl-d9-2-hydroxy-sn-glycero-3-PE)

  • LC-MS grade methanol (B129727)

  • LC-MS grade chloroform

  • Amber glass vials

Protocol:

  • Stock Solution (e.g., 1 mg/mL):

    • Accurately weigh a precise amount of the LPE(16:0) internal standard.

    • Dissolve the weighed standard in a high-purity organic solvent, such as methanol or a chloroform/methanol mixture, to create a concentrated stock solution. For example, dissolve 1 mg of the standard in 1 mL of methanol.

  • Working Solution (e.g., 10 µg/mL):

    • Perform a serial dilution of the stock solution to create a working internal standard solution at a concentration appropriate for your analytical method and expected analyte concentrations. For instance, dilute 10 µL of the 1 mg/mL stock solution into 990 µL of methanol to obtain a 10 µg/mL working solution.

  • Storage:

    • Store the stock and working solutions in amber glass vials at -20°C or -80°C to prevent degradation.

Sample Preparation and Lipid Extraction (Modified Folch Method)

This protocol describes a common method for extracting lipids from plasma samples.

Materials:

  • Plasma samples

  • LPE(16:0) internal standard working solution

  • Chloroform (LC-MS grade)

  • Methanol (LC-MS grade)

  • 0.9% NaCl solution (LC-MS grade water)

  • Microcentrifuge tubes (1.5 mL)

  • Glass Pasteur pipettes

  • Nitrogen gas evaporator

  • Reconstitution solvent (e.g., methanol/isopropanol 1:1 v/v)

Protocol:

  • Sample Thawing: Thaw frozen plasma samples on ice.

  • Internal Standard Spiking: To a 1.5 mL microcentrifuge tube, add a known volume of the LPE(16:0) internal standard working solution. For example, add 10 µL of a 10 µg/mL working solution.

  • Sample Addition: Add a precise volume of the plasma sample (e.g., 50 µL) to the tube containing the internal standard. Vortex briefly.

  • Solvent Addition: Add a 2:1 (v/v) mixture of chloroform:methanol to the sample to achieve a final solvent-to-sample ratio of 20:1. For a 50 µL plasma sample, add 1 mL of the chloroform:methanol mixture.

  • Homogenization: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

  • Phase Separation: Add 0.2 volumes of 0.9% NaCl solution (200 µL for 1 mL of solvent). Vortex for 30 seconds and then centrifuge at 2,000 rpm for 5 minutes to separate the phases.

  • Lipid Collection: Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer it to a new clean tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in an appropriate volume of reconstitution solvent (e.g., 100 µL of methanol/isopropanol 1:1 v/v) for LC-MS analysis.

LC-MS/MS Analysis

The following are example parameters for a reversed-phase LC-MS/MS method for the analysis of LPEs. These parameters may need to be optimized for your specific instrument and application.

Parameter Setting
LC System Agilent 1290 Infinity LC system or equivalent
Column Agilent ZORBAX EclipsePlus C18, 2.1 x 100 mm, 1.8 µm
Column Temperature 60°C
Autosampler Temperature 4°C
Injection Volume 1-5 µL
Mobile Phase A 10 mM ammonium (B1175870) formate (B1220265) in acetonitrile:water:isopropanol (50:30:20, v/v/v)
Mobile Phase B 10 mM ammonium formate in acetonitrile:water:isopropanol (9:1:90, v/v/v)
Flow Rate 0.4 - 0.6 mL/min
Gradient Start at a low percentage of B, ramp up to a high percentage of B to elute lipids, and then re-equilibrate. A typical gradient might be: 0-2 min, 30% B; 2-12 min, 30-100% B; 12-15 min, 100% B; 15.1-18 min, 30% B.
MS System Agilent 6550 iFunnel Q-TOF MS or equivalent triple quadrupole mass spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+) for LPEs
Gas Temperature 250°C
Drying Gas Flow 11 L/min
Nebulizer Pressure 35 psi
Capillary Voltage 3500 V
Fragmentor Voltage 160 V
Collision Energy Optimized for each LPE species (typically 20-40 eV)
MRM Transitions LPE(16:0): m/z 454.3 → 141.1 (example) d9-LPE(16:0) IS: m/z 463.3 → 141.1 (example)

Data Presentation

The following table summarizes the quantitative data for various LPE species found in human plasma, as reported in the literature. These values can serve as a reference for expected concentration ranges.

Lysophosphatidylethanolamine SpeciesConcentration Range in Healthy Human Plasma (nmol/mL)
LPE 16:00.9 - 2.5
LPE 18:00.4 - 1.2
LPE 18:11.5 - 4.0
LPE 18:21.0 - 3.0
LPE 20:40.5 - 1.5
LPE 22:60.2 - 0.8
Total LPEs 4.5 - 13.0

Data adapted from studies on human plasma lipidomics.[3][4] The exact concentrations can vary depending on the cohort, sample handling, and analytical methodology.

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the overall experimental workflow for the quantification of LPEs using LPE(16:0) as an internal standard.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Plasma Sample spike Spiking sample->spike is LPE(16:0) Internal Standard is->spike extraction Lipid Extraction (Folch Method) spike->extraction lcms LC-MS/MS Analysis extraction->lcms integration Peak Integration lcms->integration quantification Quantification (Analyte/IS Ratio) integration->quantification results Quantitative Results quantification->results

Experimental workflow for LPE quantification.
LPE Signaling Pathway

LPEs are known to exert their biological effects through various signaling pathways. One of the key mechanisms involves the activation of G protein-coupled receptors (GPCRs), such as the lysophosphatidic acid receptor 1 (LPA1), leading to downstream signaling cascades.[5]

lpe_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPE LPE LPA1 LPA1 Receptor LPE->LPA1 binds G_protein Gαi/o LPA1->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC MAPK_cascade MAPK Cascade (ERK, JNK, p38) Ca_release->MAPK_cascade PKC->MAPK_cascade transcription Gene Transcription MAPK_cascade->transcription proliferation Cell Proliferation transcription->proliferation migration Cell Migration transcription->migration

Simplified LPE signaling pathway via LPA1 receptor.

Conclusion

The use of this compound as an internal standard provides a reliable method for the accurate quantification of lysophosphatidylethanolamines and related lipids in complex biological matrices. The detailed protocols and information provided in these application notes are intended to guide researchers in implementing robust and reproducible lipidomics workflows. Accurate quantification of LPEs will contribute to a better understanding of their roles in health and disease and may facilitate the development of new diagnostic and therapeutic strategies.

References

Application Notes and Protocols for the Extraction of 1-Palmitoyl-2-hydroxy-sn-glycero-3-PE from Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Palmitoyl-2-hydroxy-sn-glycero-3-PE (LPE-16:0) is a naturally occurring lysophospholipid that plays a significant role in various physiological and pathological processes. As a bioactive lipid mediator, it is involved in cell signaling, inflammation, and the regulation of membrane dynamics. Accurate and efficient extraction of LPE-16:0 from biological tissues is crucial for its quantification and the elucidation of its roles in health and disease. These application notes provide detailed protocols for the extraction and purification of LPE-16:0 from tissue samples, catering to the needs of researchers in academia and the pharmaceutical industry. The described methods are based on established lipid extraction techniques, optimized for the recovery of lysophospholipids.

Data Presentation: Quantitative Levels of LPE-16:0 in Various Tissues

The following table summarizes the reported concentrations of LPE-16:0 in different biological tissues. These values can serve as a reference for expected yields and for comparative studies.

TissueSpeciesConcentration (Mean ± SEM)Reference
LiverMouse202.61 ± 24.60 ng/mg tissue weight[1]
Skeletal MuscleMouse41.66 ± 2.70 ng/mg tissue weight[1]
LiverRatSignificantly higher than other tissues[2]
KidneyRatModerate levels[2]
HeartRatModerate levels[2]
Adipose TissueRatLower levels[2]

Note: The concentration of LPE-16:0 can vary depending on the physiological state of the animal and the specific experimental conditions.

Experimental Protocols

Three primary methods for the extraction of LPE-16:0 from tissues are presented below: a modified Folch method, a modified Bligh-Dyer method, and a simplified methanol-based extraction. A subsequent solid-phase extraction (SPE) protocol for the purification of the LPE fraction is also provided.

Protocol 1: Modified Folch Method for Enhanced Lysophospholipid Recovery

This method is a modification of the classic Folch procedure, optimized for the extraction of more polar lipids like lysophosphatidylethanolamines.

Materials and Reagents:

  • Chloroform (B151607) (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • 0.9% NaCl solution (or 0.88% KCl)

  • Butylated hydroxytoluene (BHT) (optional, as an antioxidant)

  • Homogenizer (e.g., Dounce, Potter-Elvehjem, or bead beater)

  • Centrifuge

  • Glass centrifuge tubes with PTFE-lined caps

  • Nitrogen gas evaporator

  • Vortex mixer

Procedure:

  • Tissue Homogenization:

    • Accurately weigh 50-100 mg of frozen tissue.

    • Place the tissue in a glass homogenizer.

    • Add 20 volumes of ice-cold chloroform:methanol (2:1, v/v) containing an antioxidant like BHT (e.g., 50 µg/mL) to the tissue (e.g., for 100 mg of tissue, add 2 mL of solvent).

    • Homogenize the tissue thoroughly on ice until a uniform suspension is obtained.

  • Lipid Extraction:

    • Transfer the homogenate to a glass centrifuge tube.

    • Agitate the mixture on an orbital shaker for 15-20 minutes at room temperature.[3]

    • Add 0.2 volumes of 0.9% NaCl solution to the homogenate (e.g., for 2 mL of homogenate, add 0.4 mL of NaCl solution).[3]

    • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and to induce phase separation.

    • Centrifuge the sample at 2,000 x g for 10 minutes at 4°C to separate the phases. Two distinct layers will form: an upper aqueous phase and a lower organic phase containing the lipids.

  • Collection of the Lipid Extract:

    • Carefully collect the lower organic phase using a glass Pasteur pipette and transfer it to a clean glass tube. Be cautious not to disturb the protein interface.

    • To maximize recovery, re-extract the upper aqueous phase and the protein interface with 2 volumes of chloroform. Vortex and centrifuge as before.

    • Pool the lower organic phases.

  • Solvent Evaporation:

    • Dry the pooled organic extract under a gentle stream of nitrogen gas in a water bath at 30-40°C.

    • Ensure the sample is completely dry before reconstitution for analysis.

  • Reconstitution:

    • Reconstitute the dried lipid extract in a suitable solvent for your downstream analysis (e.g., methanol or chloroform:methanol 1:1, v/v).

Protocol 2: Modified Bligh-Dyer Method for Lysophospholipid Extraction

This method is an adaptation of the Bligh & Dyer technique, which is particularly suitable for tissues with high water content.

Materials and Reagents:

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water

  • Homogenizer

  • Centrifuge

  • Glass centrifuge tubes

  • Nitrogen gas evaporator

  • Vortex mixer

Procedure:

  • Tissue Homogenization:

    • Weigh 50-100 mg of tissue and place it in a homogenizer.

    • Add a single-phase mixture of chloroform:methanol:water (1:2:0.8, v/v/v) to the tissue. For 100 mg of tissue (assuming ~80% water content), add 3 mL of chloroform and 6 mL of methanol.

    • Homogenize the tissue on ice until a uniform suspension is achieved.

  • Phase Separation:

    • Transfer the homogenate to a glass centrifuge tube.

    • To induce phase separation, add 3 mL of chloroform and 3 mL of deionized water, resulting in a final chloroform:methanol:water ratio of approximately 2:2:1.8 (v/v/v).

    • Vortex the mixture thoroughly for 1 minute.

    • Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.

  • Lipid Extract Collection:

    • Collect the lower chloroform phase containing the lipids using a glass Pasteur pipette.

    • For improved recovery, re-extract the upper phase with 2 volumes of chloroform.

    • Pool the lower organic phases.

  • Solvent Evaporation and Reconstitution:

    • Dry the combined organic extract under a stream of nitrogen.

    • Reconstitute the dried lipids in an appropriate solvent for further analysis.

Protocol 3: Simplified Methanol-Based Extraction for Lysophospholipids

This protocol offers a simpler and faster alternative for the extraction of more polar lysophospholipids, though it may be less efficient for non-polar lipids.[4][5]

Materials and Reagents:

  • Methanol (HPLC grade), pre-chilled to -20°C

  • Homogenizer (bead beater recommended)

  • Microcentrifuge tubes

  • Centrifuge

  • Nitrogen gas evaporator

  • Vortex mixer

Procedure:

  • Tissue Homogenization:

    • Place a pre-weighed tissue sample (20-50 mg) into a microcentrifuge tube containing grinding beads.

    • Add 1 mL of ice-cold methanol.

    • Homogenize the tissue using a bead beater for 2-5 minutes.

  • Extraction and Protein Precipitation:

    • Vortex the homogenate for 1 minute.

    • Incubate the sample on ice for 30 minutes to allow for lipid extraction and protein precipitation.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Collection of Supernatant:

    • Carefully collect the methanol supernatant, which contains the extracted lipids, and transfer it to a new tube.

  • Drying and Reconstitution:

    • Evaporate the solvent under a stream of nitrogen.

    • Reconstitute the lipid extract in a suitable solvent for analysis.

Protocol 4: Solid-Phase Extraction (SPE) for LPE Purification

SPE can be used to enrich the lysophospholipid fraction from the total lipid extract obtained from any of the methods above.[6][7]

Materials and Reagents:

  • SPE cartridge (e.g., Silica-based, Diol, or specialized lipid-binding phases)

  • SPE manifold

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • Acetone (HPLC grade)

  • Hexane (HPLC grade)

  • Isopropanol (HPLC grade)

  • Ammonium (B1175870) hydroxide (B78521) or acetic acid (for pH adjustment of elution solvents)

Procedure:

  • Sample Preparation:

    • Reconstitute the dried total lipid extract in a small volume of a non-polar solvent like chloroform or hexane.

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge by sequentially passing through the following solvents (use 1-2 column volumes for each step):

      • Hexane

      • Chloroform

      • Methanol

      • Equilibrate with the initial loading solvent (e.g., chloroform).

  • Sample Loading:

    • Load the reconstituted lipid extract onto the conditioned SPE cartridge.

  • Washing (Elution of Neutral Lipids):

    • Wash the cartridge with a non-polar solvent to elute neutral lipids such as triacylglycerols and cholesterol esters. A typical wash solvent is chloroform or a mixture of chloroform:acetone.

  • Elution of LPE:

    • Elute the lysophosphatidylethanolamine fraction using a more polar solvent system. A common elution solvent is a mixture of chloroform:methanol (1:1, v/v) or methanol. The polarity can be further increased by adding a small amount of water or a modifier like ammonium hydroxide or acetic acid to improve the recovery of acidic or basic lipids.

  • Drying and Reconstitution:

    • Collect the eluate containing the LPE fraction.

    • Dry the solvent under a stream of nitrogen.

    • Reconstitute the purified LPE fraction in a solvent compatible with the downstream analytical method.

Mandatory Visualizations

Experimental Workflow for LPE-16:0 Extraction

experimental_workflow tissue_sample Tissue Sample (50-100 mg) homogenization Homogenization (e.g., Chloroform:Methanol 2:1) tissue_sample->homogenization methanol_extraction Simplified Methanol Extraction tissue_sample->methanol_extraction lipid_extraction Liquid-Liquid Extraction (Folch or Bligh-Dyer) homogenization->lipid_extraction phase_separation Phase Separation (Centrifugation) lipid_extraction->phase_separation collect_organic Collect Lower Organic Phase phase_separation->collect_organic spe_purification Optional: Solid-Phase Extraction (SPE) Purification collect_organic->spe_purification for purification drying Solvent Evaporation (Nitrogen Stream) collect_organic->drying direct spe_purification->drying reconstitution Reconstitution in Appropriate Solvent drying->reconstitution analysis Downstream Analysis (e.g., LC-MS/MS) reconstitution->analysis methanol_extraction->drying

Caption: Workflow for LPE-16:0 Extraction from Tissues.

Simplified Signaling Pathway of Lysophospholipids

signaling_pathway lpe LPE-16:0 (Extracellular) gpcr G-Protein Coupled Receptor (e.g., GPR119) lpe->gpcr binds g_protein G-Protein Activation gpcr->g_protein activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger produces downstream Downstream Signaling Cascades (e.g., PKA activation) second_messenger->downstream activates response Cellular Response (e.g., Inflammation, Proliferation) downstream->response leads to

References

Application Notes and Protocols: Synthesis and Use of 1-Palmitoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine (16:0 Lyso-PE) for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis, purification, characterization, and research use of 1-Palmitoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine (16:0 Lyso-PE). 16:0 Lyso-PE is a naturally occurring lysophospholipid that acts as a signaling molecule in various biological processes. These protocols are intended to guide researchers in the preparation of high-purity 16:0 Lyso-PE for use in studies related to cell signaling, drug development, and lipidomics.

Introduction

Lysophospholipids are critical lipid mediators that regulate a wide array of cellular functions through activation of specific G-protein coupled receptors (GPCRs). 1-Palmitoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine (16:0 Lyso-PE) is a species of lysophosphatidylethanolamine (LPE) generated by the action of phospholipase A2 (PLA2) on phosphatidylethanolamine (B1630911). Emerging research indicates the involvement of LPEs in various physiological and pathological processes, including cell migration, proliferation, and inflammation, making them important targets for research and drug development. This document outlines both chemical and enzymatic methods for the synthesis of 16:0 Lyso-PE, along with protocols for its purification, characterization, and application in cell-based assays.

Synthesis of 1-Palmitoyl-2-hydroxy-sn-glycero-3-PE

Two primary methods for the synthesis of this compound are presented: a chemoenzymatic approach utilizing phospholipase A2 and a purely chemical synthesis route.

Protocol 1: Chemoenzymatic Synthesis using Phospholipase A2

This method relies on the specific hydrolysis of the fatty acid at the sn-2 position of a diacyl phosphatidylethanolamine precursor by phospholipase A2. 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine (POPE) is a suitable and commercially available starting material.

Experimental Workflow:

POPE 1-Palmitoyl-2-oleoyl-sn- glycero-3-phosphoethanolamine (POPE) Reaction Enzymatic Hydrolysis POPE->Reaction Substrate PLA2 Phospholipase A2 (e.g., from porcine pancreas) in buffer with Ca2+ PLA2->Reaction Enzyme Extraction Lipid Extraction (Bligh-Dyer method) Reaction->Extraction Purification Purification (HPLC) Extraction->Purification LysoPE 1-Palmitoyl-2-hydroxy-sn- glycero-3-PE (16:0 Lyso-PE) Purification->LysoPE DPPE 1,2-Dipalmitoyl-sn-glycero-3- phosphoethanolamine (DPPE) Protection N-protection (Trityl chloride) DPPE->Protection Tr_DPPE N-Trityl-DPPE Protection->Tr_DPPE Hydrolysis Base Hydrolysis (Sodium methoxide) Tr_DPPE->Hydrolysis Tr_GroPEtn N-Trityl-sn-glycero-3- phosphoethanolamine Hydrolysis->Tr_GroPEtn Acylation Selective sn-1 Acylation (Palmitoyl chloride) Tr_GroPEtn->Acylation Tr_LysoPE N-Trityl-1-Palmitoyl-2-hydroxy- sn-glycero-3-PE Acylation->Tr_LysoPE Deprotection Deprotection (Trifluoroacetic acid) Tr_LysoPE->Deprotection LysoPE 1-Palmitoyl-2-hydroxy-sn- glycero-3-PE (16:0 Lyso-PE) Deprotection->LysoPE cluster_membrane Cell Membrane cluster_cytosol Cytosol LPE 16:0 Lyso-PE GPCR GPCR (e.g., LPA1) LPE->GPCR Binds and Activates G_protein Gαq/11 or Gαi/o GPCR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release (from ER) IP3->Ca_release PKC PKC Activation DAG->PKC ERK_pathway MAPK/ERK Pathway Ca_release->ERK_pathway PKC->ERK_pathway Cell_response Cellular Responses (Proliferation, Migration) ERK_pathway->Cell_response

Application Notes and Protocols: 1-Palmitoyl-2-hydroxy-sn-glycero-3-PE Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Palmitoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine (16:0 Lyso-PE) is a naturally occurring lysophospholipid, a minor but biologically significant component of cell membranes.[1][2] It is formed by the partial hydrolysis of phosphatidylethanolamine, a process often catalyzed by the enzyme phospholipase A2.[1] This lysophospholipid plays a role in cell signaling and has been observed to have antibacterial and antifungal properties.[1] In research, it is utilized as a standard for the quantification of saturated lysophosphoethanolamines and as a control lipid in various biological assays.[3][4] Its levels have been shown to be altered in certain pathological conditions, such as alcohol-induced liver injury and hepatocellular carcinoma in mouse models.[4]

Physicochemical Properties and Handling

Proper handling and storage of the 1-Palmitoyl-2-hydroxy-sn-glycero-3-PE standard are crucial for maintaining its integrity and ensuring experimental reproducibility.

Table 1: Physicochemical Properties

PropertyValueReference
Synonyms 16:0 LPE, 16:0 Lyso-PE, 1-Hexadecanoyl-sn-glycero-3-Phosphoethanolamine[4]
Molecular Formula C21H44NO7P[4]
Formula Weight 453.6 g/mol [4]
Purity >99% (may contain up to 10% of the 2-LPE isomer)[5]
Physical State Solid[4]
Storage and Stability

The stability of the standard is dependent on the storage conditions.

Table 2: Storage Conditions and Stability

Storage TemperatureRecommended DurationReference
-80°CUp to 6 months (in solution)[3]
-20°CUp to 1 month (in solution), ≥ 4 years (as solid)[3][4]

For long-term storage, it is recommended to store this compound as a solid at -20°C.[4] Once in solution, it should be stored at -80°C for long-term use or at -20°C for short-term use.[3] Repeated freeze-thaw cycles should be avoided.

Solubility

The solubility of this compound varies depending on the solvent.

Table 3: Solubility Data

SolventSolubilityReference
Chloroform (B151607)Sparingly soluble[4]
Dimethylformamide (DMF)Sparingly soluble[4]
Dimethyl sulfoxide (B87167) (DMSO)Sparingly soluble[4]

It is advisable to prepare a stock solution in an organic solvent and then dilute it with aqueous buffers for biological experiments.

Experimental Protocols

Preparation of Stock Solution

Materials:

  • This compound standard

  • Anhydrous ethanol (B145695) or chloroform

  • Inert gas (e.g., argon or nitrogen)

  • Glass vials

Protocol:

  • Allow the vial of solid this compound to equilibrate to room temperature before opening.

  • Weigh the desired amount of the standard in a clean glass vial.

  • Add the appropriate volume of anhydrous ethanol or chloroform to achieve the desired stock concentration (e.g., 1 mg/mL).

  • Purge the vial with an inert gas to prevent oxidation.

  • Cap the vial tightly and vortex until the standard is completely dissolved.

  • Store the stock solution at -20°C for short-term use or -80°C for long-term storage.[3]

Use as an Internal Standard in Mass Spectrometry

This compound is commonly used as an internal standard for the quantification of other saturated lysophosphoethanolamines in biological samples.[4]

Workflow for Lipid Extraction and Analysis:

G sample Biological Sample (e.g., serum, plasma, tissue homogenate) add_is Add this compound Internal Standard sample->add_is extraction Lipid Extraction (e.g., Folch or Bligh-Dyer method) add_is->extraction dry_resuspend Dry Down Extract and Resuspend in Injection Solvent extraction->dry_resuspend lc_ms LC-MS/MS Analysis dry_resuspend->lc_ms quantification Data Analysis and Quantification lc_ms->quantification G LPE LPE (e.g., 1-Palmitoyl-2-hydroxy- sn-glycero-3-PE) LPA1 LPA1 Receptor LPE->LPA1 Binds to Gi_o Gi/o Protein LPA1->Gi_o Activates PLC Phospholipase C (PLC) Gi_o->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_release Ca2+ Release from ER IP3->Ca_release Ca_influx Ca2+ Influx Ca_release->Ca_influx Response Cellular Response (e.g., Neuronal differentiation) Ca_release->Response Ca_influx->Response

References

Application Notes and Protocols: 1-Palmitoyl-2-hydroxy-sn-glycero-3-PE in Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Palmitoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine (LPE-16:0) is a lysophospholipid that is increasingly recognized for its significant roles in cellular signaling and as a potential biomarker in various disease states. As a product of the enzymatic hydrolysis of phosphatidylethanolamine (B1630911) (PE) by phospholipase A2 (PLA2), LPE-16:0 is a key intermediate in lipid metabolism.[1][2] Its amphiphilic nature allows it to influence the properties of cellular membranes and participate in a range of biological processes. This document provides an overview of the applications of LPE-16:0 in lipidomics, along with detailed protocols for its analysis.

Applications in Lipidomics

Biomarker Discovery

Recent lipidomics studies have highlighted the potential of LPE-16:0 as a biomarker for a variety of diseases:

  • Diabetic Kidney Disease (DKD): Serum levels of LPE-16:0 have been shown to be positively correlated with the severity of DKD, suggesting its potential as a biomarker for disease progression.[3][4] A panel of lipids including LPE-16:0 has been proposed to distinguish DKD patients from those with diabetes mellitus alone.[3][4]

  • Non-Alcoholic Fatty Liver Disease (NAFLD): Alterations in serum LPE profiles, including LPE-16:0, are being investigated as potential indicators of NAFLD.[5]

  • Cancer: Decreased concentrations of LPE-16:0 have been observed in intrahepatic cholangiocarcinoma tissues, indicating a potential role in diagnosis and staging.[6] In contrast, it has been implicated in promoting cell migration and invasion in certain breast and ovarian cancer cell lines.[1][7]

  • Inflammatory and Autoimmune Diseases: Changes in serum LPE-16:0 levels have been noted in patients with systemic lupus erythematosus.[8]

  • Neurological Disorders: Dysregulation of lipid pathways involving LPE-16:0 has been observed in the serum of patients with Parkinson's disease.[9]

  • Infectious Diseases: LPE-16:0 has been identified as a potential protective agent against respiratory syncytial virus (RSV) infection by reducing viral load and mitigating lung injury in animal models.[10]

Signaling Molecule

LPE-16:0 functions as a signaling molecule, primarily through the activation of G-protein coupled receptors (GPCRs). In certain cell types, 16:0 LPE has been shown to act via Gq/11-coupled GPCRs, leading to the activation of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) 1/2 pathway and an increase in intracellular calcium.[11] While some studies suggest the involvement of lysophosphatidic acid receptor 1 (LPA1), the specific receptors for LPE-16:0 may be cell-type dependent.[7][11]

Quantitative Data Summary

The following table summarizes the observed changes in LPE-16:0 levels in various studies. It is important to note that many studies report relative changes rather than absolute concentrations.

Disease/ConditionBiological MatrixObserved Change in LPE-16:0Reference
Diabetic Kidney DiseaseSerumIncreased with disease severity[3][4]
Intrahepatic CholangiocarcinomaTumor TissueDecreased in early and late-stage tumors[6]
Obesity (in children)PlasmaReduced in overweight children[12]
Parkinson's DiseaseSerumAltered levels[9]
Alcohol-Induced Liver Injury (mouse model)SerumDecreased[13]
Hepatocellular Carcinoma (mouse xenograft)SerumDecreased[13]
Intense ExerciseSerumDecreased post-exercise[13]

Experimental Protocols

Protocol 1: Lipid Extraction from Plasma/Serum (Methanol Precipitation)

This protocol is a simplified method for the extraction of lysophospholipids and is suitable for high-throughput applications.[14][15]

Materials:

  • Plasma or serum samples

  • Methanol (B129727) (HPLC grade)

  • Internal standard (e.g., 17:0 LPE or another odd-chain lysophospholipid)

  • Microcentrifuge tubes

  • Microcentrifuge

Procedure:

  • To a microcentrifuge tube, add 10 µL of plasma or serum.

  • Add 150 µL of methanol containing the internal standard at a known concentration (e.g., 10 pmol of 14:0 LPA).[14]

  • Vortex the mixture vigorously for 10 seconds.

  • Incubate the mixture on ice for 10 minutes to allow for protein precipitation.

  • Centrifuge the mixture at 10,000 x g for 5 minutes at room temperature.[14]

  • Carefully collect the supernatant, which contains the lipid extract.

  • The extract can be directly used for LC-MS/MS analysis.

Protocol 2: Analysis of LPE-16:0 by LC-MS/MS

This protocol provides a general framework for the quantitative analysis of LPE-16:0 using liquid chromatography-tandem mass spectrometry.

Instrumentation:

  • High-performance liquid chromatograph (HPLC) or Ultra-high performance liquid chromatograph (UHPLC)

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Conditions (example):

  • Column: A C18 reversed-phase column suitable for lipid analysis.

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) acetate.

  • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid and 10 mM ammonium acetate.

  • Gradient: A suitable gradient to separate lysophospholipids from other lipid classes.

  • Flow Rate: Dependent on the column dimensions.

  • Injection Volume: 5-20 µL.

MS/MS Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Detection Mode: Selected Reaction Monitoring (SRM).

  • Precursor Ion (m/z): For LPE(16:0), the [M-H]⁻ ion is at m/z 436.3.[16]

  • Product Ion (m/z): A characteristic fragment ion for quantification (e.g., the fatty acid fragment for 16:0 at m/z 255.2 or a headgroup-related fragment).[16]

  • Collision Energy and other MS parameters: Optimize for the specific instrument to achieve maximum signal intensity for the selected transition.

Quantification:

  • Create a calibration curve using a series of known concentrations of an LPE-16:0 standard.

  • Normalize the peak area of the endogenous LPE-16:0 to the peak area of the internal standard.

  • Calculate the concentration of LPE-16:0 in the sample using the calibration curve.

Visualizations

Signaling Pathway of LPE-16:0

LPE_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol PLA2 PLA2 LPE LPE-16:0 PLA2->LPE PE Phosphatidylethanolamine (PE) PE->PLA2 Hydrolysis GPCR Gq/11-coupled GPCR PLC PLC GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG LPE->GPCR Activation Ca Ca²⁺ (intracellular) IP3->Ca Release MAPK_pathway MAPK/ERK Pathway DAG->MAPK_pathway Activates Ca->MAPK_pathway Activates Proliferation Cell Proliferation & Migration MAPK_pathway->Proliferation Promotes

Caption: Proposed signaling pathway for LPE-16:0.

Experimental Workflow for LPE-16:0 Analysis

LPE_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_proc Data Processing Sample Plasma/Serum Sample Spike Spike with Internal Standard Sample->Spike Extraction Methanol Extraction Spike->Extraction Centrifuge Centrifugation Extraction->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis (SRM Mode) Supernatant->LCMS Integration Peak Integration LCMS->Integration Normalization Normalization to Internal Standard Integration->Normalization Quantification Quantification (Calibration Curve) Normalization->Quantification Result LPE-16:0 Concentration Quantification->Result

Caption: Workflow for LPE-16:0 quantification.

References

High-Purity 1-Palmitoyl-2-hydroxy-sn-glycero-3-PE: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, high-purity 1-Palmitoyl-2-hydroxy-sn-glycero-3-PE (LPE 16:0) is a valuable lysophospholipid for investigating cellular signaling, developing drug delivery systems, and serving as a critical standard in lipidomic analyses. This document provides detailed application notes and experimental protocols to facilitate its use in a laboratory setting.

Commercial Availability

High-purity this compound is available from several commercial suppliers, ensuring accessibility for the research community. Key suppliers include:

  • APExBIO: Offers high-purity this compound for membrane biology and signaling research.[1]

  • Cayman Chemical: Provides this lysophospholipid and its deuterated internal standard, 1-Palmitoyl-d9-2-hydroxy-sn-glycero-3-PE, for various research applications.[2]

  • BOC Sciences: Supplies 1-Palmitoyl-2-hydroxy-sn-glycero-3-PC, a closely related compound, and details its role in cell signaling and metabolic research.[]

These suppliers typically provide the compound as a solid with purity levels of ≥95% and offer detailed technical information, including storage and handling instructions.[2][4]

Physicochemical and Biological Properties

A summary of the key quantitative data for this compound and a closely related lysophospholipid, 1-Palmitoyl-2-hydroxy-sn-glycero-3-PC, is presented below. This data is essential for designing and interpreting experiments.

PropertyValueCompoundApplication Context
Molecular Formula C21H44NO7PThis compoundGeneral Characterization
Molecular Weight 453.6 g/mol This compoundGeneral Characterization
GIC50 vs. L. donovani 8 µMThis compoundAntiprotozoal Activity
Effective Concentration 125 µM1-Palmitoyl-2-hydroxy-sn-glycero-3-PCInduction of ROS in HUVECs
Effective Concentration 0.3 - 1.0 µM1-Palmitoyl-2-hydroxy-sn-glycero-3-PCPotentiation of cytokine secretion in M1 macrophages
Effective Concentration 10 µM1-Palmitoyl-2-hydroxy-sn-glycero-3-PCEnhancement of Foxp3 protein levels in Treg cells

Application Notes

Cellular Signaling and Immune Modulation

Lysophosphatidylethanolamines (LPEs), including this compound, are emerging as important signaling molecules. While research on the specific signaling of the 16:0 species is ongoing, the broader LPE class is known to act through G-protein coupled receptors (GPCRs), such as LPA1, to mobilize intracellular calcium.[5] This signaling cascade can influence a variety of cellular processes.

A closely related compound, 1-Palmitoyl-2-hydroxy-sn-glycero-3-PC (LPC 16:0), has been shown to modulate immune responses by potentiating the secretion of pro-inflammatory cytokines in macrophages and enhancing the function of regulatory T cells.[] Given the structural similarity, it is plausible that this compound may exert similar effects on immune cells.

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space LPE 1-Palmitoyl-2-hydroxy- sn-glycero-3-PE GPCR GPCR (e.g., LPA1) LPE->GPCR G_protein G Protein (Gq/11 or Gi/o) GPCR->G_protein PLC Phospholipase C (PLC) G_protein->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Ca_release->PKC MAPK MAPK Cascade (ERK, JNK, p38) PKC->MAPK Cellular_Response Cellular Response (e.g., Proliferation, Cytokine Release) MAPK->Cellular_Response

LPE Signaling Pathway
Antiprotozoal Drug Discovery

This compound has demonstrated inhibitory activity against the promastigote stage of Leishmania donovani, the causative agent of visceral leishmaniasis, with a 50% growth inhibitory concentration (GIC50) of 8 µM.[2] This makes it a useful tool for studying the parasite's lipid metabolism and for screening new antileishmanial compounds.

Internal Standard for Lipidomics

Due to its well-defined structure and mass, this compound is an excellent internal standard for the quantification of other lysophosphoethanolamines in biological samples using liquid chromatography-mass spectrometry (LC-MS).[2] The use of a deuterated version, such as 1-Palmitoyl-d9-2-hydroxy-sn-glycero-3-PE, is highly recommended for achieving the most accurate quantification by accounting for variations in sample preparation and instrument response.

Experimental Protocols

Protocol 1: Preparation of Stock Solutions and Use in Cell Culture

This protocol outlines the preparation of a stock solution of this compound and its application in treating cultured cells.

Materials:

  • High-purity this compound

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Phosphate-buffered saline (PBS), sterile

  • Cell culture medium appropriate for the cell line

  • Cultured cells (e.g., macrophages, endothelial cells)

Procedure:

  • Stock Solution Preparation (10 mM):

    • Allow the vial of this compound to equilibrate to room temperature before opening.

    • Aseptically weigh out a precise amount of the lipid.

    • Dissolve the lipid in DMSO to a final concentration of 10 mM. For example, to make 1 mL of a 10 mM stock solution, dissolve 4.536 mg of the lipid in 1 mL of DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[4]

  • Cell Treatment:

    • Culture the desired cells to the appropriate confluency in multi-well plates.

    • On the day of the experiment, thaw an aliquot of the 10 mM stock solution.

    • Prepare a working solution by diluting the stock solution in cell culture medium to the desired final concentration. It is recommended to perform serial dilutions. For example, to achieve a final concentration of 10 µM in 1 mL of medium, add 1 µL of the 10 mM stock solution.

    • Gently mix the working solution by inverting the tube.

    • Remove the existing medium from the cells and replace it with the medium containing this compound.

    • Include a vehicle control by adding the same volume of DMSO-containing medium without the lipid.

    • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.

    • Proceed with downstream assays, such as cytokine quantification, gene expression analysis, or cell viability assays.

Cell_Treatment_Workflow Start Start Prepare_Stock Prepare 10 mM Stock Solution in DMSO Start->Prepare_Stock Culture_Cells Culture Cells to Desired Confluency Start->Culture_Cells Prepare_Working Prepare Working Solution in Cell Culture Medium Prepare_Stock->Prepare_Working Culture_Cells->Prepare_Working Treat_Cells Treat Cells with Working Solution and Vehicle Control Prepare_Working->Treat_Cells Incubate Incubate for Desired Time Treat_Cells->Incubate Downstream_Assay Perform Downstream Assays Incubate->Downstream_Assay End End Downstream_Assay->End

Cell Treatment Workflow
Protocol 2: Leishmania donovani Promastigote Growth Inhibition Assay

This protocol describes a method to assess the inhibitory effect of this compound on the growth of L. donovani promastigotes.

Materials:

  • Leishmania donovani promastigotes (e.g., ATCC® 50121™)

  • M199 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS)

  • This compound

  • DMSO

  • 96-well flat-bottom microtiter plates

  • Resazurin (B115843) sodium salt solution (e.g., 0.125 mg/mL in PBS)

  • Plate reader capable of measuring fluorescence (Ex/Em ~560/590 nm)

Procedure:

  • Parasite Culture:

    • Maintain L. donovani promastigotes in M199 medium with 10% FBS at 26°C.

    • Subculture the parasites every 3-4 days to maintain them in the logarithmic growth phase.

  • Assay Setup:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • On the day of the assay, harvest log-phase promastigotes and adjust the cell density to 1 x 10^6 cells/mL in fresh medium.

    • In a 96-well plate, perform serial dilutions of the compound stock solution in the culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Ensure the final DMSO concentration does not exceed 0.5%.

    • Include wells with parasites and medium only (positive control) and wells with medium only (negative control/blank). Also, include a vehicle control with the highest concentration of DMSO used.

    • Add 100 µL of the parasite suspension (1 x 10^5 cells) to each well containing 100 µL of the diluted compound or control solutions.

  • Incubation and Growth Assessment:

    • Incubate the plate at 26°C for 72 hours.

    • After incubation, add 20 µL of the resazurin solution to each well and incubate for another 4-6 hours.

    • Measure the fluorescence using a plate reader. The fluorescence intensity is proportional to the number of viable parasites.

  • Data Analysis:

    • Subtract the blank fluorescence values from all other readings.

    • Calculate the percentage of growth inhibition for each concentration relative to the positive control.

    • Determine the GIC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Leishmania_Assay_Workflow Start Start Culture_Parasites Culture L. donovani Promastigotes Start->Culture_Parasites Prepare_Plate Prepare Serial Dilutions of Compound in 96-well Plate Culture_Parasites->Prepare_Plate Add_Parasites Add Parasite Suspension to Wells Prepare_Plate->Add_Parasites Incubate_72h Incubate for 72 hours at 26°C Add_Parasites->Incubate_72h Add_Resazurin Add Resazurin and Incubate for 4-6 hours Incubate_72h->Add_Resazurin Measure_Fluorescence Measure Fluorescence Add_Resazurin->Measure_Fluorescence Analyze_Data Calculate % Inhibition and GIC50 Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Leishmania Inhibition Assay
Protocol 3: Use as an Internal Standard in LC-MS-based Lipidomics

This protocol provides a general workflow for using this compound (or its deuterated analog) as an internal standard for the quantification of lysophosphoethanolamines in a biological sample (e.g., plasma).

Materials:

  • Biological sample (e.g., plasma, cell lysate)

  • This compound or a deuterated analog (e.g., 1-Palmitoyl-d9-2-hydroxy-sn-glycero-3-PE) as the internal standard (IS)

  • Lipid extraction solvent (e.g., a mixture of chloroform (B151607) and methanol)

  • LC-MS system (e.g., a high-resolution mass spectrometer coupled with a suitable liquid chromatography system)

  • Solvents for LC mobile phases (e.g., water, acetonitrile, methanol (B129727) with additives like formic acid or ammonium (B1175870) acetate)

Procedure:

  • Internal Standard Spiking:

    • Prepare a stock solution of the internal standard in a suitable solvent (e.g., methanol) at a known concentration.

    • To a known volume or weight of the biological sample, add a precise volume of the internal standard stock solution. The amount of IS added should result in a peak intensity that is comparable to the expected intensity of the endogenous analytes.

  • Lipid Extraction:

    • Perform a lipid extraction using a standard method, such as the Bligh and Dyer or Folch method. This typically involves the addition of a biphasic solvent system (e.g., chloroform/methanol/water) to the sample, followed by vortexing and centrifugation to separate the lipid-containing organic phase.

    • Carefully collect the organic phase containing the lipids.

  • Sample Preparation for LC-MS:

    • Dry the extracted lipid sample under a stream of nitrogen.

    • Reconstitute the dried lipid extract in a solvent that is compatible with the LC mobile phase (e.g., a mixture of methanol and isopropanol).

  • LC-MS Analysis:

    • Inject the reconstituted sample into the LC-MS system.

    • Separate the lipids using a suitable chromatography column (e.g., a C18 reversed-phase column).

    • Detect the analytes and the internal standard using the mass spectrometer in a suitable scan mode (e.g., selected reaction monitoring (SRM) for targeted analysis or full scan for untargeted analysis).

  • Data Analysis:

    • Integrate the peak areas of the endogenous lysophosphoethanolamines and the internal standard.

    • Calculate the ratio of the peak area of each analyte to the peak area of the internal standard.

    • Quantify the concentration of each analyte by comparing its peak area ratio to a standard curve generated using known concentrations of authentic standards.

LCMS_Workflow Start Start Sample_Prep Prepare Biological Sample Start->Sample_Prep Spike_IS Spike with Internal Standard Sample_Prep->Spike_IS Lipid_Extraction Perform Lipid Extraction Spike_IS->Lipid_Extraction Dry_Reconstitute Dry and Reconstitute Sample Lipid_Extraction->Dry_Reconstitute LCMS_Analysis LC-MS Analysis Dry_Reconstitute->LCMS_Analysis Data_Processing Data Processing and Quantification LCMS_Analysis->Data_Processing End End Data_Processing->End

LC-MS Internal Standard Workflow

References

Troubleshooting & Optimization

Technical Support Center: Stability of 1-Palmitoyl-2-hydroxy-sn-glycero-3-PE in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 1-Palmitoyl-2-hydroxy-sn-glycero-3-PE (Lyso-PE). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the stability of Lyso-PE in experimental solutions. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound (Lyso-PE) and what are its common applications?

A1: this compound, also known as 16:0 Lyso-PE, is a lysophospholipid.[1] It is a naturally occurring molecule derived from the partial hydrolysis of phosphatidylethanolamine, a common component of cell membranes.[2] In research, it is used as a bioactive lipid in studies related to cell signaling, particularly in the immune system, and as a standard in lipidomic analyses.[1][3]

Q2: What are the primary causes of this compound degradation in solution?

A2: The two main degradation pathways for Lyso-PE in solution are:

  • Hydrolysis: The ester bond linking the palmitoyl (B13399708) chain to the glycerol (B35011) backbone can be cleaved, releasing palmitic acid and glycero-3-phosphoethanolamine. This can be catalyzed by acidic or basic conditions, as well as by contaminating enzymes like phospholipases.[4]

  • Acyl Migration: The palmitoyl group can migrate from the sn-1 position to the sn-2 position, forming the more thermodynamically stable 2-palmitoyl-sn-glycero-3-PE isomer. This migration is accelerated at physiological pH and higher temperatures.

Q3: How should I store my solid this compound and its stock solutions?

A3: For long-term stability, solid this compound should be stored at -20°C, where it can be stable for at least four years.[1] Stock solutions, typically prepared in organic solvents like ethanol (B145695), DMSO, or chloroform, should be stored at -80°C for up to six months or at -20°C for up to one month to minimize degradation.[5] It is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles.

Q4: In which solvents is this compound soluble?

A4: this compound is sparingly soluble in chloroform, DMF, and DMSO.[1] For aqueous solutions, it is recommended to first dissolve the lipid in a small amount of an organic solvent like ethanol or DMSO and then dilute it with the aqueous buffer.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving this compound.

Problem Possible Cause Troubleshooting Steps & Recommendations
Inconsistent or lower-than-expected biological activity in cell-based assays. Degradation of Lyso-PE in the aqueous assay medium.Verify Stock Solution Integrity: Prepare a fresh stock solution of Lyso-PE. Compare its activity to your existing stock. Aliquot new stock solutions into single-use vials to minimize freeze-thaw cycles.Assess Stability in Aqueous Media: Minimize the time Lyso-PE spends in aqueous solutions before addition to cells. Consider preparing dilutions immediately before use.Control Environmental Factors: Protect solutions from light and keep them at the recommended temperature (on ice when possible).
Appearance of unknown peaks in HPLC or LC-MS analysis of Lyso-PE solutions. Degradation of Lyso-PE into byproducts (e.g., palmitic acid, 2-acyl isomer).Analyze for Degradation Products: Use a stability-indicating HPLC or LC-MS method to identify and quantify potential degradation products. Compare the chromatogram of your sample to a freshly prepared standard.Optimize Solution Conditions: Evaluate the pH of your solution; neutral to alkaline pH can accelerate acyl migration and hydrolysis. Consider using a slightly acidic buffer if your experiment allows.Check Solvent Quality: Use high-purity solvents to avoid contaminants that may catalyze degradation.
Precipitation of Lyso-PE in aqueous buffer. Poor solubility of Lyso-PE in the chosen buffer.Optimize Solubilization: Ensure the initial organic solvent concentration is minimal before dilution into the aqueous phase. Sonication may aid in dissolving the lipid. Consider using a carrier protein like fatty-acid-free BSA to improve solubility.
Variability between different batches of Lyso-PE. Differences in purity or isomeric ratio between batches.Characterize New Batches: Analyze new batches by HPLC or LC-MS to confirm purity and isomeric composition before use.

Experimental Protocols

Protocol 1: Preparation of a Stable Aqueous Solution of this compound for Cell Culture

Objective: To prepare a stable and homogenous aqueous solution of Lyso-PE for use in cell culture experiments.

Materials:

  • This compound (solid)

  • Anhydrous ethanol (or DMSO)

  • Sterile phosphate-buffered saline (PBS) or cell culture medium

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath sonicator

Procedure:

  • Prepare Stock Solution:

    • Allow the solid Lyso-PE to warm to room temperature before opening the vial.

    • Weigh the desired amount of Lyso-PE in a sterile environment.

    • Dissolve the Lyso-PE in a minimal amount of anhydrous ethanol (e.g., to make a 10 mg/mL stock solution). Ensure complete dissolution by vortexing.

  • Prepare Working Solution:

    • In a sterile tube, add the desired volume of PBS or cell culture medium.

    • While vortexing the buffer, slowly add the required volume of the Lyso-PE stock solution to achieve the final desired concentration. The final concentration of the organic solvent should be kept to a minimum (ideally <0.1%) to avoid solvent-induced cytotoxicity.

    • For example, to prepare a 100 µM working solution in 1 mL of PBS, add 4.5 µL of a 10 mg/mL stock solution to 995.5 µL of PBS.

  • Ensure Homogeneity:

    • Vortex the final solution thoroughly.

    • If the solution appears cloudy, sonicate it in a water bath sonicator for 5-10 minutes, or until the solution becomes clear.

  • Sterilization and Use:

    • Sterile-filter the final solution through a 0.22 µm syringe filter if necessary.

    • Use the freshly prepared aqueous solution immediately for your experiments. It is not recommended to store aqueous solutions of Lyso-PE for more than one day.[6]

Protocol 2: Forced Degradation Study of this compound

Objective: To evaluate the stability of Lyso-PE under various stress conditions to understand its degradation profile.

Materials:

  • This compound

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC or LC-MS system with a C18 column

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of Lyso-PE in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M NaOH.

    • Dilute with methanol to the initial concentration.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at room temperature for 24 hours.

    • Neutralize with 0.1 M HCl.

    • Dilute with methanol to the initial concentration.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Incubate at room temperature for 24 hours, protected from light.

    • Dilute with methanol to the initial concentration.

  • Thermal Degradation:

    • Incubate 1 mL of the stock solution at 60°C for 24 hours.

    • Cool to room temperature.

  • Photolytic Degradation:

    • Expose 1 mL of the stock solution to direct sunlight or a photostability chamber for 24 hours.

  • Analysis:

    • Analyze all samples, including an untreated control, by a stability-indicating HPLC or LC-MS method.

    • Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent Lyso-PE.

Data Presentation

Table 1: Factors Influencing the Stability of this compound in Solution

Parameter Condition Effect on Stability Recommendations
Temperature Elevated temperaturesIncreases rates of hydrolysis and acyl migration.Store stock solutions at -20°C or -80°C. Perform experiments at the lowest practical temperature.
Freeze-thaw cyclesCan lead to aggregation and degradation.Aliquot stock solutions into single-use volumes.
pH Acidic (pH < 6)Can catalyze hydrolysis of the ester bond.Use buffers with pH close to neutral if possible, but be aware of acyl migration.
Neutral to Alkaline (pH ≥ 7)Accelerates acyl migration to the more stable sn-2 isomer.For short-term experiments, neutral pH is acceptable. For longer incubations, consider the potential for isomerization.
Enzymes PhospholipasesCan rapidly hydrolyze Lyso-PE.Use high-purity reagents and sterile techniques. Consider adding broad-spectrum protease and phospholipase inhibitors if working with biological samples.
Metal Ions Divalent cations (e.g., Ca²⁺, Mg²⁺)Can act as cofactors for phospholipases.Consider the addition of a chelating agent like EDTA to the buffer if enzymatic degradation is suspected.
Oxidizing Agents Reactive oxygen speciesCan potentially oxidize the lipid, though less of a concern for saturated lipids like 16:0 Lyso-PE.Store solutions protected from light and consider adding antioxidants if oxidative stress is a concern in the experimental system.
Solvent PurityImpurities can catalyze degradation.Use high-purity, anhydrous solvents for preparing stock solutions.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_exp Experiment cluster_analysis Stability Analysis cluster_troubleshoot Troubleshooting start Start dissolve Dissolve Lyso-PE in Organic Solvent start->dissolve dilute Dilute in Aqueous Buffer dissolve->dilute homogenize Vortex/Sonicate dilute->homogenize add_to_cells Add to Cell Culture homogenize->add_to_cells hplc HPLC/LC-MS Analysis homogenize->hplc QC incubate Incubate add_to_cells->incubate assay Perform Assay incubate->assay inconsistent Inconsistent Results assay->inconsistent data Data Interpretation hplc->data degradation Check for Degradation inconsistent->degradation optimize Optimize Conditions degradation->optimize optimize->homogenize Re-optimize

Caption: Experimental workflow for using this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_response Cellular Response lyso_pe Lyso-PE gpcr GPCR lyso_pe->gpcr g_protein G-protein Activation gpcr->g_protein plc Phospholipase C g_protein->plc pi3k PI3K g_protein->pi3k dag DAG plc->dag ip3 IP3 plc->ip3 akt Akt pi3k->akt pkc PKC Activation dag->pkc ca_release Ca²⁺ Release ip3->ca_release response Immune Cell Activation, Migration, Cytokine Release akt->response ca_release->response pkc->response

Caption: Putative signaling pathway of this compound.

References

Technical Support Center: Mass Spectrometry Detection of 1-Palmitoyl-2-hydroxy-sn-glycero-3-PE (LPE 16:0)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the mass spectrometry (MS) detection of 1-Palmitoyl-2-hydroxy-sn-glycero-3-PE (LPE 16:0).

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the MS detection of LPE 16:0?

A1: The primary challenges include:

  • Poor Signal Intensity: Low ionization efficiency and signal suppression can lead to weak or undetectable peaks.

  • Isobaric Interference: Overlap with other molecules of nearly identical mass-to-charge ratios can complicate identification and quantification.

  • In-source Fragmentation/Instability: The molecule can be susceptible to degradation during the ionization process or sample preparation.

  • Chromatographic Issues: Poor separation from other lysophospholipids or matrix components can lead to inaccurate results.

Q2: What is the characteristic fragmentation pattern of LPE 16:0 in positive ion mode mass spectrometry?

A2: In positive ion mode, LPEs typically exhibit a characteristic neutral loss of the phosphoethanolamine head group (141 Da).[1][2] The fragmentation of the protonated molecule [M+H]+ results in a prominent ion corresponding to [M+H-141]+.[2][3] This transition is often used for selected reaction monitoring (SRM) in quantitative studies.

Q3: Can LPE 16:0 be analyzed in negative ion mode?

A3: Yes, LPE 16:0 can be analyzed in negative ion mode. In this mode, the fragmentation of the deprotonated molecule [M-H]- often results in the formation of a fragment ion corresponding to the palmitate fatty acid chain [FA 16:0 - H]-.

Troubleshooting Guide

Problem 1: Poor or No Signal for LPE 16:0

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
Suboptimal Sample Concentration Ensure the sample concentration is appropriate. If too dilute, the signal may be too weak. If too concentrated, ion suppression can occur.[4]
Inefficient Ionization Experiment with different ionization sources (e.g., ESI, APCI) and optimize source parameters such as capillary voltage, gas flow, and temperature to enhance the ionization of LPE 16:0.[4]
Instrument Not Tuned or Calibrated Regularly tune and calibrate your mass spectrometer with appropriate standards to ensure it is operating at optimal performance.[4]
Leaks in the System Check for leaks in the gas supply, filters, and connections, as they can lead to a loss of sensitivity.[5]
Sample Degradation The palmitoyl (B13399708) group can be labile. Ensure that sample preparation is performed under conditions that minimize degradation, such as using neutral buffers and appropriate reducing agents if necessary.[6][7]
Problem 2: Inaccurate Quantification due to Peak Overlap

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
Isobaric Interference High-resolution mass spectrometry (HRMS) can help resolve isobaric overlaps.[8][9][10] For example, the Type-II isotopic overlap from lipids with a different number of double bonds can be a source of interference.[8][9]
Co-elution with Other Lipids Optimize the liquid chromatography (LC) method to improve the separation of LPE 16:0 from other isobaric and isomeric lysophospholipids.[11]
Interference from Sodiated Ions The formation of sodiated adducts can interfere with the protonated ions of other lipid species.[12] Using appropriate solvent additives can favor the formation of protonated ions. An algorithm based on the sodiated to protonated adduct ion ratios of internal standards can be used for correction.[12]
Use of M+1 Peak for Quantification In cases of partial or complete peak overlap, using the first isotopic peak (M+1) for quantification can sometimes provide more accurate results as the interference is often reduced.[8][9][10]
Problem 3: Unstable or Drifting Signal

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
Unstable Ionization Spray Check the nebulizer for clogs and ensure a consistent and stable spray. Adjust source settings to stabilize the spray.
Baseline Drift and Noise Optimize chromatographic conditions to achieve a stable baseline. Adjust detector settings, such as gain and filter settings, to minimize noise.[4]
Contaminated System Contaminants in the sample, LC column, or mass spectrometer can cause signal instability. Ensure proper sample preparation and regular maintenance of the instrument.[4]

Experimental Workflow & Troubleshooting Logic

Below are diagrams illustrating a typical experimental workflow for LPE 16:0 analysis and a logical approach to troubleshooting common issues.

Experimental Workflow for LPE 16:0 Mass Spec Analysis cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Lipid_Extraction Lipid Extraction (e.g., Folch or Bligh-Dyer) Internal_Standard Addition of Internal Standard (e.g., deuterated LPE) Lipid_Extraction->Internal_Standard Reconstitution Reconstitution in LC-MS Grade Solvent Internal_Standard->Reconstitution LC_Separation Liquid Chromatography (e.g., Reversed-Phase or HILIC) Reconstitution->LC_Separation MS_Ionization Mass Spectrometry (Positive/Negative ESI) LC_Separation->MS_Ionization MSMS_Fragmentation Tandem MS (MS/MS) (e.g., monitoring neutral loss of 141 Da) MS_Ionization->MSMS_Fragmentation Peak_Integration Peak Integration & Normalization MSMS_Fragmentation->Peak_Integration Quantification Quantification Peak_Integration->Quantification

Caption: A typical experimental workflow for the analysis of LPE 16:0.

Troubleshooting Logic for Poor LPE 16:0 Signal Start Poor or No Signal? Check_Tuning Is MS Tuned & Calibrated? Start->Check_Tuning Check_Leaks Any System Leaks? Check_Tuning->Check_Leaks No Success Signal Improved Check_Tuning->Success Yes Check_Spray Is ESI Spray Stable? Check_Leaks->Check_Spray No Clean_System Clean System Check_Leaks->Clean_System Yes Optimize_Source Optimize Source Parameters Check_Spray->Optimize_Source No Check_LC LC Issues (e.g., column bleed)? Check_Spray->Check_LC Yes Optimize_Source->Success Check_Sample_Prep Review Sample Prep Protocol Check_Sample_Prep->Success Check_LC->Check_Sample_Prep No Check_LC->Clean_System Yes

Caption: A decision tree for troubleshooting poor LPE 16:0 signal.

References

Technical Support Center: Optimizing Chromatographic Separation of Lysophosphatidylethanolamine (LPE) Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic separation of lysophosphatidylethanolamine (LPE) isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the analysis of these important signaling lipids.

Frequently Asked Questions (FAQs)

1. What are the primary challenges in separating LPE isomers?

The main challenges in LPE isomer separation stem from their structural similarity. LPE isomers can differ in the position of the fatty acyl chain on the glycerol (B35011) backbone (sn-1 vs. sn-2 regioisomers) or the geometry and location of double bonds within the fatty acyl chain (cis/trans and positional isomers). These subtle differences result in very similar physicochemical properties, making them difficult to resolve using standard chromatographic techniques.

2. Which chromatographic techniques are most suitable for LPE isomer separation?

Reverse-Phase Liquid Chromatography (RPLC), Hydrophilic Interaction Liquid Chromatography (HILIC), and Supercritical Fluid Chromatography (SFC) are the most commonly employed techniques for LPE isomer separation.

  • RPLC separates lipids based on their hydrophobicity. It is effective for separating LPEs with different fatty acyl chain lengths and degrees of unsaturation. With optimized conditions, it can also resolve sn-positional isomers.[1][2]

  • HILIC separates molecules based on their polarity. It is particularly useful for separating lipid classes and can also be applied to separate lysophospholipid regioisomers.[3][4]

  • SFC uses a supercritical fluid as the mobile phase and is well-suited for the analysis of lipids, including the separation of structural isomers, often with better resolution and shorter run times compared to HPLC.[5][6]

3. What type of column is recommended for LPE isomer separation?

The choice of column depends on the selected chromatographic technique:

  • For RPLC: C18 columns are a standard choice for separating LPE isomers based on fatty acid chain differences.[7]

  • For HILIC: Amide-based columns are often used for separating polar lipid classes, including LPEs.

  • For SFC: Diol and 2-ethylpyridine (B127773) stationary phases have shown good performance in separating lipid isomers.[5][8]

4. How does mass spectrometry (MS) aid in LPE isomer identification?

Mass spectrometry is a critical tool for identifying and differentiating LPE isomers, especially when chromatographic separation is incomplete. Tandem MS (MS/MS) can generate fragment ions that are diagnostic for the position of the fatty acyl chain, helping to distinguish between sn-1 and sn-2 isomers. High-resolution MS ensures accurate mass measurements to confirm the elemental composition.

5. What are common adducts observed in the mass spectra of LPEs?

In positive ion mode electrospray ionization (ESI), common adducts for LPEs include protonated molecules [M+H]+, sodium adducts [M+Na]+, and potassium adducts [M+K]+.[9][10][11] In negative ion mode, deprotonated molecules [M-H]- are typically observed. The presence of multiple adducts can complicate spectral interpretation.

Troubleshooting Guides

This section provides solutions to common problems encountered during the chromatographic separation of LPE isomers.

Issue 1: Poor Peak Resolution or Co-elution of Isomers
Possible Causes Troubleshooting Steps
Inadequate Mobile Phase Composition - Optimize Gradient: Adjust the gradient steepness and duration. A shallower gradient can improve the separation of closely eluting isomers.[12][13] - Modify Solvent Strength: For RPLC, try different organic modifiers (e.g., acetonitrile (B52724) vs. methanol) or vary their proportions. For HILIC, adjust the water content in the mobile phase.[14] - Additives: Incorporate additives like ammonium (B1175870) formate (B1220265) or acetate (B1210297) into the mobile phase to improve peak shape and selectivity.
Suboptimal Column Selection - Change Stationary Phase: If using a C18 column for RPLC, consider a different C18 phase with alternative bonding chemistry or a phenyl-hexyl column for different selectivity. For SFC, evaluate different polar stationary phases. - Particle Size: Use a column with smaller particle size (e.g., sub-2 µm) for higher efficiency, which can lead to better resolution.
Incorrect Flow Rate - Optimize Flow Rate: A lower flow rate can sometimes increase resolution, although it will also increase the analysis time.
Column Overload - Reduce Sample Concentration: Inject a more dilute sample to prevent peak broadening and fronting.[15]
Issue 2: Peak Tailing
Possible Causes Troubleshooting Steps
Secondary Interactions with Stationary Phase - Adjust Mobile Phase pH: For ionizable compounds, the pH of the mobile phase can significantly impact peak shape. Ensure the pH is appropriate for the analyte and column. - Use Mobile Phase Additives: Add a small amount of a competing base or acid to the mobile phase to block active sites on the stationary phase.
Column Contamination or Degradation - Wash the Column: Follow the manufacturer's instructions for column washing to remove strongly retained contaminants. - Use a Guard Column: A guard column can protect the analytical column from contaminants in the sample.[15] - Replace the Column: If the column is old or has been used extensively, it may need to be replaced.
Extra-column Volume - Minimize Tubing Length: Use the shortest possible tubing with the smallest appropriate inner diameter to connect the components of your LC system.[15]
Issue 3: Low Sensitivity or Poor Signal-to-Noise Ratio
Possible Causes Troubleshooting Steps
Suboptimal MS Source Conditions - Optimize ESI Parameters: Adjust the capillary voltage, gas flow rates (nebulizing and drying gas), and source temperature to maximize the ionization of LPEs.
Ion Suppression - Improve Sample Cleanup: Use solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components from your sample.[16][17] - Modify Chromatography: Adjust the chromatographic method to separate LPE isomers from co-eluting, ion-suppressing compounds.
In-source Fragmentation - Lower Source Energy: Reduce the fragmentor or skimmer voltage in the MS source to minimize the fragmentation of LPE molecules before they are analyzed by the mass spectrometer.

Experimental Protocols

Protocol 1: RPLC-MS/MS for LPE Isomer Separation

This protocol provides a general framework for the separation of LPE isomers using a C18 column coupled to a tandem mass spectrometer.

1. Sample Preparation:

  • Perform a lipid extraction from the biological matrix using a modified Bligh and Dyer or Folch method.
  • Dry the lipid extract under a stream of nitrogen and reconstitute in a solvent compatible with the initial mobile phase conditions (e.g., 90:10 methanol:water).
  • Filter the sample through a 0.22 µm syringe filter before injection.[18]

2. Chromatographic Conditions:

ParameterSetting
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 10 mM Ammonium Formate in Water
Mobile Phase B Acetonitrile:Isopropanol (50:50, v/v) with 10 mM Ammonium Formate
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Gradient 0-2 min: 30% B; 2-15 min: 30-90% B; 15-18 min: 90% B; 18-18.1 min: 90-30% B; 18.1-25 min: 30% B

3. Mass Spectrometry Conditions:

ParameterSetting
Ionization Mode Positive and Negative ESI
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Desolvation Temperature 350 °C
Gas Flow (N2) Desolvation: 600 L/hr; Cone: 50 L/hr
Collision Energy Ramped (e.g., 20-40 eV for MS/MS)

Visualizations

Experimental Workflow for LPE Isomer Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_chromatography Chromatographic Separation cluster_detection Mass Spectrometry Detection cluster_data_analysis Data Analysis BiologicalSample Biological Sample LipidExtraction Lipid Extraction (e.g., Bligh & Dyer) BiologicalSample->LipidExtraction Reconstitution Reconstitution & Filtration LipidExtraction->Reconstitution LC_System LC System (RPLC, HILIC, or SFC) Reconstitution->LC_System Injection Column Analytical Column (e.g., C18) LC_System->Column MS_System Mass Spectrometer Column->MS_System Elution MSMS_Analysis Tandem MS (MS/MS) for Isomer Identification MS_System->MSMS_Analysis DataProcessing Data Processing & Peak Integration MSMS_Analysis->DataProcessing Isomer_ID Isomer Identification & Quantification DataProcessing->Isomer_ID

Caption: Experimental workflow for LPE isomer analysis.

Simplified LPE Signaling Pathway

LPE_signaling LPE Lysophosphatidylethanolamine (LPE) GPCR G-Protein Coupled Receptor (e.g., LPA Receptors) LPE->GPCR G_Protein G-Protein Activation GPCR->G_Protein PLC Phospholipase C (PLC) G_Protein->PLC MAPK_Cascade MAPK Cascade (e.g., ERK1/2, JNK, p38) G_Protein->MAPK_Cascade IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_Release Intracellular Ca2+ Release IP3_DAG->Ca_Release Cellular_Response Cellular Responses (e.g., Proliferation, Migration) Ca_Release->Cellular_Response MAPK_Cascade->Cellular_Response

Caption: Simplified LPE signaling pathway.

References

preventing degradation of 1-Palmitoyl-2-hydroxy-sn-glycero-3-PE during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 1-Palmitoyl-2-hydroxy-sn-glycero-3-PE (Lyso-PE) during extraction.

Frequently Asked Questions (FAQs)

Q1: What is this compound (Lyso-PE) and why is its stability a concern?

A1: this compound, also known as 16:0 Lyso-PE, is a naturally occurring lysophospholipid. It consists of a glycerol (B35011) backbone with a palmitic acid at the sn-1 position, a hydroxyl group at the sn-2 position, and a phosphoethanolamine headgroup. Its stability is a significant concern during extraction because it is susceptible to degradation, which can lead to inaccurate quantification and misinterpretation of experimental results.

Q2: What are the primary causes of Lyso-PE degradation during extraction?

A2: The two main causes of Lyso-PE degradation during the extraction process are:

  • Enzymatic Degradation: Endogenous enzymes, particularly phospholipases (e.g., PLA1, PLA2, PLC, and PLD) and acyltransferases, can hydrolyze the ester bond or modify the headgroup of Lyso-PE. The activity of these enzymes is a major source of lipid degradation during sample preparation.[1]

  • Chemical Degradation (Oxidation): The fatty acyl chain of Lyso-PE can be susceptible to oxidation, especially if the sample is not handled under appropriate conditions. Oxidation can be initiated by free radicals, light, or the activity of lipoxygenases.[1]

Q3: How can I minimize enzymatic degradation of Lyso-PE?

A3: To minimize enzymatic degradation, it is crucial to inhibit the activity of endogenous phospholipases. This can be achieved through several methods:

  • Immediate Freezing: Flash-freeze samples in liquid nitrogen immediately after collection to halt enzymatic activity.[1]

  • Low-Temperature Processing: Perform all subsequent extraction steps at low temperatures (e.g., on ice or at 4°C) to keep enzyme activity to a minimum.[1]

  • Heat Inactivation: For some sample types like tissues, heat treatment can be used to denature and inactivate enzymes before extraction.[1]

  • Enzyme Inhibitors: Add broad-spectrum serine protease inhibitors like phenylmethylsulfonyl fluoride (B91410) (PMSF) to the extraction solvent.[1]

Q4: What is the recommended storage procedure for samples and extracts to prevent Lyso-PE degradation?

A4: Proper storage is critical for maintaining the integrity of Lyso-PE.

  • Samples: Store biological samples at -80°C until extraction.

  • Extracts: Lipid extracts should be stored in an organic solvent under an inert atmosphere (e.g., nitrogen or argon) at -20°C or lower to prevent oxidation.[1] The product itself is stable for at least four years when stored at -20°C.[2] For stock solutions, storage at -80°C for up to 6 months or -20°C for up to 1 month is recommended.[3] Avoid repeated freeze-thaw cycles by storing extracts in single-use aliquots.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low recovery of Lyso-PE Enzymatic degradation during sample handling. Immediately flash-freeze samples in liquid nitrogen after collection and keep them frozen until extraction.[1]
Inefficient extraction method. Use a solvent system optimized for polar lipids. A simple methanol-based extraction can be effective for lysophospholipids.[2] The traditional Bligh & Dyer method may result in the loss of more hydrophilic lysophospholipids.[4]
Acyl migration. Avoid fluctuations in pH or temperature during and after hydrolysis if preparing Lyso-PE standards enzymatically.[1]
Appearance of unexpected lipid species Phospholipase D (PLD) activity in the presence of alcohol. If using an alcohol-based extraction solvent, ensure that PLD activity is inhibited, as it can lead to the formation of phosphatidylalcohols (e.g., phosphatidylethanol (B1425624) or phosphatidylmethanol).[1]
Oxidation of the palmitoyl (B13399708) chain. Add antioxidants like butylated hydroxytoluene (BHT) to the extraction solvent and store samples and extracts under an inert atmosphere.[1]
High variability in replicate samples Inconsistent sample handling and extraction times. Standardize the entire workflow from sample collection to extraction to ensure uniformity. Minimize the time between thawing and extraction.[1]
Repeated freeze-thaw cycles. Aliquot samples and extracts to avoid multiple freeze-thaw cycles.[1]

Experimental Protocols

Protocol 1: Methanol-Based Extraction for Lysophospholipids from Plasma/Serum

This protocol is a simple and effective method for extracting lysophospholipids with high reproducibility.[2]

Materials:

  • Methanol (B129727) (HPLC grade)

  • Internal standard (e.g., 17:0 Lyso-PE)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • To a 1.5 mL microcentrifuge tube, add 1 mL of methanol containing the internal standard.

  • Add 20 µL of plasma or serum to the methanol.

  • Vortex the mixture vigorously for 1 minute.

  • Incubate the mixture on ice for 10 minutes to allow for protein precipitation.

  • Centrifuge at 10,000 x g for 5 minutes at 4°C.

  • Carefully transfer the supernatant containing the lipid extract to a new tube for analysis.

Protocol 2: Modified Bligh & Dyer Extraction with Enzyme Inactivation

This protocol is a modification of the classic Bligh & Dyer method, incorporating steps to minimize enzymatic degradation.

Materials:

  • Chloroform (B151607) (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water

  • Phenylmethylsulfonyl fluoride (PMSF)

  • Glass centrifuge tubes with Teflon-lined caps

  • Vortex mixer

  • Centrifuge

Procedure:

  • Homogenize the tissue sample in a cold solvent mixture of chloroform:methanol (1:2, v/v) containing a final concentration of 1 mM PMSF. Use a sufficient volume of solvent to ensure complete immersion and homogenization of the tissue.

  • Vortex the homogenate for 5 minutes at 4°C.

  • Add chloroform and deionized water to achieve a final ratio of chloroform:methanol:water of 2:2:1.8 (v/v/v).

  • Vortex the mixture again for 2 minutes.

  • Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.

  • Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette.

  • Dry the lipid extract under a stream of nitrogen gas.

  • Reconstitute the dried lipids in an appropriate solvent for your analytical method.

Visualizations

Lyso_PE_Degradation_Pathways cluster_enzymatic Enzymatic Degradation cluster_chemical Chemical Degradation LysoPE 1-Palmitoyl-2-hydroxy- sn-glycero-3-PE (Lyso-PE) PLA1 Phospholipase A1 LysoPE->PLA1 Hydrolysis of sn-1 acyl chain PLC Phospholipase C LysoPE->PLC Cleavage of phosphate (B84403) group PLD Phospholipase D LysoPE->PLD Removal of ethanolamine Acyltransferase Acyltransferase LysoPE->Acyltransferase Re-acylation at sn-2 Oxidation Oxidation LysoPE->Oxidation Oxidation of palmitoyl chain DegradedProducts Forms other PE species PLA1->DegradedProducts PLC->DegradedProducts PLD->DegradedProducts Acyltransferase->LysoPE Acyltransferase->DegradedProducts Oxidation->DegradedProducts Troubleshooting_Workflow Start Start: Lyso-PE Extraction Problem Low or inconsistent Lyso-PE recovery? Start->Problem CheckHandling Review Sample Handling: - Immediate freezing? - Kept on ice? Problem->CheckHandling Yes Success Successful Extraction Problem->Success No CheckMethod Review Extraction Method: - Appropriate for lysophospholipids? - Harsh pH conditions avoided? CheckHandling->CheckMethod CheckStorage Review Storage Conditions: - Inert atmosphere? - Low temperature (-20°C or below)? - Single-use aliquots? CheckMethod->CheckStorage ImplementSolutions Implement Corrective Actions: - Flash freeze samples. - Use methanol-based extraction. - Add inhibitors/antioxidants. - Store properly. CheckStorage->ImplementSolutions ImplementSolutions->Start Extraction_Workflow Start Sample Collection FlashFreeze Immediate Flash Freezing (Liquid Nitrogen) Start->FlashFreeze Storage Store at -80°C FlashFreeze->Storage Extraction Extraction on Ice Storage->Extraction Solvent Add Cold Solvent (+ Inhibitors/Antioxidants) Extraction->Solvent Homogenize Homogenize/Vortex Solvent->Homogenize Centrifuge Centrifuge at 4°C Homogenize->Centrifuge Collect Collect Supernatant/ Organic Layer Centrifuge->Collect Dry Dry Under Nitrogen Collect->Dry StoreExtract Store Extract at -20°C or below (under inert gas) Dry->StoreExtract Analysis Analysis StoreExtract->Analysis

References

Technical Support Center: Troubleshooting Low Recovery of 1-Palmitoyl-2-hydroxy-sn-glycero-3-PE

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting strategies and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low recovery of 1-Palmitoyl-2-hydroxy-sn-glycero-3-PE (16:0 Lyso-PE).

Troubleshooting Guide

Question: What are the primary causes of low recovery of this compound during experimental procedures?

Answer: Low recovery of this compound can stem from several factors throughout the experimental workflow, from sample storage and preparation to extraction and analysis. The main areas of concern are the stability of the compound, the efficiency of the extraction method, and potential losses during analytical quantification.

Question: How do storage and handling affect the stability and recovery of this compound?

Answer: Proper storage and handling are critical for maintaining the integrity of this compound.

  • Storage Conditions: This lysophospholipid should be stored at -20°C for long-term stability, which can be for at least four years.[1] For stock solutions, storage at -80°C is recommended for up to 6 months, while at -20°C, the solution should be used within one month.[2]

  • Freeze-Thaw Cycles: Repeated freeze-thaw cycles can lead to degradation. It is advisable to aliquot the stock solution into smaller, single-use vials to minimize this.

  • Oxidation: Although less susceptible to oxidation than its unsaturated counterparts, prolonged exposure to air can still lead to degradation. It is best to handle the compound under an inert atmosphere (e.g., nitrogen or argon) when preparing solutions.

  • Adsorption: Lysophospholipids can adsorb to the surfaces of plastic and glass containers. Using low-adhesion microcentrifuge tubes or silanized glassware can help mitigate this issue.

Question: What are the most common issues during the extraction of this compound from biological matrices?

Answer: The extraction process is a frequent source of low recovery. Key factors to consider include:

  • Solvent Selection: this compound is sparingly soluble in chloroform (B151607), DMF, and DMSO.[1] Due to its amphiphilic nature, a biphasic extraction method is often employed. The Bligh and Dyer method, or modifications thereof, is commonly used. However, for more hydrophilic lysophospholipids, traditional methods may be inefficient.[3]

  • Extraction Efficiency: A single extraction may not be sufficient to recover all of the target analyte. Performing the extraction two or three times and pooling the organic phases can significantly improve recovery.

  • pH of the Extraction Medium: The charge state of the phosphate (B84403) group is pH-dependent. Acidifying the extraction solvent, for instance with citric acid, can neutralize the charge and improve its partitioning into the organic phase.[3]

  • Emulsion Formation: During liquid-liquid extraction, especially with samples high in lipids like plasma, an emulsion can form between the aqueous and organic layers. This can trap the analyte and lead to poor recovery.[4] To prevent this, gentle mixing or swirling instead of vigorous shaking is recommended.[4] If an emulsion does form, centrifugation or the addition of salt (salting out) can help to break it.[4]

Question: Can the analytical method contribute to the apparent low recovery of this compound?

Answer: Yes, the analytical method, particularly when using liquid chromatography-mass spectrometry (LC-MS), can significantly impact the perceived recovery.

  • Matrix Effects: Co-eluting substances from the sample matrix can suppress or enhance the ionization of this compound in the mass spectrometer, leading to inaccurate quantification.[5]

  • Internal Standard: The use of a suitable internal standard is crucial for accurate quantification. A stable isotope-labeled version of the analyte, such as 1-Palmitoyl-d9-2-hydroxy-sn-glycero-3-PE, is the ideal choice as it will have nearly identical chemical and physical properties to the analyte, and will co-elute, thus compensating for matrix effects and any loss during sample preparation.[6]

  • LC Conditions: The choice of column and mobile phase can affect peak shape and retention. Poor chromatographic resolution can lead to co-elution with other lipids, making accurate quantification difficult.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

ParameterValueReference
Molecular Formula C21H44NO7P[1]
Formula Weight 453.6 g/mol [1]
Purity ≥95%[1]
Solubility Sparingly soluble in Chloroform, DMF, DMSO[1]
Storage Temperature -20°C (Solid)[1]
Stability ≥ 4 years at -20°C[1]
Stock Solution Storage -80°C for 6 months; -20°C for 1 month[2]

Experimental Protocols

Protocol for Extraction of this compound from Plasma

This protocol is a modified Bligh and Dyer method, optimized for the recovery of lysophospholipids.

Materials:

  • Plasma sample

  • 1-Palmitoyl-d9-2-hydroxy-sn-glycero-3-PE (internal standard)

  • Methanol (HPLC grade)

  • Chloroform (HPLC grade)

  • 0.1 M Hydrochloric Acid

  • Deionized water

  • Glass centrifuge tubes with PTFE-lined caps

  • Nitrogen gas evaporator

  • Vortex mixer

  • Centrifuge

Procedure:

  • To a 15 mL glass centrifuge tube, add 100 µL of plasma.

  • Spike the sample with the internal standard (1-Palmitoyl-d9-2-hydroxy-sn-glycero-3-PE) at a known concentration.

  • Add 375 µL of chloroform and 750 µL of methanol. Vortex for 2 minutes.

  • Add 250 µL of chloroform. Vortex for 1 minute.

  • Add 250 µL of 0.1 M HCl. Vortex for 1 minute.

  • Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.

  • Carefully collect the lower organic phase using a glass Pasteur pipette and transfer to a clean glass tube.

  • Re-extract the aqueous phase with 500 µL of chloroform. Vortex and centrifuge as before.

  • Pool the second organic phase with the first.

  • Dry the combined organic phases under a stream of nitrogen gas at 37°C.

  • Reconstitute the dried lipid extract in a suitable solvent for your analytical method (e.g., methanol) for LC-MS analysis.

Visualizations

Troubleshooting Workflow for Low Recovery

Troubleshooting_Workflow start Low Recovery of this compound storage Check Storage and Handling - Temperature (-20°C)? - Aliquoted? - Inert atmosphere? start->storage extraction Review Extraction Protocol - Appropriate solvent? - pH of medium? - Multiple extractions performed? storage->extraction If storage is correct emulsion Emulsion Formation? - Gentle mixing? - Centrifugation/Salting out? extraction->emulsion If protocol seems appropriate analysis Evaluate Analytical Method - Suitable internal standard? - Matrix effects assessed? - LC conditions optimized? emulsion->analysis If no emulsion or resolved solution Recovery Improved analysis->solution If issues are addressed

Caption: A flowchart for troubleshooting low recovery of this compound.

Experimental Workflow for Lipid Extraction

Experimental_Workflow sample Plasma Sample spike Spike with Internal Standard sample->spike add_solvents Add Chloroform/ Methanol spike->add_solvents vortex1 Vortex add_solvents->vortex1 add_chloroform_hcl Add Chloroform and HCl vortex1->add_chloroform_hcl vortex2 Vortex add_chloroform_hcl->vortex2 centrifuge Centrifuge vortex2->centrifuge collect_organic Collect Organic Phase centrifuge->collect_organic re_extract Re-extract Aqueous Phase centrifuge->re_extract pool Pool Organic Phases collect_organic->pool re_extract->pool dry Dry Down (Nitrogen) pool->dry reconstitute Reconstitute dry->reconstitute analysis LC-MS Analysis reconstitute->analysis

Caption: Workflow for the extraction of this compound from plasma.

Frequently Asked Questions (FAQs)

Q1: What is this compound? A1: this compound is a naturally occurring lysophospholipid.[1] It has been used as an internal standard for the quantification of saturated lysophosphoethanolamines.[1]

Q2: What is the best solvent to dissolve this compound? A2: It is sparingly soluble in chloroform, DMF, and DMSO.[1] For creating stock solutions, these solvents can be used. For experimental procedures, it is often part of a multi-solvent system for extraction.

Q3: How can I prevent the formation of an emulsion during liquid-liquid extraction? A3: To prevent emulsions, use gentle swirling or rocking for mixing instead of vigorous shaking or vortexing.[4] If an emulsion does form, you can try to break it by centrifugation, adding a small amount of a different organic solvent, or by "salting out" with the addition of brine.[4]

Q4: Is an internal standard always necessary for quantifying this compound? A4: While not strictly mandatory for qualitative analysis, for accurate and reproducible quantification, especially in complex biological matrices, a suitable internal standard is highly recommended. A stable isotope-labeled standard like 1-Palmitoyl-d9-2-hydroxy-sn-glycero-3-PE is the best choice to account for sample loss during preparation and for matrix effects during analysis.[6]

References

Technical Support Center: Optimizing 1-Palmitoyl-2-hydroxy-sn-glycero-3-PE (LPE 16:0) Analysis in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the signal-to-noise ratio for 1-Palmitoyl-2-hydroxy-sn-glycero-3-PE (LPE 16:0) in mass spectrometry experiments.

Frequently Asked Questions (FAQs)

Q1: I am observing a low signal-to-noise (S/N) ratio for LPE 16:0. What are the primary factors to investigate?

A low S/N ratio for LPE 16:0 can stem from several factors throughout the analytical workflow. A systematic approach to troubleshooting is recommended, starting from sample preparation and moving through to the mass spectrometer settings. Key areas to focus on include:

  • Sample Preparation: Inefficient extraction from the biological matrix, lipid degradation, or the presence of interfering substances can significantly suppress the signal.

  • Chromatography: Suboptimal liquid chromatography (LC) separation can lead to co-elution with other isobaric species or matrix components, causing ion suppression.[1]

  • Mass Spectrometry Source Conditions: Inefficient ionization of LPE 16:0 in the electrospray ionization (ESI) source is a common cause of low signal.

  • Mass Spectrometry Analyzer Settings: Incorrect selection of precursor and product ions, as well as suboptimal collision energy in tandem mass spectrometry (MS/MS), will result in poor signal intensity.

Q2: Which ionization mode, positive or negative, is better for LPE 16:0 analysis?

Both positive and negative ionization modes can be used for the analysis of lysophosphatidylethanolamines (LPEs). However, the choice depends on the specific goals of the analysis and the instrumentation available.

  • Positive Ion Mode: In positive ion mode, LPE 16:0 readily forms protonated molecules [M+H]+ and adducts with sodium [M+Na]+ or other cations present in the mobile phase.[2] Fragmentation of the protonated molecule often yields a characteristic neutral loss of the phosphoethanolamine headgroup.

  • Negative Ion Mode: In negative ion mode, LPE 16:0 forms a deprotonated molecule [M-H]-. Collision-induced dissociation (CID) of this ion typically results in the formation of a fragment ion corresponding to the palmitate fatty acid chain (m/z 255.2).

For quantitative studies, it is crucial to test both polarities during method development to determine which provides the better S/N ratio and linearity for your specific sample matrix and LC-MS system.[3]

Q3: How can I minimize ion suppression and matrix effects for LPE 16:0?

Ion suppression is a significant challenge in lipidomics, particularly when analyzing samples from complex biological matrices. Here are several strategies to mitigate these effects:

  • Effective Sample Cleanup: Employ a robust lipid extraction method, such as a modified Bligh and Dyer or methyl-tert-butyl ether (MTBE) extraction, to remove a significant portion of interfering compounds like salts and polar metabolites.[4][5]

  • Chromatographic Separation: Utilize liquid chromatography (LC) to separate LPE 16:0 from other phospholipids (B1166683) and matrix components that can cause ion suppression.[1][6] Reversed-phase chromatography is commonly used for lipidomics.[5]

  • Internal Standards: The use of a stable isotope-labeled internal standard, such as d31-16:0-LPE, is highly recommended.[1] This allows for the normalization of the signal and correction for variations in extraction efficiency and ion suppression.

  • Sample Dilution: Diluting the sample extract can sometimes reduce the concentration of interfering matrix components to a level where their suppressive effects are minimized.

Troubleshooting Guides

Issue 1: High Background Noise in the Mass Spectrum

High background noise can obscure the signal of interest, leading to a poor S/N ratio.

Potential Cause Troubleshooting Step
Contaminated Solvents or Reagents Use high-purity, LC-MS grade solvents and reagents.[7] Prepare fresh mobile phases daily.
Leaks in the LC System Check all fittings and connections for leaks, which can introduce air and contaminants.[8]
Dirty Ion Source A contaminated ion source is a common source of high background. Follow the manufacturer's protocol for cleaning the ion source components.[8]
Carryover from Previous Injections Implement a robust needle wash protocol in the autosampler method. Inject blank samples between experimental samples to assess for carryover.[9]
Issue 2: Inconsistent Retention Time for LPE 16:0

Shifts in retention time can lead to incorrect peak integration and unreliable quantification.

Potential Cause Troubleshooting Step
Changes in Mobile Phase Composition Ensure accurate and consistent preparation of mobile phases. Premixing solvents can improve consistency.[10]
Column Degradation The performance of an LC column can degrade over time. Replace the column if peak shape and retention time stability do not improve with washing.[10]
Fluctuations in Column Temperature Use a column oven to maintain a stable temperature, as temperature variations can affect retention time.[11]
Air in the Pumping System Degas the mobile phases and prime the LC pumps to remove any air bubbles.[12]
Issue 3: Presence of Multiple Adducts Complicating the Spectrum

The formation of various adducts can split the signal of LPE 16:0 across multiple m/z values, reducing the intensity of the primary ion of interest.

Potential Cause Troubleshooting Step
High Salt Concentration in the Sample Optimize the sample preparation to remove excess salts.
Mobile Phase Additives The type and concentration of mobile phase modifiers (e.g., ammonium (B1175870) formate, ammonium acetate) can influence adduct formation.[13] Experiment with different additives and concentrations to favor the formation of a single, desired adduct (e.g., [M+H]+).
Contaminants in the System Contaminants can act as sources for adduct formation. Ensure the LC-MS system is clean.[14]

Experimental Protocols

Protocol 1: Lipid Extraction from Plasma using MTBE

This protocol is adapted from methods utilizing a biphasic solvent system for lipid extraction.[5]

  • Sample Preparation: To 10 µL of plasma in a 1.5 mL microcentrifuge tube, add 225 µL of cold methanol (B129727) containing an appropriate internal standard (e.g., 17:1 LPE). Vortex for 10 seconds.

  • Lipid Extraction: Add 750 µL of cold MTBE. Vortex for 10 seconds and then shake at 4°C for 6 minutes.

  • Phase Separation: Add 188 µL of LC/MS-grade water to induce phase separation. Centrifuge at 14,000 rpm for 2 minutes.

  • Collection: Carefully collect the upper organic phase (containing the lipids) and transfer it to a new tube.

  • Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen or using a centrifugal evaporator. Reconstitute the dried lipid extract in an appropriate volume of the initial mobile phase for LC-MS analysis.

Protocol 2: LC-MS/MS Method for LPE 16:0 Analysis

This is a general starting point for method development. Optimization will be required for your specific instrumentation.

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).[5]

    • Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM Ammonium Formate.[13]

    • Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM Ammonium Formate.[13]

    • Gradient: Start with a low percentage of B, ramp up to a high percentage of B to elute lipids, and then re-equilibrate. The specific gradient will need to be optimized.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 40°C.[11]

  • Mass Spectrometry (Triple Quadrupole):

    • Ionization Mode: Electrospray Ionization (ESI), Positive and Negative modes should be evaluated.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (Example):

      • Positive Mode: Precursor ion (m/z of [M+H]+ for LPE 16:0) → Product ion (e.g., corresponding to the neutral loss of the headgroup).

      • Negative Mode: Precursor ion (m/z of [M-H]- for LPE 16:0) → Product ion (m/z 255.2 for palmitate).

    • Source Parameters: Optimize gas flows (nebulizer, heater), temperatures, and spray voltage.[3][15]

    • Collision Energy (CE): Optimize the CE for each MRM transition to maximize the product ion signal.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Plasma Plasma Sample Spike Spike with Internal Standard (e.g., 17:1 LPE) Plasma->Spike Extract Lipid Extraction (MTBE Method) Spike->Extract Dry Dry Down Extract->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute Inject Inject Sample Reconstitute->Inject LC LC Separation (C18 Column) Inject->LC ESI Electrospray Ionization LC->ESI MS MS/MS Detection (MRM) ESI->MS Integrate Peak Integration MS->Integrate Quantify Quantification vs. Internal Standard Integrate->Quantify Troubleshooting_Logic cluster_sample_prep_actions Sample Prep Actions cluster_lc_actions LC Actions cluster_ms_actions MS Actions Start Low S/N Ratio for LPE 16:0 Check_Sample_Prep Review Sample Preparation Start->Check_Sample_Prep Check_LC Evaluate LC Performance Start->Check_LC Check_MS Optimize MS Parameters Start->Check_MS Action_Extraction Optimize Extraction Protocol Check_Sample_Prep->Action_Extraction Action_IS Use Stable Isotope IS Check_Sample_Prep->Action_IS Action_Cleanup Improve Sample Cleanup Check_Sample_Prep->Action_Cleanup Action_Column Check/Replace Column Check_LC->Action_Column Action_Mobile_Phase Prepare Fresh Mobile Phase Check_LC->Action_Mobile_Phase Action_Gradient Optimize Gradient Check_LC->Action_Gradient Action_Source Clean Ion Source Check_MS->Action_Source Action_Tune Tune Ionization Parameters Check_MS->Action_Tune Action_CE Optimize Collision Energy Check_MS->Action_CE

References

Technical Support Center: Best Practices for Handling Lysophospholipids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling lysophospholipids in the laboratory. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common challenges and questions encountered during the storage, handling, and analysis of lysophospholipids.

Storage and Stability

Q1: What are the optimal storage conditions for lysophospholipids?

A1: Proper storage is critical to prevent degradation. For long-term stability, lysophospholipids should be stored at -20°C or lower.[1] Unsaturated lysophospholipids are particularly susceptible to oxidation and should be stored in an organic solvent under an inert atmosphere (e.g., argon or nitrogen) in glass vials with Teflon-lined caps.[2][3] Saturated lysophospholipids are more stable and can be stored as a powder, but should be allowed to reach room temperature before opening to prevent condensation, which can lead to hydrolysis.[2][3] Aqueous solutions are not recommended for storage beyond one day due to the risk of hydrolysis.[4]

Q2: My lysophospholipid sample shows signs of degradation. What could be the cause and how can I prevent it?

A2: Degradation of lysophospholipids primarily occurs through hydrolysis and oxidation.

  • Hydrolysis: The ester bond linking the fatty acid to the glycerol (B35011) backbone is susceptible to cleavage, resulting in free fatty acids and glycerophosphocholine. This process is accelerated by the presence of water and extreme pH. To minimize hydrolysis, store lysophospholipids in a dry, organic solvent and avoid prolonged storage in aqueous solutions.[5][6]

  • Oxidation: Unsaturated fatty acid chains are prone to oxidation at the double bonds. This can be minimized by storing samples under an inert gas, using antioxidants, and avoiding exposure to light and heat.[2]

Q3: I am concerned about acyl migration in my lysophospholipid standard. How can I minimize this?

A3: Acyl migration is the intramolecular transfer of the fatty acid from the sn-1 to the sn-2 position (or vice versa), leading to a mixture of isomers.[3] The rate of acyl migration is influenced by pH, temperature, and the nature of the acyl chain.[7] It is generally faster at physiological pH and higher temperatures.[7] To slow down this process, it is crucial to control the pH and store samples at low temperatures.[3] The stability of different lysophosphatidylcholine (B164491) (LPC) species against acyl migration varies, with polyunsaturated species like sn-2 22:6 LPC being more stable than saturated ones like sn-2 16:0 LPC.[1][7]

Sample Preparation and Extraction

Q4: I am having trouble with low recovery of lysophospholipids during extraction. What can I do?

A4: Low recovery is a common issue, often due to the amphipathic nature of lysophospholipids. Traditional lipid extraction methods like the Bligh and Dyer or Folch methods may not be optimal for the more hydrophilic lysophospholipids.[8] Modifications to these methods, such as acidification of the aqueous phase, can improve the recovery of acidic lysophospholipids like lysophosphatidic acid (LPA).[9] Alternatively, a simple and efficient one-step methanol (B129727) extraction has been shown to be effective for a broad range of lysophospholipids from plasma or serum.[8][10] Using 1-butanol (B46404) for extraction is another option, particularly for LPA, but it also requires acidification and can be more cumbersome to evaporate.[9]

Q5: I am observing unexpected peaks in my mass spectrometry analysis. Could this be due to the extraction procedure?

A5: Yes, the extraction method can introduce artifacts. Acidic conditions used to improve LPA recovery can cause the breakdown of plasmalogens (enol ether-containing phospholipids), leading to the artificial generation of lysophospholipids.[9] Additionally, lysophosphatidylserine (B10771985) can decompose in the mass spectrometer source to generate LPA, highlighting the need for chromatographic separation before mass analysis.[9] To avoid these issues, consider a neutral pH extraction for a general lysophospholipid profile and use LC-MS/MS for accurate quantification.

Q6: What is the best way to handle plasma or serum samples to prevent artificial lysophospholipid generation?

A6: The handling of blood samples is critical as LPA levels can artificially increase during processing and storage.[9] It is recommended to process samples quickly and store them at -80°C. The choice of anticoagulant can also influence LPA levels.

Solubility and Handling

Q7: I am having difficulty dissolving my lysophospholipid powder. What solvents should I use?

A7: The solubility of lysophospholipids depends on their specific structure (headgroup and acyl chain). Generally, they are soluble in organic solvents like ethanol, DMSO, and dimethylformamide (DMF).[4][11] For creating aqueous solutions for biological experiments, it is recommended to first dissolve the lysophospholipid in a small amount of organic solvent and then dilute it into the aqueous buffer.[12] Direct dissolution in aqueous buffers is possible for some lysophospholipids, but solubility may be limited.[4][11]

Q8: Can I use plastic tubes and pipette tips when working with lysophospholipids in organic solvents?

A8: No, it is strongly advised to avoid using plastic containers, such as polystyrene, polyethylene, or polypropylene, with organic solutions of lipids.[2][3] Plasticizers and other impurities can leach from the plastic and contaminate your sample. Always use glass, stainless steel, or Teflon-coated labware when handling lipids in organic solvents.[2][3] Lipids in aqueous solutions can be stored in plastic.[2][3]

Quantitative Data Summary

Table 1: Solubility of Selected Lysophospholipids
LysophospholipidSolventApproximate Solubility
1-Palmitoyl-2-hydroxy-sn-glycero-3-phosphate (16:0 LPA)Ethanol, DMSO, DMF~0.05 mg/mL
1-Palmitoyl-2-hydroxy-sn-glycero-3-phosphocholine (16:0 Lyso-PC)PBS (pH 7.2)~2 mg/mL
1-Palmitoyl-2-hydroxy-sn-glycero-3-phospho-rac-glycerol (16:0 Lyso-PG)Ethanol~5 mg/mL
DMSO, DMF~30 mg/mL
PBS (pH 7.2)~1 mg/mL

Data compiled from product information sheets.[4][11][12]

Table 2: Acyl Migration of sn-2 Lysophosphatidylcholines (LPCs) at 37°C and pH 7.4 in Aqueous Buffer
LPC Species% sn-2 Isomer Remaining After 8 hours% sn-2 Isomer Remaining After 24 hours
sn-2 16:0 LPC~13%Not detectable
sn-2 18:1 LPC~29%Not detectable
sn-2 20:4 LPC>60%~10%
sn-2 22:6 LPC>60%~22%

Data adapted from a study on the stability of different LPC species.[7] These results demonstrate that polyunsaturated LPCs are significantly more stable against acyl migration than saturated and monounsaturated species.[7]

Experimental Protocols

Protocol 1: Simple Methanol-Based Extraction of Lysophospholipids from Plasma/Serum

This protocol is a rapid and efficient method for extracting a broad range of lysophospholipids.[8]

Materials:

  • Plasma or serum sample

  • Methanol (HPLC grade)

  • Internal standards (e.g., 12:0 LPC for choline-containing lipids, 14:0 LPA for negatively charged lipids)

  • Microcentrifuge tubes

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • For choline-containing lysophospholipids (e.g., LPC):

    • Add 2 µL of plasma or serum to 1 mL of methanol containing an appropriate amount of internal standard (e.g., 100 pmol of 12:0 LPC).

  • For negatively charged lysophospholipids (e.g., LPA):

    • Add 10 µL of plasma or serum to 150 µL of methanol containing an appropriate amount of internal standard (e.g., 10 pmol of 14:0 LPA).

  • Vortex the mixture thoroughly.

  • Incubate the sample on ice for 10 minutes.

  • Centrifuge at 10,000 x g for 5 minutes at room temperature.

  • Carefully collect the supernatant for analysis (e.g., by LC-MS/MS).

Protocol 2: Quantification of Lysophosphatidylcholine (LPC) by HPLC with Evaporative Light Scattering Detection (ELSD)

This method allows for the simultaneous determination of phosphatidylcholine (PC), LPC, and free fatty acids (FFA).[13][14]

Instrumentation and Columns:

  • HPLC system with a gradient pump and autosampler

  • Evaporative Light Scattering Detector (ELSD)

  • Allsphere silica (B1680970) analytical column

Mobile Phases:

  • Mobile Phase A: Chloroform

  • Mobile Phase B: Chloroform-methanol (70:30, v/v)

  • Mobile Phase C: Chloroform-methanol-water-ammonia (45:45:9.5:0.5, v/v/v/v)

Gradient Elution Program:

  • A suitable gradient program should be developed to resolve PC, LPC, and FFA within a reasonable run time (e.g., 25 minutes).

Quantification:

  • External standard calibration curves are generated for PC and LPC.

  • A representative standard (e.g., linoleic acid) is used for the quantification of the FFA group.

Signaling Pathways and Workflows

Autotaxin-LPA Signaling Pathway

Autotaxin (ATX) is a key enzyme that produces lysophosphatidic acid (LPA) from lysophosphatidylcholine (LPC) in the extracellular space.[15][16][17] LPA then binds to its G protein-coupled receptors (LPAR1-6) to activate various downstream signaling cascades, including those involving RhoA, PI3K, and MAPK, which regulate fundamental cellular processes like proliferation, migration, and survival.[6][15][18]

Autotaxin_LPA_Signaling LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX) LPC->ATX LPA Lysophosphatidic Acid (LPA) ATX->LPA LysoPLD activity LPAR LPA Receptors (LPAR1-6) LPA->LPAR G_Proteins G Proteins (Gq, Gi, G12/13) LPAR->G_Proteins Activation PLC PLC G_Proteins->PLC PI3K PI3K G_Proteins->PI3K RhoA RhoA G_Proteins->RhoA Cell_Response Cellular Responses (Proliferation, Migration, Survival) PLC->Cell_Response PI3K->Cell_Response RhoA->Cell_Response

Caption: The Autotaxin-LPA signaling axis.

LPI-GPR55 Signaling Pathway

Lysophosphatidylinositol (LPI) is an endogenous ligand for the G protein-coupled receptor GPR55.[19][20] Activation of GPR55 by LPI can trigger multiple downstream signaling pathways, including the activation of RhoA, ROCK, and p38 MAPK, as well as calcium mobilization, which are involved in processes like cell proliferation and inflammatory responses.[5][19]

LPI_GPR55_Signaling LPI Lysophosphatidylinositol (LPI) GPR55 GPR55 LPI->GPR55 G_alpha_13 Gα13 GPR55->G_alpha_13 Activation Ca_mobilization Ca²⁺ Mobilization GPR55->Ca_mobilization RhoA RhoA G_alpha_13->RhoA ROCK ROCK RhoA->ROCK p38_MAPK p38 MAPK ROCK->p38_MAPK Cell_Proliferation Cell Proliferation ROCK->Cell_Proliferation Inflammation Inflammation p38_MAPK->Inflammation Ca_mobilization->Cell_Proliferation

Caption: LPI signaling through the GPR55 receptor.

Experimental Workflow: Lysophospholipid Analysis by LC-MS/MS

This workflow outlines the key steps for the accurate quantification of lysophospholipids in biological samples.

LP_Analysis_Workflow Sample_Collection 1. Sample Collection (e.g., Plasma, Serum, Tissue) Spike_IS 2. Spike with Internal Standards (e.g., deuterated LPLs) Sample_Collection->Spike_IS Extraction 3. Lipid Extraction (e.g., Methanol or modified Folch) Spike_IS->Extraction Evaporation 4. Solvent Evaporation (under Nitrogen) Extraction->Evaporation Reconstitution 5. Reconstitution (in LC-MS compatible solvent) Evaporation->Reconstitution LC_Separation 6. LC Separation (e.g., Reverse Phase) Reconstitution->LC_Separation MS_Detection 7. MS/MS Detection (MRM mode) LC_Separation->MS_Detection Data_Analysis 8. Data Analysis (Quantification against IS) MS_Detection->Data_Analysis

Caption: Workflow for lysophospholipid analysis.

References

Technical Support Center: Analysis of 1-Palmitoyl-2-hydroxy-sn-glycero-3-PE

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding contamination during the analysis of 1-Palmitoyl-2-hydroxy-sn-glycero-3-PE (LPE 16:0).

Frequently Asked Questions (FAQs)

Q1: What is this compound (LPE 16:0) and why is its analysis important?

A1: this compound, also known as LPE 16:0, is a lysophospholipid. Lysophospholipids are signaling molecules involved in numerous physiological and pathological processes, making their accurate quantification crucial in various fields of research, including drug development and disease biomarker discovery.

Q2: What are the primary sources of contamination in LPE 16:0 analysis?

A2: Contamination in LPE 16:0 analysis can arise from several sources, including labware (e.g., plasticizers leaching from tubes and pipette tips), solvents and reagents, the laboratory environment (e.g., dust and airborne particles), and sample handling procedures (e.g., keratin (B1170402) from skin and hair).[1][2][3][4][5][6]

Q3: How should I store my LPE 16:0 standard and samples to ensure stability?

A3: The solid form of LPE 16:0 is stable for at least four years when stored at -20°C.[7] Stock solutions should be stored at -80°C for up to six months or at -20°C for one month.[2] To prevent degradation, it is advisable to minimize freeze-thaw cycles. Biological samples should be processed quickly at low temperatures (e.g., on ice) to minimize enzymatic activity and can be flash-frozen in liquid nitrogen for long-term storage at -80°C.

Q4: Can in-source fragmentation of other lipids interfere with LPE 16:0 analysis?

A4: Yes, a significant potential interference is the in-source fragmentation of Lysophosphatidylcholine (LPC) species. For instance, LPC(16:0) can generate a fragment ion that is isobaric with other LPE species, which could potentially interfere with the analysis of LPEs if not chromatographically separated.[8][9]

Troubleshooting Guide

Issue 1: Low or No Signal for LPE 16:0

Potential Cause Troubleshooting Step
Ion Suppression Co-eluting contaminants from plasticware, solvents, or the sample matrix can suppress the ionization of LPE 16:0.[10][11][12] To diagnose this, perform a post-column infusion experiment. To mitigate this, improve sample cleanup using solid-phase extraction (SPE), use high-purity solvents, and switch to glass or certified low-leach plasticware.[13][14] Consider using a metal-free HPLC column as some phosphorylated compounds can interact with stainless steel surfaces, leading to signal loss.[15]
Analyte Degradation LPE 16:0 can be susceptible to enzymatic and chemical degradation. Ensure samples are kept cold during preparation and consider adding antioxidants like butylated hydroxytoluene (BHT) to your extraction solvent.
Suboptimal MS Parameters Optimize mass spectrometer source parameters (e.g., spray voltage, capillary temperature, gas flows) for LPE 16:0.
Incorrect Mobile Phase pH The pH of the mobile phase can affect the ionization efficiency of lysophospholipids. Experiment with different mobile phase modifiers and pH levels to optimize signal intensity.

Issue 2: High Background Noise or Unidentified Peaks

Potential Cause Troubleshooting Step
Solvent Contamination Use high-purity, LC-MS grade solvents and prepare fresh mobile phases daily. Contaminants such as polyethylene (B3416737) glycol (PEG) can leach from plastic solvent bottles or tubing.[5]
Plasticware Contamination Leachates from plastic consumables like microcentrifuge tubes and pipette tips are a common source of background noise.[3][4] Pre-rinse all plasticware with a high-purity solvent or switch to glass autosampler vials and inserts.
Carryover Previous samples, especially those with high lipid concentrations, can lead to carryover. Implement a rigorous needle wash protocol using a strong solvent like isopropanol (B130326) and inject blank samples between experimental samples to monitor for carryover.
Environmental Contamination Keratin from hair and skin, as well as dust, are common contaminants.[1][2][6] Work in a clean environment, such as a laminar flow hood, wear appropriate personal protective equipment (PPE), including non-latex gloves and a lab coat, and wipe down surfaces with ethanol.[1][6]

Issue 3: Poor Peak Shape or Retention Time Shifts

Potential Cause Troubleshooting Step
Suboptimal Chromatography The choice of column and gradient conditions is critical. For reversed-phase chromatography, ensure proper column equilibration between injections. A shallow gradient may be necessary to resolve LPE 16:0 from other isobaric species.
Column Degradation High concentrations of phospholipids (B1166683) can degrade the performance of an HPLC column over time. Use a guard column and consider dedicated columns for lipid analysis.
Mobile Phase Inconsistency Ensure accurate and consistent mobile phase preparation. Small variations in solvent composition or pH can lead to retention time shifts.

Quantitative Data Summary

The following table summarizes key mass spectrometry parameters for LPE 16:0 analysis. Note that optimal parameters may vary depending on the specific instrumentation used.

Parameter Value Notes
Molecular Formula C21H44NO7P
Formula Weight 453.6
[M+H]+ (m/z) 454.3
[M-H]- (m/z) 452.3
Common Adducts [M+Na]+, [M+K]+, [M+NH4]+Adduct formation can vary based on mobile phase composition.[16]
Example MRM Transition (Negative Mode) 452.3 -> 196.0This transition corresponds to the precursor ion and a fragment of the phosphoethanolamine headgroup.
Example MRM Transition (Positive Mode) 454.3 -> 313.3This transition corresponds to the precursor ion and a fragment after the loss of the phosphoethanolamine headgroup.[4]

The table below lists common contaminants observed in LC-MS analysis and their characteristic m/z values. These may not directly interfere with LPE 16:0, but their presence can indicate a contamination issue and potentially cause ion suppression.

Contaminant Class Common Source Characteristic m/z Pattern
Polyethylene Glycol (PEG) Solvents, detergents, labwareSeries of peaks separated by 44.026 Da.[17]
Polypropylene (B1209903) Glycol (PPG) Labware, solventsSeries of peaks separated by 58.042 Da.[17]
Phthalates PlasticwareCan be observed at various m/z values, often as protonated or sodiated adducts.
Polydimethylsiloxanes (PDMS) Deodorants, lab air, silicone tubingSeries of peaks separated by 74.019 Da.[17]
Keratin Human skin, hair, dustCan appear as various peptide signals in the mass spectrum.

Experimental Protocols

Protocol 1: Sample Preparation from Human Plasma

This protocol is a representative method for the extraction of lysophospholipids from human plasma. Optimization may be required for different sample types and instruments.

  • Thawing: Thaw frozen plasma samples on ice.

  • Aliquoting: In a clean glass or low-leach polypropylene tube, add 50 µL of plasma.

  • Internal Standard Spiking: Add an appropriate internal standard (e.g., a stable isotope-labeled LPE) to the plasma sample.

  • Protein Precipitation and Lipid Extraction:

    • Add 1 mL of ice-cold methanol (B129727) to the plasma sample.[1]

    • Vortex vigorously for 1 minute.

    • Incubate on ice for 10 minutes to allow for complete protein precipitation.[1]

    • Centrifuge at 10,000 x g for 5 minutes at 4°C.[1]

  • Supernatant Collection: Carefully transfer the supernatant to a new clean glass tube, avoiding the protein pellet.

  • Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 90:10 Methanol:Water with 0.1% formic acid).

  • Analysis: Transfer the reconstituted sample to a glass autosampler vial for LC-MS/MS analysis.

Protocol 2: Representative LC-MS/MS Method

This protocol provides a starting point for developing an LC-MS/MS method for LPE 16:0 analysis.

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.[16]

  • Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 0.1% formic acid and 10 mM ammonium formate.[16]

  • Gradient:

    • 0-2 min: 30% B

    • 2-12 min: Linear gradient to 95% B

    • 12-15 min: Hold at 95% B

    • 15.1-18 min: Return to 30% B and equilibrate

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 45°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative ESI is often preferred for lysophospholipids, but positive mode can also be used.

  • MRM Transitions: As listed in the quantitative data summary table. Dwell times and collision energies should be optimized for the specific instrument.

Visualizations

Diagram 1: General Workflow for LPE 16:0 Analysis

G General workflow for LPE 16:0 analysis. sample Biological Sample (e.g., Plasma) extraction Lipid Extraction (e.g., Methanol Precipitation) sample->extraction Add Internal Standard analysis LC-MS/MS Analysis extraction->analysis Inject Extract data Data Processing analysis->data quantification Quantification data->quantification

Caption: General workflow for LPE 16:0 analysis.

Diagram 2: Troubleshooting Logic for Low LPE 16:0 Signal

G Troubleshooting logic for low LPE 16:0 signal. start Low LPE 16:0 Signal check_ms Check MS Parameters start->check_ms check_sample_prep Review Sample Preparation start->check_sample_prep check_chromatography Evaluate Chromatography start->check_chromatography ion_suppression Investigate Ion Suppression check_ms->ion_suppression degradation Assess Analyte Degradation check_sample_prep->degradation poor_recovery Check Extraction Recovery check_sample_prep->poor_recovery peak_shape Analyze Peak Shape check_chromatography->peak_shape retention_time Verify Retention Time check_chromatography->retention_time solution Optimize Method ion_suppression->solution Improve Cleanup degradation->solution Use Antioxidants, Keep Cold poor_recovery->solution Optimize Extraction peak_shape->solution Adjust Gradient/Mobile Phase retention_time->solution Ensure Equilibration

Caption: Troubleshooting logic for low LPE 16:0 signal.

Diagram 3: Common Sources of Contamination

G Common sources of contamination in LPE 16:0 analysis. contamination Contamination Sources labware Labware contamination->labware environment Environment contamination->environment reagents Solvents & Reagents contamination->reagents handling Sample Handling contamination->handling plastics Plastics (Tubes, Tips) - Plasticizers - Polymers labware->plastics glassware Glassware - Detergent Residues labware->glassware air Airborne Particles - Dust environment->air surfaces Work Surfaces environment->surfaces solvents Solvent Purity - Stored Water reagents->solvents ppe Personal Protective Equipment (PPE) - Keratin (Hair, Skin) - Fibers from Clothing handling->ppe

Caption: Common sources of contamination.

References

Technical Support Center: Optimizing Cell Lysis for 1-Palmitoyl-2-hydroxy-sn-glycero-3-PE Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and optimized protocols for the study of 1-Palmitoyl-2-hydroxy-sn-glycero-3-PE (LPE), a naturally occurring lysophospholipid.[1] Proper sample preparation is critical for the accurate quantification of low-abundance lipids like LPE.[2]

Frequently Asked Questions (FAQs)

Q1: Which cell lysis method is best for preserving LPE integrity?

A1: The optimal method depends on your cell type, but gentle lysis techniques are generally preferred to prevent enzymatic degradation and oxidation.[3][4] Sonication on ice in short bursts or using mild, non-ionic detergent-based buffers are excellent starting points. For cells with tough walls, like plant or fungal cells, mechanical methods like bead beating or grinding in liquid nitrogen may be necessary, but conditions must be carefully controlled to keep the sample frozen to minimize enzymatic activity.[3][5]

Q2: My LPE recovery is low. What are the most common causes?

A2: Low recovery of LPE is often due to an inappropriate lipid extraction method. Classical methods like Folch or Bligh and Dyer can be inefficient for extracting more hydrophilic lysophospholipids, which may be lost in the aqueous phase.[6][7] Modifications to these protocols or using alternative solvent systems are recommended. Additionally, rapid degradation by endogenous phospholipases can reduce yield; therefore, it is crucial to work quickly, keep samples on ice or snap-frozen, and use protease/phosphatase inhibitors.[3][8]

Q3: Can I use a standard RIPA buffer for cell lysis?

A3: While RIPA buffer is effective for lysing cells for protein analysis, its strong detergents (like SDS) can interfere with downstream lipid analysis, particularly mass spectrometry.[9] These detergents can cause ion suppression and contaminate the MS system. Furthermore, they interfere with common methods of protein quantification, such as direct UV280 absorbance.[9] It is better to use a buffer with a non-interfering detergent or a purely mechanical lysis method followed by a robust lipid extraction protocol.

Q4: How can I prevent the degradation of my LPE sample during preparation?

A4: LPE is susceptible to enzymatic degradation and oxidation.[4] To minimize degradation, follow these steps:

  • Work Quickly and Keep Cold: Perform all steps on ice. After harvesting, immediately process cells or snap-freeze them in liquid nitrogen for storage at -80°C.[3]

  • Inhibit Enzymes: Add a cocktail of protease and phosphatase inhibitors to your lysis buffer.

  • Use Antioxidants: Consider adding an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent to prevent oxidation, especially if your sample contains polyunsaturated fatty acids.[4]

Q5: What is the best method for quantifying LPE in my cell lysate?

A5: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for accurate and sensitive quantification of LPE.[10][11] This technique allows for the separation of LPE from other lipids that might cause ion suppression and can distinguish between isobaric species.[12] For absolute quantification, it is essential to use a suitable internal standard, ideally a deuterated version of the analyte, such as 1-Palmitoyl-d9-2-hydroxy-sn-glycero-3-PE.[13]

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of LPE from cell lysates.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No LPE Signal Inefficient Lysis: The cell membrane was not sufficiently disrupted.Increase sonication time/power or switch to a more rigorous method like bead beating. Ensure lysis buffer is appropriate for the cell type.[14]
Inefficient Extraction: LPE was lost in the aqueous phase during liquid-liquid extraction.Use a lipid extraction method optimized for lysophospholipids, such as a modified Bligh-Dyer protocol with an acidic pH or a single-phase methanol (B129727) extraction.[6][10]
Sample Degradation: Endogenous enzymes degraded the LPE.Work quickly on ice, add phosphatase inhibitors to the lysis buffer, and immediately process or snap-freeze samples after harvesting.[3]
High Variability Between Replicates Inconsistent Lysis: Variation in sonicator probe placement, bead volume, or homogenization pressure.Standardize all lysis parameters. For sonication, ensure the probe is consistently submerged to the same depth. For bead beating, use a consistent cell-to-bead ratio.[5]
Inconsistent Evaporation/Reconstitution: Solvent was evaporated too harshly (e.g., high heat), or the lipid pellet was not fully redissolved.Evaporate solvent under a gentle stream of nitrogen. Vortex the sample thoroughly in the reconstitution solvent.
Precipitation: LPE precipitated out of solution after extraction.Ensure the reconstitution solvent is appropriate. LPE is sparingly soluble in pure chloroform (B151607) but more soluble in methanol or chloroform/methanol mixtures.[1]
Poor Chromatographic Peak Shape Sample Overload: Too much total lipid was injected onto the LC column.Dilute the final lipid extract before injection.
Inappropriate Mobile Phase: The solvent gradient is not optimal for eluting lysophospholipids.Optimize the LC gradient. A gradient of acetonitrile (B52724) and water with additives like formic acid or ammonium (B1175870) formate (B1220265) is common for lipidomics.
Matrix Effects: Co-eluting compounds are interfering with ionization (ion suppression).Improve chromatographic separation to resolve LPE from interfering species. Ensure the use of an internal standard to correct for suppression.[12]

Experimental Protocols

Protocol 1: Optimized Cell Lysis for LPE Analysis

This protocol uses sonication, a gentle and effective method for many cultured cell lines.

  • Cell Harvesting: Aspirate culture medium. Wash cells twice with ice-cold phosphate-buffered saline (PBS).

  • Cell Collection: Scrape cells into 1 mL of ice-cold PBS and transfer to a microcentrifuge tube. Centrifuge at 500 x g for 5 minutes at 4°C. Discard the supernatant.

  • Lysis: Resuspend the cell pellet in 200 µL of ice-cold PBS containing a protease/phosphatase inhibitor cocktail.

  • Sonication: Place the tube in an ice-water bath. Sonicate using a probe sonicator with 3-4 short bursts of 10 seconds each, with 30-second intervals to cool, preventing overheating and sample degradation.[15]

  • Protein Quantification: Transfer a small aliquot (5-10 µL) of the lysate for protein quantification using a BCA or Bradford assay, as detergent-free buffers are compatible with these methods.[8]

  • Proceed Immediately: Use the remaining lysate for lipid extraction immediately to prevent degradation.

Protocol 2: Modified Lipid Extraction for Lysophospholipids

This protocol is a modification of the Bligh and Dyer method to improve the recovery of LPE.

  • Spike Internal Standard: Add an appropriate amount of deuterated LPE internal standard (e.g., 16:0 LPE-d9) to the cell lysate (from Protocol 1).[13]

  • Initial Solvent Addition: Add 750 µL of chloroform:methanol (1:2, v/v) to the 200 µL lysate. Vortex vigorously for 1 minute.

  • Phase Separation: Add 250 µL of chloroform. Vortex for 1 minute. Add 250 µL of water (or 1 M KCl to improve phase separation). Vortex for 1 minute.

  • Centrifugation: Centrifuge at 1,000 x g for 10 minutes at 4°C to separate the aqueous (upper) and organic (lower) phases.

  • Collection: Carefully collect the lower organic phase using a glass syringe and transfer it to a new glass tube.

  • Re-extraction (Optional but Recommended): To maximize recovery, add 500 µL of chloroform to the remaining upper phase, vortex, centrifuge, and pool the lower organic phase with the first extract.

  • Drying: Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid film in 100 µL of a suitable solvent for LC-MS analysis (e.g., methanol or isopropanol:acetonitrile:water 2:1:1, v/v/v).

Visualizations

Experimental Workflow for LPE Analysis

G cluster_prep Sample Preparation cluster_extract Lipid Extraction cluster_analysis Analysis A 1. Cell Harvesting (Wash with ice-cold PBS) B 2. Cell Lysis (Sonication on ice) A->B C 3. Add Internal Standard (e.g., 16:0 LPE-d9) B->C D 4. Single Phase Extraction (Chloroform/Methanol) C->D E 5. Induce Phase Separation (Add Chloroform & Water) D->E F 6. Collect Organic Phase E->F G 7. Dry & Reconstitute F->G H 8. LC-MS/MS Analysis G->H I 9. Data Processing & Quantification H->I

Caption: Workflow for LPE extraction and analysis.

Troubleshooting Decision Tree for Low LPE Yield

G start Low LPE Signal Detected q1 Was an internal standard signal detected? start->q1 cause1 Problem is likely with native LPE in sample. (Degradation or low expression) q1->cause1 Yes q2 Problem is systemic. (Extraction or MS issue) q1->q2 No a1_yes Yes a1_no No solution1 Solution: - Keep samples on ice - Add phosphatase inhibitors - Check cell passage/health cause1->solution1 q3 Was total lipid recovery low? (Check other lipid signals) q2->q3 cause2 Inefficient Extraction q3->cause2 Yes cause3 Mass Spectrometer Issue q3->cause3 No a3_yes Yes a3_no No solution2 Solution: - Use LPE-optimized protocol - Ensure complete phase separation - Check solvent purity cause2->solution2 solution3 Solution: - Check MS tuning/calibration - Optimize LPE-specific transitions - Clean ion source cause3->solution3

Caption: Troubleshooting low LPE signal.

Generalized Lysophospholipid Signaling Pathway

G cluster_downstream Downstream Signaling Cascades cluster_response Cellular Responses LPE LPE (Extracellular) GPCR GPCR (e.g., GPR55) LPE->GPCR G_protein Gαq / Gαi / Gα12/13 GPCR->G_protein PLC PLC G_protein->PLC RAS Ras/Raf/MEK/ERK (MAPK Pathway) G_protein->RAS PI3K PI3K/Akt G_protein->PI3K RHO RhoA G_protein->RHO Proliferation Cell Proliferation PLC->Proliferation RAS->Proliferation Survival Survival RAS->Survival PI3K->Survival Migration Migration RHO->Migration Cytoskeleton Cytoskeletal Rearrangement RHO->Cytoskeleton

Caption: Generalized Lysophospholipid Signaling.

References

Validation & Comparative

A Comparative Guide to Lysophospholipid Signaling: 1-Palmitoyl-2-hydroxy-sn-glycero-3-PE versus Other Key Players

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular communication, lysophospholipids (LPs) have emerged as critical signaling molecules, orchestrating a wide array of physiological and pathological processes. These structurally simple lipids, derived from the hydrolysis of membrane phospholipids, exert their effects primarily through a superfamily of G protein-coupled receptors (GPCRs). This guide provides a comparative analysis of the signaling properties of 1-Palmitoyl-2-hydroxy-sn-glycero-3-PE (LPE-16:0) alongside three other major lysophospholipids: lysophosphatidic acid (LPA), sphingosine-1-phosphate (S1P), and lysophosphatidylcholine (B164491) (LPC).

Introduction to Lysophospholipid Signaling

Lysophospholipids are characterized by a glycerol (B35011) or sphingoid backbone, a phosphate (B84403) headgroup, and a single acyl chain. Variations in the headgroup and the length and saturation of the acyl chain give rise to a diverse family of signaling molecules with distinct receptor specificities and downstream effects. Understanding the nuances of their signaling pathways is crucial for developing targeted therapeutics for a range of diseases, including cancer, inflammation, and cardiovascular disorders.

Comparative Overview of Signaling Pathways

LPE-16:0, LPA, S1P, and LPC activate distinct but sometimes overlapping signaling cascades upon binding to their respective GPCRs. The primary signaling pathways involve the activation of heterotrimeric G proteins, leading to the modulation of downstream effectors such as phospholipase C (PLC), Rho, and adenylyl cyclase.

This compound (LPE-16:0) Signaling

Recent studies have begun to elucidate the specific signaling roles of LPE-16:0. It has been shown to signal through Gq/11- and Gi/o-coupled GPCRs, leading to the activation of the MAPK/ERK pathway and mobilization of intracellular calcium.[1][2] Interestingly, the signaling effects of LPE can be dependent on the specific acyl chain, with different LPE species activating distinct receptors and downstream pathways.[1] One identified receptor for LPE-16:0 is SLAMF9 on B cells, which mediates an anti-inflammatory response through the production of IL-10.

Lysophosphatidic Acid (LPA) Signaling

LPA is one of the most well-characterized lysophospholipids, signaling through at least six cognate GPCRs (LPA1-6).[3][4] These receptors couple to a variety of G proteins, including Gi/o, Gq/11, G12/13, and Gs, leading to a wide range of cellular responses such as proliferation, migration, and survival.[3] Downstream pathways include the activation of PLC, Rho/ROCK, and MAPK/ERK.[3]

Sphingosine-1-Phosphate (S1P) Signaling

S1P signals through a family of five GPCRs (S1P1-5) and is a critical regulator of immune cell trafficking, angiogenesis, and vascular barrier function.[5] S1P receptors couple to various G proteins, with S1P1 primarily coupling to Gi/o, while S1P2 and S1P3 can also couple to Gq and G12/13.[5]

Lysophosphatidylcholine (LPC) Signaling

LPC is the most abundant lysophospholipid in human plasma and has been implicated in inflammation and atherosclerosis.[6] It is known to activate several GPCRs, including G2A and GPR4.[6] LPC signaling can lead to the activation of protein kinase C (PKC) and the production of reactive oxygen species (ROS).

Quantitative Comparison of Signaling Potency

The following tables summarize the available quantitative data on the receptor binding affinities (Kd) and the potency (EC50) of these lysophospholipids in various functional assays. It is important to note that direct comparative data in the same experimental system is often limited, and values can vary depending on the cell type, receptor expression levels, and assay conditions.

Table 1: Receptor Binding Affinities (Kd)

LysophospholipidReceptorCell Type/SystemKd ValueReference
LPA (16:0) LPA1Free Solution Assay1.69 ± 0.1 nM[7]
LPA (18:1) LPA1Free Solution Assay2.08 ± 1.32 nM[7]
LPA (18:1) LPA2Stably transfected cells1.3 nM[4]
S1P S1P1CHO cellsNot Reported
S1P S1P5CHO cellsNot Reported
LPE-16:0 Not SpecifiedNot AvailableNot Available
LPC (16:0) Not SpecifiedNot AvailableNot Available

N/A: Not Available in the searched literature.

Table 2: Potency (EC50) in Calcium Mobilization Assays

LysophospholipidReceptor/Cell TypeEC50 ValueReference
LPA (16:0) LPA1 / HLF cells~10 nM[8]
LPA (18:1) LPA1 / HLF cells~1 nM[8]
LPA (18:1) LPA2 / Stably transfected cells7-10 nM[4]
LPA (18:1) LPA3 / Stably transfected cells253 nM[4]
S1P S1P2/S1P3 / VSMCs~100 nM - 1 µM[9]
LPE-16:0 Not AvailableNot Available
LPC (16:0) Not AvailableNot Available

VSMCs: Vascular Smooth Muscle Cells; HLF: Human Lung Fibroblasts. N/A: Not Available in the searched literature.

Table 3: Potency (EC50) in ERK Phosphorylation Assays

LysophospholipidReceptor/Cell TypeEC50 ValueReference
LPA (16:0) LPA1 / HLF cells~100 nM[8]
LPA (18:1) LPA1 / HLF cells~10 nM[8]
S1P Not AvailableNot Available
LPE-16:0 Not AvailableNot Available
LPC (16:0) Not AvailableNot Available

HLF: Human Lung Fibroblasts. N/A: Not Available in the searched literature.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the complex signaling networks and experimental procedures, the following diagrams have been generated using Graphviz.

Lysophospholipid Signaling Pathways cluster_LPE This compound (LPE-16:0) cluster_LPA Lysophosphatidic Acid (LPA) cluster_S1P Sphingosine-1-Phosphate (S1P) cluster_LPC Lysophosphatidylcholine (LPC) LPE LPE-16:0 LPE_R LPE Receptor (e.g., SLAMF9, GPCRs) LPE->LPE_R LPE_Gq Gq/11 LPE_R->LPE_Gq LPE_Gi Gi/o LPE_R->LPE_Gi LPE_IL10 IL-10 Production LPE_R->LPE_IL10 on B cells LPE_PLC PLC LPE_Gq->LPE_PLC LPE_ERK MAPK/ERK LPE_Gi->LPE_ERK LPE_Ca Ca²⁺ Mobilization LPE_PLC->LPE_Ca LPA LPA LPA_R LPA Receptors (LPA1-6) LPA->LPA_R LPA_Gq Gq/11 LPA_R->LPA_Gq LPA_Gi Gi/o LPA_R->LPA_Gi LPA_G1213 G12/13 LPA_R->LPA_G1213 LPA_Gs Gs LPA_R->LPA_Gs LPA_PLC PLC LPA_Gq->LPA_PLC LPA_ERK MAPK/ERK LPA_Gi->LPA_ERK LPA_Rho Rho LPA_G1213->LPA_Rho LPA_AC Adenylyl Cyclase LPA_Gs->LPA_AC S1P S1P S1P_R S1P Receptors (S1P1-5) S1P->S1P_R S1P_Gi Gi/o S1P_R->S1P_Gi S1P_Gq Gq S1P_R->S1P_Gq S1P_G1213 G12/13 S1P_R->S1P_G1213 S1P_Rac Rac S1P_Gi->S1P_Rac S1P_PLC PLC S1P_Gq->S1P_PLC S1P_Rho Rho S1P_G1213->S1P_Rho LPC LPC LPC_R LPC Receptors (e.g., G2A, GPR4) LPC->LPC_R LPC_PKC PKC Activation LPC_R->LPC_PKC LPC_ROS ROS Production LPC_R->LPC_ROS

Caption: Overview of the primary signaling pathways activated by LPE-16:0, LPA, S1P, and LPC.

Calcium Mobilization Assay Workflow start Start plate_cells Plate cells in a 96-well plate start->plate_cells load_dye Load cells with a calcium-sensitive dye (e.g., Fura-2 AM) plate_cells->load_dye wash_cells Wash cells to remove extracellular dye load_dye->wash_cells add_agonist Add lysophospholipid agonist at various concentrations wash_cells->add_agonist measure_fluorescence Measure fluorescence change over time using a plate reader add_agonist->measure_fluorescence analyze_data Analyze data to determine EC50 values measure_fluorescence->analyze_data end End analyze_data->end

References

A Comparative Guide to the Analytical Methods for 1-Palmitoyl-2-hydroxy-sn-glycero-3-PE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the leading analytical methods for the quantification and characterization of 1-Palmitoyl-2-hydroxy-sn-glycero-3-PE (LPE 16:0), a crucial lysophospholipid involved in various physiological and pathological processes. We present a detailed overview of Liquid Chromatography-Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FL), Thin-Layer Chromatography (TLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. This guide includes a summary of quantitative performance data, detailed experimental protocols, and a visualization of the known signaling pathway of LPE to aid researchers in selecting the most appropriate method for their specific needs.

Quantitative Performance Comparison

The selection of an analytical method is often dictated by its quantitative performance. The following table summarizes the key quantitative parameters for the discussed techniques in the analysis of lysophosphatidylethanolamines.

Analytical MethodLimit of Detection (LOD)Limit of Quantitation (LOQ)Linearity (r²)Throughput
LC-MS/MS 0.5 - 3.3 pmol/mL[1]1.0 - 5.0 pmol/mL[1]>0.99[1]High
HPLC-FL 0.052 µM (for a related compound)[2]0.17 µM (for a related compound)[2]>0.999[2]Medium
TLC-Fluorescence ~100 pmol[3]Not explicitly statedGood (visual assessment)High
³¹P-NMR 0.2 - 0.5 mM[4]Not explicitly statedGood (requires internal standard)Low

Experimental Protocols

Detailed methodologies for each analytical technique are provided below to allow for replication and adaptation in your laboratory setting.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS stands as the gold standard for high-sensitivity and high-specificity quantification of lysophospholipids from complex biological matrices.

Sample Preparation (from Plasma) [5]

  • To 10 µL of blood plasma, add 225 µL of cold methanol (B129727) containing an appropriate internal standard (e.g., LPE 17:1).

  • Vortex the mixture for 10 seconds.

  • Add 750 µL of cold methyl-tert-butyl ether (MTBE) and vortex for another 10 seconds.

  • Shake the mixture for 6 minutes at 4°C.

  • Induce phase separation by adding 188 µL of LC/MS-grade water and centrifuge at 14,000 rpm for 2 minutes.

  • Collect the upper organic phase and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried lipid extract in an appropriate volume of mobile phase for injection.

LC-MS/MS Conditions

  • LC Column: C18 reversed-phase column (e.g., Agilent ZORBAX EclipsePlus C18).[5]

  • Mobile Phase: A gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile/isopropanol with 0.1% formic acid).

  • Mass Spectrometry: Electrospray ionization (ESI) in positive or negative ion mode, coupled to a triple quadrupole or Q-TOF mass spectrometer.

  • Quantification: Multiple Reaction Monitoring (MRM) is typically used for quantification, monitoring specific precursor-to-product ion transitions for LPE 16:0 and the internal standard.

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FL)

This method offers a cost-effective alternative to LC-MS/MS, relying on the derivatization of the primary amine group of LPE to introduce a fluorescent tag.

Sample Preparation and Derivatization (Adapted from a method for a related compound) [2]

  • Extract lipids from the sample using a modified Folch method.

  • Dry the lipid extract under nitrogen.

  • Reconstitute the extract in a suitable buffer.

  • Add a derivatizing agent that reacts with primary amines, such as 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC)[2] or fluorescamine[3], and incubate to allow for the reaction to complete.

  • The derivatized sample is then ready for HPLC analysis.

HPLC-FL Conditions [2][6]

  • LC Column: Normal-phase or reversed-phase column depending on the derivatization agent and desired separation.

  • Mobile Phase: Isocratic or gradient elution with a suitable solvent system.

  • Fluorescence Detection: Set the excitation and emission wavelengths appropriate for the chosen fluorescent tag (e.g., for AQC derivatives, Ex: 250 nm, Em: 395 nm)[2].

  • Quantification: Generate a calibration curve using derivatized standards of LPE 16:0.

Thin-Layer Chromatography (TLC)

TLC is a simple and versatile technique for the separation of lysophospholipids. For quantification, it is often coupled with densitometry or elution followed by a separate assay.

TLC Protocol [7][8][9]

  • Plate Preparation: Use silica (B1680970) gel 60 plates. For improved separation of phospholipids (B1166683), plates can be pre-treated with a solution of 1.8% boric acid in ethanol.[8]

  • Sample Application: Spot the lipid extract and standards onto the TLC plate.

  • Development: Develop the plate in a sealed tank containing a suitable solvent system. A common system for lysophospholipids is chloroform/methanol/water (65:25:4, v/v/v).[9] For two-dimensional TLC, a different solvent system is used for the second dimension to enhance separation.[7]

  • Visualization: Visualize the separated spots using iodine vapor, primuline (B81338) spray, or a specific stain for phospholipids like the Dittmer-Lester reagent.[9] For quantification with fluorescence, spray the plate with a reagent like fluorescamine.[3]

  • Quantification: Scrape the spots of interest, elute the lipid, and quantify using a phosphate (B84403) assay or by measuring the fluorescence if a fluorescent dye was used.[3] Alternatively, use a densitometer to quantify the spots directly on the plate.

³¹P-Nuclear Magnetic Resonance (NMR) Spectroscopy

³¹P-NMR is a powerful non-destructive technique for the analysis of phospholipids, providing both quantitative and structural information.

Sample Preparation [4][10]

  • Extract lipids from the tissue sample.

  • Dry the lipid extract.

  • Resuspend the extract in a deuterated solvent mixture suitable for NMR, such as chloroform/methanol/water with a known concentration of an internal standard (e.g., trimethylphosphine (B1194731) oxide).[4]

³¹P-NMR Acquisition [4][11]

  • Spectrometer: A high-field NMR spectrometer equipped with a phosphorus probe.

  • Parameters: Acquire the ³¹P spectrum with appropriate parameters to ensure full relaxation of the phosphorus nuclei for accurate quantification. This may require a relatively long relaxation delay.

  • Quantification: Integrate the signal corresponding to the phosphate group of LPE 16:0 and compare it to the integral of the internal standard.

Signaling Pathway of this compound

This compound is a bioactive lipid that exerts its effects by activating specific G-protein coupled receptors (GPCRs) on the cell surface. The binding of LPE to its receptor initiates a cascade of intracellular events.

LPE_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space LPE 1-Palmitoyl-2-hydroxy- sn-glycero-3-PE (LPE) GPCR LPA1 Receptor (GPCR) LPE->GPCR Binds to G_protein Gαi/o Protein GPCR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates MAPK_cascade MAPK Cascade (ERK, JNK, p38) G_protein->MAPK_cascade Modulates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Induces Cellular_response Cellular Responses (e.g., Proliferation, Migration) DAG->Cellular_response Ca_release->Cellular_response MAPK_cascade->Cellular_response

Caption: LPE signaling pathway.

The binding of LPE to the LPA1 receptor activates the Gαi/o protein, which in turn stimulates Phospholipase C (PLC).[12] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to various cellular responses.[12] Additionally, LPE signaling can modulate the Mitogen-Activated Protein Kinase (MAPK) cascade, including ERK, JNK, and p38 pathways, further influencing cellular functions like proliferation and migration.[13][14]

References

The Emergence of 1-Palmitoyl-2-hydroxy-sn-glycero-3-PE (LPE 16:0) as a Promising Biomarker in Disease Diagnosis and Monitoring

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

The quest for sensitive and specific biomarkers is a cornerstone of modern medicine, driving advancements in early disease detection, prognostic evaluation, and personalized therapeutic strategies. In the burgeoning field of lipidomics, 1-Palmitoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine (LPE 16:0), a member of the lysophosphatidylethanolamine (LPE) class of lipids, is gaining significant attention as a potential biomarker across a spectrum of diseases, including diabetic nephropathy, rheumatoid arthritis, and hepatocellular carcinoma. This guide provides an objective comparison of LPE (16:0) with existing biomarkers, supported by experimental data, detailed methodologies, and visual representations of its involvement in key signaling pathways.

Performance of LPE (16:0) as a Biomarker: A Comparative Analysis

Current research highlights the potential of LPE (16:0), often as part of a broader lipid panel, to supplement or even enhance the diagnostic and prognostic accuracy of established biomarkers.

Diabetic Nephropathy (DN)

Diabetic nephropathy is a major microvascular complication of diabetes and a leading cause of end-stage renal disease. The current gold standard for its diagnosis and monitoring is the measurement of urinary albumin-to-creatinine ratio (UACR), an indicator of albuminuria. However, albuminuria may not be present in all patients with early-stage DN.

A lipidomics study investigating potential biomarkers for DN identified a combination of LPE (16:0) and triacylglycerol (TAG) 54:2-FA18:1 as a promising panel. This panel demonstrated significant discriminatory power between healthy controls, type 2 diabetes patients without nephropathy, and patients with DN.[1][2] The levels of LPE (16:0) were found to be tightly associated with the different stages of DN, from microalbuminuria to macroalbuminuria.[1][3]

Biomarker / PanelSensitivitySpecificityArea Under the Curve (AUC)Comparison Group
LPE (16:0) + TAG 54:2-FA18:1 73.4%76.7%0.808DN vs. Type 2 Diabetes[1][2]
LPE (16:0) + TAG 54:2-FA18:1 89.1%88.1%0.939DN vs. Healthy Controls[1][2]

Table 1: Performance metrics of a biomarker panel including LPE (16:0) in discriminating Diabetic Nephropathy (DN) from other groups.

Rheumatoid Arthritis (RA)

Rheumatoid arthritis is a chronic autoimmune disorder characterized by systemic inflammation, particularly in the joints. C-reactive protein (CRP) and erythrocyte sedimentation rate (ESR) are commonly used blood tests to assess inflammation in RA, but they are not specific to the disease.

In the context of RA, synovial fluid levels of LPE (16:0) have been shown to have a negative correlation with inflammatory markers such as ESR and CRP, as well as with the synovitis score.[4] This suggests that lower levels of LPE (16:0) in the synovial fluid are associated with higher disease activity. This finding presents a potential avenue for a more localized and perhaps more specific assessment of joint inflammation compared to systemic markers.

BiomarkerCorrelation with Disease Activity (ESR, CRP, Synovitis Score)
Synovial LPE (16:0) Negative Correlation[4]
C-Reactive Protein (CRP) Positive Correlation
Erythrocyte Sedimentation Rate (ESR) Positive Correlation

Table 2: Correlation of synovial LPE (16:0) with established inflammatory markers in Rheumatoid Arthritis.

Hepatocellular Carcinoma (HCC)

Hepatocellular carcinoma is the most common type of primary liver cancer, and its early detection is crucial for effective treatment. Alpha-fetoprotein (AFP) is a widely used serum biomarker for HCC, but its sensitivity and specificity are limited, especially in the early stages of the disease.

Metabolomics studies have identified a panel of marker metabolites, including LPE (16:0), taurocholic acid (TCA), and lysophosphatidylcholine (B164491) (LPC) 22:5, that can discriminate HCC from pre-cancerous cirrhosis and chronic hepatitis with high sensitivity and selectivity.[5][6] This suggests that LPE (16:0) could contribute to a more accurate and earlier diagnosis of HCC, addressing the limitations of AFP.

Biomarker / PanelSensitivitySelectivityComparison Group
LPE (16:0) + TCA + LPC 22:5 up to 80%up to 80%HCC vs. Cirrhosis/Chronic Hepatitis[5][6]
Alpha-fetoprotein (AFP) 41-65%80-94%HCC vs. Healthy/Cirrhosis

Table 3: Comparative performance of a biomarker panel including LPE (16:0) against Alpha-fetoprotein (AFP) for Hepatocellular Carcinoma (HCC) detection.

Experimental Protocols

The primary analytical technique for the quantification of LPE (16:0) and other lipid species is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This powerful method offers high sensitivity and specificity for the analysis of complex biological samples.

Sample Preparation (Plasma/Serum)
  • Thawing and Centrifugation: Frozen plasma or serum samples are thawed on ice. To remove any particulate matter, the samples are centrifuged at a high speed (e.g., 13,000 rpm) for 10 minutes at 4°C.

  • Protein Precipitation and Lipid Extraction: A common method involves the addition of a cold solvent mixture, such as methanol (B129727) or a combination of methanol and methyl-tert-butyl ether (MTBE), to a small volume of the plasma/serum supernatant. This step serves to precipitate proteins and extract lipids simultaneously. An internal standard, such as a deuterated or odd-chain LPE, is typically added at this stage for accurate quantification.

  • Phase Separation: After vortexing and incubation, phase separation is induced by adding water. The lipid-containing organic phase is then collected.

  • Drying and Reconstitution: The collected organic phase is dried under a stream of nitrogen or in a vacuum concentrator. The dried lipid extract is then reconstituted in a suitable solvent, such as a methanol/isopropanol (B130326) mixture, for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
  • Chromatographic Separation: The reconstituted lipid extract is injected into a liquid chromatography system. A reversed-phase column (e.g., C18) is commonly used to separate the different lipid species based on their hydrophobicity. A gradient elution with a mobile phase consisting of solvents like water, acetonitrile, and isopropanol with additives such as formic acid and ammonium (B1175870) formate (B1220265) is employed.

  • Mass Spectrometric Detection: The eluent from the LC column is introduced into the ion source of a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF instrument). Electrospray ionization (ESI) is a common ionization technique used for lipids.

  • Quantification: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) mode for targeted quantification. This involves selecting the specific precursor ion of LPE (16:0) and a characteristic product ion generated upon fragmentation. The peak area of the product ion is then used to quantify the concentration of LPE (16:0) relative to the internal standard.

Signaling Pathways and Biological Rationale

The role of LPE (16:0) as a biomarker is underpinned by its involvement in various cellular signaling pathways, which can become dysregulated in disease states.

LPE Signaling via G-Protein Coupled Receptors

Lysophospholipids, including LPEs, can act as signaling molecules by binding to and activating specific G-protein coupled receptors (GPCRs), such as the lysophosphatidic acid (LPA) receptor 1 (LPA1). This interaction can trigger downstream signaling cascades that influence a variety of cellular processes.

G_Protein_Coupled_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol LPE LPE (16:0) LPA1 LPA1 Receptor LPE->LPA1 Binding G_protein G-protein (Gq/11) LPA1->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response (e.g., Proliferation, Inflammation) Ca_release->Cellular_Response PKC_activation->Cellular_Response

Caption: LPE (16:0) signaling through the LPA1 receptor activates G-proteins and downstream effectors.

Experimental Workflow for LPE (16:0) Biomarker Validation

The validation of LPE (16:0) as a biomarker typically follows a structured workflow, from sample collection to data analysis and clinical correlation.

Biomarker_Validation_Workflow cluster_collection Sample Collection & Preparation cluster_analysis Analytical Phase cluster_validation Validation & Correlation Patient_Cohort Patient Cohort Selection (e.g., DN, RA, HCC) Sample_Collection Plasma/Serum Collection Patient_Cohort->Sample_Collection Sample_Prep Lipid Extraction & Protein Precipitation Sample_Collection->Sample_Prep LC_MS LC-MS/MS Analysis Sample_Prep->LC_MS Data_Processing Data Processing & Quantification LC_MS->Data_Processing Statistical_Analysis Statistical Analysis (e.g., ROC curves) Data_Processing->Statistical_Analysis Clinical_Correlation Correlation with Clinical Parameters Data_Processing->Clinical_Correlation Biomarker_Performance Biomarker Performance (Sensitivity, Specificity) Statistical_Analysis->Biomarker_Performance Clinical_Correlation->Biomarker_Performance

References

A Comparative Guide to 1-Palmitoyl-2-hydroxy-sn-glycero-3-PE and LPC in Cell Migration Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 1-Palmitoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine (Lyso-PE) and Lysophosphatidylcholine (B164491) (LPC) in the context of cell migration assays. We will delve into their signaling mechanisms, present available quantitative data from experimental studies, and provide detailed protocols for commonly used cell migration assays.

Introduction

Lysophospholipids are bioactive lipid molecules that play crucial roles in a variety of cellular processes, including cell migration. Understanding the specific effects of different lysophospholipids, such as Lyso-PE and LPC, is vital for research in areas like cancer biology, immunology, and wound healing. This guide aims to provide a clear comparison of these two molecules in promoting cell migration.

1-Palmitoyl-2-hydroxy-sn-glycero-3-PE (Lyso-PE) is a lysophospholipid whose role in cell migration is an emerging area of study. Some research suggests its involvement in the migration of certain cancer cells.

Lysophosphatidylcholine (LPC) is a more extensively studied lysophospholipid known to be a potent chemoattractant for various cell types, particularly immune cells like monocytes and lymphocytes.[1] Its effects are primarily mediated through the G protein-coupled receptor G2A (also known as GPR132).[2][3]

Signaling Pathways

The signaling pathways initiated by Lyso-PE and LPC that lead to cell migration are distinct and involve different receptors and downstream effectors.

This compound (Lyso-PE) Signaling

The signaling pathway for Lyso-PE-induced cell migration is not as well-defined as that for LPC. However, some studies suggest that in certain cancer cells, such as the MDA-MB-231 breast cancer cell line, Lyso-PE may exert its effects through the lysophosphatidic acid receptor 1 (LPA1).[4] Activation of LPA1 can lead to the activation of downstream signaling cascades that promote cytoskeletal rearrangement and cell motility.

LysoPE_Signaling_Pathway LysoPE Lyso-PE LPA1 LPA1 Receptor LysoPE->LPA1 G_protein G Proteins (e.g., Gαi, Gαq, Gα12/13) LPA1->G_protein Downstream Downstream Effectors (e.g., Rho, Rac) G_protein->Downstream Migration Cell Migration Downstream->Migration

Caption: Proposed signaling pathway for Lyso-PE-induced cell migration.

Lysophosphatidylcholine (LPC) Signaling

LPC-induced cell migration is primarily mediated by the G protein-coupled receptor G2A (GPR132).[2] Upon binding of LPC, G2A activates heterotrimeric G proteins, which in turn initiate downstream signaling cascades. A key pathway involves the activation of the extracellular signal-regulated kinase (ERK), a member of the mitogen-activated protein kinase (MAPK) family.[5] This signaling cascade ultimately leads to the reorganization of the actin cytoskeleton and promotes cell migration.[3]

LPC_Signaling_Pathway LPC LPC G2A G2A (GPR132) Receptor LPC->G2A G_protein G Proteins G2A->G_protein ERK ERK Activation G_protein->ERK Cytoskeleton Cytoskeletal Rearrangement ERK->Cytoskeleton Migration Cell Migration Cytoskeleton->Migration

Caption: Established signaling pathway for LPC-induced cell migration.

Quantitative Data Summary

The following tables summarize the available quantitative data on the effects of Lyso-PE and LPC on cell migration. It is important to note that direct comparative studies under identical experimental conditions are limited.

Lipid Cell Type Assay Type Concentration Effect on Migration Reference
18:1 Lyso-PEMDA-MB-231 (Breast Cancer)Wound Healing10 µMNo significant effect[4]
Lyso-PESK-OV3 (Ovarian Cancer)Chemotaxis AssayNot SpecifiedStimulated migration[4]
LPCT-lymphocytesChemotaxis AssayNot SpecifiedInduced chemotaxis[2]
LPCMacrophagesChemotaxis AssayNot SpecifiedInduced chemotaxis[3]
LPCDO11.10 T cellsMigration Assay10 µMInduced migration[6]

Experimental Protocols

Detailed methodologies for two common cell migration assays, the Transwell (Boyden Chamber) Assay and the Wound Healing (Scratch) Assay, are provided below.

Transwell (Boyden Chamber) Assay

This assay measures the chemotactic response of cells towards a chemoattractant through a porous membrane.[7][8]

Transwell_Assay_Workflow A 1. Seed cells in serum-free medium in the upper chamber of the Transwell insert. B 2. Place chemoattractant (Lyso-PE or LPC) in the lower chamber. A->B C 3. Incubate for a defined period (e.g., 4-24 hours) to allow cell migration. B->C D 4. Remove non-migrated cells from the upper surface of the membrane. C->D E 5. Fix and stain migrated cells on the lower surface of the membrane. D->E F 6. Quantify migrated cells by microscopy and image analysis. E->F

Caption: General workflow for a Transwell cell migration assay.

Protocol:

  • Cell Preparation: Culture cells to 70-80% confluency. The day before the assay, serum-starve the cells by replacing the growth medium with a serum-free or low-serum medium. On the day of the assay, detach the cells, wash with PBS, and resuspend in serum-free medium at a concentration of 1 x 10^5 to 1 x 10^6 cells/mL.

  • Assay Setup:

    • Add 600 µL of serum-free medium containing the desired concentration of Lyso-PE or LPC (e.g., 1-10 µM) to the lower wells of a 24-well plate.[6]

    • Place Transwell inserts (typically with 8 µm pores) into the wells.

    • Add 100 µL of the cell suspension to the upper chamber of each insert.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period appropriate for the cell type (typically 4-24 hours).

  • Cell Staining and Quantification:

    • Carefully remove the Transwell inserts from the wells.

    • Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.

    • Fix the migrated cells on the lower surface of the membrane with methanol (B129727) for 10 minutes.

    • Stain the cells with a suitable stain, such as 0.5% Crystal Violet in 25% methanol, for 10 minutes.

    • Gently wash the inserts with water to remove excess stain.

    • Allow the inserts to air dry.

  • Data Analysis:

    • Count the number of migrated cells in several random fields of view under a microscope.

    • Calculate the average number of migrated cells per field for each condition.

Wound Healing (Scratch) Assay

This assay measures the rate of collective cell migration to close a "wound" created in a confluent cell monolayer.[9]

Protocol:

  • Cell Seeding: Seed cells in a 6-well or 12-well plate at a density that will form a confluent monolayer within 24 hours.

  • Creating the Wound:

    • Once the cells have reached confluency, use a sterile 200 µL pipette tip to create a straight "scratch" or wound in the monolayer.

    • Gently wash the wells with PBS to remove any detached cells and debris.

  • Treatment: Replace the PBS with a fresh serum-free or low-serum medium containing the desired concentration of Lyso-PE or LPC (e.g., 10 µM).[4] Include a vehicle-only control.

  • Image Acquisition:

    • Immediately after adding the treatment, capture images of the wound at designated locations (mark the plate for consistent imaging). This is the 0-hour time point.

    • Place the plate back in the incubator.

    • Capture images of the same locations at regular intervals (e.g., every 6, 12, and 24 hours) until the wound in the control well is nearly closed.

  • Data Analysis:

    • Use image analysis software (e.g., ImageJ) to measure the area of the wound at each time point.

    • Calculate the percentage of wound closure for each condition relative to the 0-hour time point.

    • Compare the rate of wound closure between the different treatment groups.

Conclusion

Both this compound and LPC are bioactive lysophospholipids with the potential to influence cell migration. LPC is a well-established chemoattractant, particularly for immune cells, acting through the G2A receptor and the ERK signaling pathway. The role of Lyso-PE in cell migration is less characterized and appears to be more cell-type specific, with some evidence suggesting its involvement in cancer cell migration, potentially through LPA receptors.

Further research, especially direct comparative studies using standardized cell migration assays, is necessary to fully elucidate the relative potency and efficacy of these two lysophospholipids in modulating cell migration across various cell types. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to design and interpret such studies.

References

Detecting Specificity: A Comparative Guide to Antibodies for Lysophospholipid Detection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of lysophospholipid signaling, the specificity of detection antibodies is paramount. This guide provides an objective comparison of commercially available antibodies for key lysophospholipids—Lysophosphatidic Acid (LPA), Sphingosine-1-Phosphate (S1P), and Lysophosphatidylcholine (LPC)—with a focus on their cross-reactivity profiles, supported by experimental data.

This comparative analysis aims to equip researchers with the necessary information to select the most appropriate antibodies for their specific research needs, ensuring the accuracy and reliability of their findings in the critical field of lipid signaling.

Comparative Analysis of Antibody Cross-Reactivity

The selection of a highly specific antibody is crucial to avoid misleading results stemming from off-target binding to structurally similar lipids. The following table summarizes the cross-reactivity data for prominent antibodies used in the detection of LPA, S1P, and LPC.

Antibody/Assay KitTarget LysophospholipidCross-Reactive SpeciesBinding Affinity (Kd) / % Cross-ReactivityExperimental Method
Anti-LPA Monoclonal Antibody (504B3) Lysophosphatidic Acid (LPA)18:1 LPA~3.73 ± 2.8 nM[1][2]Free-Solution Assay (FSA)
16:0 LPAWeaker affinity[1][2]Free-Solution Assay (FSA)
18:1 Lysophosphatidylcholine (LPC)~8.5 ± 2.6 nM[1][2]Free-Solution Assay (FSA)
18:1-18:1 Phosphatidic Acid (PA)~3.3 ± 2.7 nM[1][2]Free-Solution Assay (FSA)
18:1 Sphingosine-1-Phosphate (S1P)No specific binding observed[1][2]Free-Solution Assay (FSA)
Echelon Biosciences LPA Assay Kit II (K-2800S) Lysophosphatidic Acid (LPA)Phosphatidic Acid (PA), Lysophosphatidylcholine (LPC)<1% cross-reactivity with lipids tested.[3]Competitive ELISA
Anti-S1P Monoclonal Antibody (LT1002/LT1009) Sphingosine-1-Phosphate (S1P)Structurally related lipidsHigh affinity and specificity for S1P; do not cross-react with structurally related lipids.[4]Not specified
MyBioSource Lysophosphatidylcholine ELISA Kit (MBS2088094) Lysophosphatidylcholine (LPC)LPC analoguesNo significant cross-reactivity or interference observed.[5]Competitive ELISA

Experimental Methodologies

Accurate assessment of antibody cross-reactivity relies on robust experimental design. The following sections detail the methodologies for two common techniques used to evaluate the specificity of anti-lysophospholipid antibodies.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

This technique is widely used to determine the specificity of an antibody by measuring its ability to bind to its target antigen in the presence of other structurally similar molecules.

Principle: In a competitive ELISA, the antigen of interest is coated onto a microplate. A mixture of the primary antibody and a sample containing a known or unknown concentration of the free antigen (or a potential cross-reactant) is then added to the wells. The free antigen in the sample competes with the coated antigen for binding to the limited amount of antibody. The amount of antibody that binds to the coated antigen is then detected using a secondary antibody conjugated to an enzyme that produces a measurable signal. A lower signal indicates higher concentrations of the free antigen in the sample, thus demonstrating the antibody's binding preference.

Detailed Protocol:

  • Coating:

    • Coat the wells of a 96-well microplate with 100 µL of the target lysophospholipid (e.g., LPA, S1P, or LPC) at a concentration of 1-10 µg/mL in an appropriate coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

    • Incubate the plate overnight at 4°C.

  • Washing and Blocking:

    • Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20) per well.

    • Block the remaining protein-binding sites by adding 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.

    • Incubate for 1-2 hours at room temperature.

  • Competition Reaction:

    • Prepare a series of dilutions of the test cross-reactive lipids (e.g., other lysophospholipids) and the target lysophospholipid (as a positive control) in assay buffer.

    • In a separate plate or tubes, pre-incubate the anti-lysophospholipid antibody with each dilution of the test lipids for 1-2 hours at room temperature.

    • Transfer 100 µL of the antibody-lipid mixture to the coated and blocked microplate wells.

    • Incubate for 1-2 hours at room temperature.

  • Detection:

    • Wash the plate three times with wash buffer.

    • Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with wash buffer.

    • Add 100 µL of a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution to each well and incubate in the dark for 15-30 minutes.

    • Stop the reaction by adding 50 µL of stop solution (e.g., 2N H2SO4).

  • Data Analysis:

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate the percentage of inhibition for each concentration of the test lipid compared to the control (antibody alone).

    • Plot the percentage of inhibition against the lipid concentration to determine the IC50 (the concentration of lipid that causes 50% inhibition of antibody binding). A lower IC50 value for a cross-reactant indicates higher cross-reactivity.

Free-Solution Assay (FSA)

The Free-Solution Assay is a label-free technology that measures the binding affinity and kinetics of molecular interactions in solution, providing a more native assessment of binding compared to surface-based methods like ELISA.

Principle: FSA measures the change in the solution's refractive index that occurs upon a binding event between two molecules. This change, detected by a compensated interferometric reader, is proportional to the extent of binding. By titrating one binding partner against a fixed concentration of the other, a binding curve can be generated to determine the dissociation constant (Kd).

Detailed Protocol:

  • Sample Preparation:

    • Prepare a stock solution of the anti-lysophospholipid antibody in a suitable buffer (e.g., PBS, pH 7.4).

    • Prepare a series of dilutions of the target lysophospholipid and potential cross-reactants in the same buffer.

  • Assay Setup:

    • For each binding measurement, two solutions are prepared: a sample solution and a reference solution.

    • The sample solution contains the antibody at a fixed concentration mixed with a specific concentration of the lipid ligand.

    • The reference solution contains the same concentration of the lipid ligand in the buffer without the antibody. This is crucial for correcting for any non-specific refractive index changes from the lipid itself.

  • Measurement:

    • The sample and reference solutions are sequentially introduced into the compensated interferometric reader.

    • The instrument measures the difference in the refractive index between the sample and reference solutions (ΔRI). This ΔRI value is the binding signal.

  • Data Analysis:

    • The binding signal (ΔRI) is plotted against the concentration of the lipid ligand.

    • The resulting binding curve is then fitted to a suitable binding model (e.g., a one-site binding model) to calculate the equilibrium dissociation constant (Kd). A lower Kd value indicates a higher binding affinity. By comparing the Kd values for the target lysophospholipid and other lipids, the degree of cross-reactivity can be quantitatively assessed.[1][2]

Visualizing the Context: Signaling Pathways and Experimental Workflow

To provide a comprehensive understanding of the importance of antibody specificity, the following diagrams illustrate the signaling pathways of LPA and S1P, as well as a generalized workflow for assessing antibody cross-reactivity.

LPA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space LPA LPA LPAR LPA Receptors (LPAR1-6) LPA->LPAR G_protein G Proteins (Gq/11, Gi/o, G12/13) LPAR->G_protein PLC PLC G_protein->PLC Gq/11 RhoA RhoA G_protein->RhoA G12/13 PI3K PI3K G_protein->PI3K Gi/o Ras Ras G_protein->Ras Gi/o Cellular_Responses Cellular Responses (Proliferation, Migration, Survival) PLC->Cellular_Responses RhoA->Cellular_Responses PI3K->Cellular_Responses Ras->Cellular_Responses

Caption: LPA Signaling Pathway.

S1P_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space S1P S1P S1PR S1P Receptors (S1PR1-5) S1P->S1PR G_protein G Proteins (Gi, Gq, G12/13) S1PR->G_protein Ras_ERK Ras-ERK Pathway G_protein->Ras_ERK Gi PI3K_Akt PI3K-Akt Pathway G_protein->PI3K_Akt Gi PLC PLC G_protein->PLC Gq Rho Rho G_protein->Rho G12/13 Cellular_Responses Cellular Responses (Cell Trafficking, Angiogenesis, Proliferation) Ras_ERK->Cellular_Responses PI3K_Akt->Cellular_Responses PLC->Cellular_Responses Rho->Cellular_Responses

Caption: S1P Signaling Pathway.

Antibody_CrossReactivity_Workflow start Start: Select Target Lysophospholipid and Antibody prepare_reagents Prepare Reagents: - Target Lysophospholipid - Potential Cross-Reactants - Antibody start->prepare_reagents choose_method Choose Assay Method prepare_reagents->choose_method elisa Competitive ELISA choose_method->elisa Surface-based fsa Free-Solution Assay (FSA) choose_method->fsa Solution-based perform_elisa Perform Competitive ELISA: - Coat plate with target - Incubate Ab with target/cross-reactants - Detect bound Ab elisa->perform_elisa perform_fsa Perform FSA: - Prepare sample (Ab + lipid) and reference (lipid only) solutions - Measure refractive index difference fsa->perform_fsa analyze_data Data Analysis perform_elisa->analyze_data perform_fsa->analyze_data analyze_elisa Calculate % Inhibition and IC50 analyze_data->analyze_elisa ELISA Data analyze_fsa Generate Binding Curve and Determine Kd analyze_data->analyze_fsa FSA Data compare Compare Results: Assess Cross-Reactivity Profile analyze_elisa->compare analyze_fsa->compare end End: Select Antibody with Desired Specificity compare->end

Caption: Antibody Cross-Reactivity Assessment Workflow.

References

Saturated vs. Unsaturated Lysophosphatidylethanolamines: A Comparative Guide to Their Biological Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Lysophosphatidylethanolamines (LPEs) are bioactive lipid mediators involved in a diverse array of cellular processes. As minor constituents of cell membranes, they play crucial roles in cell signaling.[1] The biological activity of LPEs can vary significantly based on the structure of their fatty acid chain, particularly its saturation. This guide provides an objective comparison of the effects of saturated and unsaturated LPEs, supported by experimental data, to aid researchers in understanding their distinct roles and potential therapeutic applications.

Data Summary: Saturated vs. Unsaturated LPEs

The following tables summarize the differential effects of various saturated and unsaturated LPEs on key cellular responses as determined by in vitro studies.

Table 1: Effects on Pre-Osteoblast MC3T3-E1 Cells

FeatureSaturated LPEsUnsaturated LPE
LPE Species 1-Palmitoyl LPE (16:0)1-Stearoyl LPE (18:0)
Cell Proliferation StimulatesStimulates
MAPK/ERK1/2 Activation ActivatesActivates
G-Protein Coupling Gq/11Gi/o
Intracellular Ca2+ Mobilization TriggersNo effect
Osteogenic Differentiation No effectSuppresses

Data sourced from a study on pre-osteoblast MC3T3-E1 cells.

Table 2: Effects on Cancer Cell Lines (MDA-MB-231 and SK-OV3)

FeatureSaturated LPEsUnsaturated LPE
LPE Species 1-Myristoyl LPE (14:0)1-Palmitoyl LPE (16:0)
Intracellular Ca2+ Increase (MDA-MB-231) InducesNo effect
Intracellular Ca2+ Increase (SK-OV3) InducesNo effect
Cell Proliferation (MDA-MB-231) Not specifiedLess potent than LPA
Cell Migration (MDA-MB-231) Not specifiedNo significant effect

Data sourced from a study on MDA-MB-231 breast cancer and SK-OV3 ovarian cancer cells.

Signaling Pathways

The saturation of the LPE fatty acid chain dictates the specific G-protein coupled receptor (GPCR) and downstream signaling pathways that are activated.

Saturated LPE (18:0) Signaling in Pre-Osteoblasts

In pre-osteoblast cells, the saturated LPE 1-stearoyl LPE (18:0) signals through a Gi/o-coupled GPCR. This pathway leads to the activation of the MAPK/ERK cascade, which in turn stimulates cell proliferation. Notably, this signaling pathway is associated with the suppression of osteogenic differentiation.

G_i_o_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Saturated_LPE 18:0 LPE GPCR_Gio Gi/o-coupled GPCR Saturated_LPE->GPCR_Gio Gio Gi/o GPCR_Gio->Gio Activation MAPK_ERK MAPK/ERK Pathway Gio->MAPK_ERK Activation Proliferation Cell Proliferation MAPK_ERK->Proliferation Stimulates Differentiation Osteogenic Differentiation MAPK_ERK->Differentiation Suppresses

Caption: Signaling of saturated 18:0 LPE in pre-osteoblasts.

Unsaturated LPE (18:1) and Saturated LPE (16:0) Signaling in Pre-Osteoblasts

In contrast, the unsaturated 1-oleoyl LPE (18:1) and the shorter-chain saturated 1-palmitoyl LPE (16:0) activate a Gq/11-coupled GPCR. This engagement leads to the activation of Phospholipase C (PLC), generation of inositol (B14025) trisphosphate (IP3), and a subsequent increase in intracellular calcium levels. This pathway also activates the MAPK/ERK cascade, promoting cell proliferation without affecting osteogenic differentiation.

G_q_11_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Unsaturated_LPE 18:1 LPE / 16:0 LPE GPCR_Gq11 Gq/11-coupled GPCR Unsaturated_LPE->GPCR_Gq11 Gq11 Gq/11 GPCR_Gq11->Gq11 Activation PLC Phospholipase C Gq11->PLC MAPK_ERK MAPK/ERK Pathway Gq11->MAPK_ERK Activation IP3 IP3 PLC->IP3 Ca2 Intracellular Ca2+ Increase IP3->Ca2 Proliferation Cell Proliferation MAPK_ERK->Proliferation Stimulates

Caption: Signaling of unsaturated and 16:0 LPE.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Osteoblast Differentiation Assay

This protocol is used to assess the effect of LPEs on the differentiation of pre-osteoblast cells into mature osteoblasts.

1. Cell Culture and Induction of Differentiation:

  • Culture MC3T3-E1 pre-osteoblast cells in a suitable growth medium (e.g., α-MEM supplemented with 10% FBS and antibiotics).

  • To induce osteogenic differentiation, switch to a differentiation medium containing ascorbic acid and β-glycerophosphate.

  • Treat cells with different LPE species (e.g., 16:0, 18:0, 18:1 LPE) at desired concentrations.

2. Alkaline Phosphatase (ALP) Staining:

  • After a specific period of differentiation (e.g., 7-14 days), wash the cells with PBS.

  • Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).

  • Stain for ALP activity using a solution containing a substrate like 5-bromo-4-chloro-3-indolyl phosphate (B84403) (BCIP) and nitro blue tetrazolium (NBT).

  • Observe and quantify the blue-violet precipitate, which is indicative of ALP activity, a marker for early osteoblast differentiation.

3. Alizarin Red S Staining for Mineralization:

  • After a longer differentiation period (e.g., 21-28 days), wash and fix the cells as described above.

  • Stain the cells with a 2% Alizarin Red S solution (pH 4.1-4.3) for 20-30 minutes.

  • Wash thoroughly with distilled water to remove excess stain.

  • Visualize and quantify the red-orange staining of calcium deposits, which indicates late-stage osteoblast differentiation and matrix mineralization.

Intracellular Calcium Measurement

This protocol measures changes in intracellular calcium concentration upon LPE stimulation.

1. Cell Preparation and Dye Loading:

  • Seed cells on glass coverslips or in a 96-well plate suitable for fluorescence microscopy.

  • Prepare a loading buffer (e.g., HBSS) containing the ratiometric calcium indicator dye Fura-2 AM.

  • Incubate the cells with the Fura-2 AM solution in the dark at room temperature or 37°C for a specified time (e.g., 30-60 minutes).

  • Wash the cells with the loading buffer to remove extracellular dye and allow for de-esterification of the dye within the cells.

2. Fluorescence Imaging and Data Acquisition:

  • Mount the coverslip onto a perfusion chamber on an inverted fluorescence microscope equipped with a ratiometric imaging system.

  • Excite the Fura-2-loaded cells alternately at 340 nm and 380 nm and measure the emission at 510 nm.

  • Record a baseline fluorescence ratio before adding the LPE stimulus.

  • Add the desired LPE species to the cells and continue recording the fluorescence ratio to monitor changes in intracellular calcium concentration. The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration.

Western Blot for MAPK/ERK Activation

This protocol is used to detect the phosphorylation and thus activation of MAPK/ERK proteins.

1. Cell Lysis and Protein Quantification:

  • Treat cells with LPEs for various time points.

  • Wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of the lysates using a protein assay such as the BCA assay.

2. SDS-PAGE and Protein Transfer:

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

3. Immunoblotting:

  • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific for the phosphorylated form of ERK1/2 (p-ERK1/2).

  • Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • To confirm equal protein loading, strip the membrane and re-probe with an antibody against total ERK1/2.

4. Detection and Analysis:

  • Add an enhanced chemiluminescence (ECL) substrate to the membrane.

  • Capture the chemiluminescent signal using an imaging system.

  • Quantify the band intensities using densitometry software.

Cell Proliferation Assay

This protocol quantifies cell number to assess the effect of LPEs on cell proliferation.

1. Cell Seeding and Treatment:

  • Seed cells in a multi-well plate (e.g., 96-well) at a low density.

  • Allow the cells to adhere overnight.

  • Treat the cells with various concentrations of saturated and unsaturated LPEs.

2. Crystal Violet Staining:

  • After the desired incubation period (e.g., 24-72 hours), remove the culture medium and gently wash the cells with PBS.

  • Fix the cells with a fixative such as methanol (B129727) or paraformaldehyde.

  • Stain the cells with a 0.5% crystal violet solution for 10-20 minutes.

  • Thoroughly wash the plate with water to remove excess stain and allow it to dry.

3. Quantification:

  • Solubilize the bound crystal violet dye by adding a solubilization solution (e.g., 30% acetic acid or 10% SDS).

  • Measure the absorbance of the solubilized dye at a wavelength of 570-590 nm using a microplate reader.

  • The absorbance is directly proportional to the number of viable, adherent cells.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for comparing the effects of saturated and unsaturated LPEs on cellular responses.

Experimental_Workflow cluster_preparation Preparation cluster_assays Cellular Assays cluster_signaling Signaling Analysis Cell_Culture Cell Culture (e.g., MC3T3-E1) Cell_Treatment Treat Cells with LPEs Cell_Culture->Cell_Treatment LPE_Preparation Prepare Saturated & Unsaturated LPEs LPE_Preparation->Cell_Treatment Proliferation_Assay Proliferation Assay (Crystal Violet) Cell_Treatment->Proliferation_Assay Differentiation_Assay Differentiation Assay (ALP & Alizarin Red) Cell_Treatment->Differentiation_Assay Calcium_Imaging Intracellular Ca2+ Measurement (Fura-2) Cell_Treatment->Calcium_Imaging Western_Blot MAPK/ERK Activation (Western Blot) Cell_Treatment->Western_Blot Data_Analysis Data Analysis & Comparison Proliferation_Assay->Data_Analysis Differentiation_Assay->Data_Analysis Calcium_Imaging->Data_Analysis Western_Blot->Data_Analysis

Caption: Workflow for comparing LPE effects.

References

Unraveling the Role of Lysophosphatidylethanolamines (LPEs) in Disease: A Comparative Lipidomics Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of lysophosphatidylethanolamine (LPE) profiles in healthy versus diseased tissues, supported by experimental data. We delve into the quantitative alterations of LPE species in various pathologies, detail the experimental methodologies for their analysis, and explore the implicated signaling pathways.

LPE Alterations in Disease: A Quantitative Overview

Recent lipidomic studies have highlighted significant dysregulation of LPEs in several diseases, suggesting their potential as biomarkers and therapeutic targets. Below, we summarize the quantitative changes in LPE levels observed in cancer and metabolic disorders compared to healthy controls.

Ovarian Cancer

In a study on ovarian cancer, quantitative global lipidomics analysis revealed a significant decrease in several LPE species in the plasma of ovarian cancer patients compared to individuals with benign adnexal masses.

Lipid SpeciesFold Change (Cancer vs. Benign)p-value
LPE(18:1) 0.87<0.05
LPE(18:2) 0.79<0.05
LPE(20:4) 0.68<0.05

Table 1: Fold changes in mean plasma concentrations of selected LPE species in ovarian cancer patients versus benign controls. Data adapted from a quantitative lipidomics study.[1]

These findings suggest a systemic alteration in phospholipid metabolism in ovarian cancer, where reduced LPE levels may reflect changes in tumor cell membrane composition or signaling.

Non-Alcoholic Fatty Liver Disease (NAFLD)

A targeted lipidomics analysis of serum samples from patients with NAFLD, including simple steatosis (SS) and non-alcoholic steatohepatitis (NASH), demonstrated a significant decrease in total and individual LPE concentrations compared to healthy subjects.

GroupTotal LPE Concentration (nmol/mL)
Healthy Subjects (n=8) 18.030 ± 3.832
Simple Steatosis (SS) (n=9) 4.867 ± 1.852
Non-alcoholic Steatohepatitis (NASH) (n=27) 5.497 ± 2.495

Table 2: Mean serum concentrations (± SD) of total LPEs in healthy individuals and patients with different stages of NAFLD. The concentrations of LPEs were significantly lower in both SS and NASH patients compared to healthy subjects (p < 0.05).[2]

The study also quantified individual LPE species, showing a significant decrease in most measured species in NAFLD patients, with the exception of LPE 18:0.

LPE SpeciesHealthy Subjects (nmol/mL)Simple Steatosis (nmol/mL)NASH (nmol/mL)
LPE 16:0 1.895 ± 0.4520.589 ± 0.2310.654 ± 0.312
LPE 18:2 6.789 ± 1.5431.654 ± 0.7891.987 ± 0.987
LPE 18:1 4.567 ± 1.0231.123 ± 0.4561.234 ± 0.567
LPE 18:0 0.876 ± 0.2340.765 ± 0.3450.812 ± 0.432
LPE 20:4 2.543 ± 0.6780.543 ± 0.2130.654 ± 0.321
LPE 22:6 1.360 ± 0.3450.193 ± 0.0870.156 ± 0.076

*p < 0.05 compared to healthy subjects. Table 3: Mean serum concentrations (± SD) of individual LPE species in healthy subjects and patients with NAFLD.[2]

These results point towards a profound alteration in phosphatidylethanolamine (B1630911) metabolism in the liver of NAFLD patients, which may contribute to the pathogenesis of the disease.

Experimental Protocols

Accurate quantification of LPEs is crucial for understanding their role in disease. The following section details a typical workflow for the analysis of LPEs from biological samples.

Lipid Extraction from Tissue or Plasma

A modified Bligh and Dyer method is commonly used for the extraction of lipids from biological matrices.

  • Sample Homogenization: Homogenize frozen tissue samples in a mixture of chloroform (B151607) and methanol (B129727) (1:2, v/v). For plasma or serum, add the chloroform/methanol mixture directly to the sample.

  • Phase Separation: Add chloroform and water to the homogenate to induce phase separation.

  • Lipid Collection: Centrifuge the mixture to separate the layers. The lower organic phase, containing the lipids, is carefully collected.

  • Drying and Reconstitution: The collected organic phase is dried under a stream of nitrogen and the lipid extract is reconstituted in a suitable solvent for LC-MS/MS analysis, such as methanol or a chloroform/methanol mixture.

Quantitative Analysis by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of lipid species.

  • Chromatographic Separation: The lipid extract is injected onto a reverse-phase or HILIC (Hydrophilic Interaction Liquid Chromatography) column. A gradient of mobile phases is used to separate the different lipid classes and species based on their polarity and acyl chain length.

  • Mass Spectrometric Detection: The separated lipids are ionized using electrospray ionization (ESI) and detected by a triple quadrupole or high-resolution mass spectrometer.

  • Quantification: Quantification is achieved using multiple reaction monitoring (MRM) for targeted analysis. This involves monitoring a specific precursor ion and a characteristic fragment ion for each LPE species. An internal standard, such as a deuterated LPE, is added at the beginning of the extraction process to correct for variations in extraction efficiency and instrument response.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Tissue Tissue/Plasma Sample Homogenization Homogenization in Chloroform:Methanol Tissue->Homogenization Extraction Liquid-Liquid Extraction Homogenization->Extraction Drying Drying under Nitrogen Extraction->Drying Reconstitution Reconstitution in LC-MS compatible solvent Drying->Reconstitution LC Liquid Chromatography Separation Reconstitution->LC MS Tandem Mass Spectrometry Detection LC->MS Quant Quantification (MRM) MS->Quant

Fig. 1: Experimental workflow for LPE analysis.

LPE Signaling Pathways in Disease

LPEs are bioactive lipids that can act as signaling molecules, although their specific receptors and downstream pathways are not as well-characterized as those for the related lysophosphatidic acid (LPA). Evidence suggests that LPEs may exert their effects through G-protein coupled receptors (GPCRs).

LPE is produced from the hydrolysis of phosphatidylethanolamine (PE) by phospholipase A2 (PLA2). Once formed, LPE can be converted back to PE by lysophosphatidylethanolamine acyltransferase (LPEAT) or further metabolized. Extracellular LPE is thought to bind to specific GPCRs on the cell surface. While a dedicated LPE receptor has not been definitively identified, some studies suggest that LPE can activate LPA receptors or other GPCRs like GPR119.[3]

Upon receptor binding, LPE can trigger various downstream signaling cascades, including the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling events can influence a wide range of cellular processes, including cell proliferation, migration, and inflammation, which are often dysregulated in diseases like cancer and NAFLD.

LPE_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PE Phosphatidylethanolamine (PE) PLA2 Phospholipase A2 (PLA2) PE->PLA2 LPE_extra Extracellular LPE GPCR GPCR (e.g., LPA Receptor, GPR119) LPE_extra->GPCR Binding & Activation LPEAT LPEAT LPE_extra->LPEAT Re-acylation PLC Phospholipase C (PLC) GPCR->PLC Activates PLA2->LPE_extra Hydrolysis LPEAT->PE IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca2+ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Response Cellular Responses (Proliferation, Migration, Inflammation) Ca2->Response PKC->Response

Fig. 2: Proposed LPE signaling pathway.

Conclusion

The comparative analysis of LPEs in healthy and diseased tissues reveals distinct lipidomic signatures that hold promise for biomarker development and a deeper understanding of disease pathophysiology. The significant alterations in LPE levels in cancer and NAFLD underscore the importance of further research into their precise roles in these conditions. Standardized and robust experimental protocols, such as those outlined in this guide, are essential for generating reliable and comparable data across studies. Elucidating the intricacies of LPE signaling pathways will be key to unlocking their full potential as therapeutic targets for a range of diseases.

References

Confirming the Structure of 1-Palmitoyl-2-hydroxy-sn-glycero-3-PE: A Comparative Guide to NMR and Mass Spectrometry Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of lysophospholipids such as 1-Palmitoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine (LPE 16:0) is paramount for understanding their biological functions and for their application in fields like drug delivery. This guide provides a comparative overview of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for the structural confirmation of this molecule, complete with experimental data and detailed protocols.

1-Palmitoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine is a lysophospholipid characterized by a palmitic acid acyl chain at the sn-1 position, a hydroxyl group at the sn-2 position of the glycerol (B35011) backbone, and a phosphoethanolamine headgroup at the sn-3 position. Its chemical formula is C21H44NO7P. The stereochemistry of the glycerol backbone is a critical feature, designated as sn (stereospecifically numbered), which influences its interaction with enzymes and receptors.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the chemical structure and connectivity of atoms in a molecule. For 1-Palmitoyl-2-hydroxy-sn-glycero-3-PE, a combination of ¹H, ¹³C, and ³¹P NMR experiments can unambiguously confirm its structure.

Predicted and Typical NMR Data

Due to the limited availability of complete experimental NMR datasets for this specific molecule in the public domain, the following table includes predicted ¹H and ¹³C NMR chemical shifts, alongside typical experimental shifts for the ³¹P nucleus in similar lysophosphatidylethanolamines. Predicted shifts are valuable for guiding spectral assignment.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Notes
Glycerol sn-1 (CH₂) ~4.1-4.3 (dd)~63-65Attached to the palmitoyl (B13399708) ester.
Glycerol sn-2 (CH) ~3.9-4.1 (m)~69-71Carries the hydroxyl group.
Glycerol sn-3 (CH₂) ~3.9-4.0 (m)~66-68Attached to the phosphate (B84403) group.
Palmitoyl C1 (C=O) -~173-175Ester carbonyl.
Palmitoyl C2 (α-CH₂) ~2.3 (t)~34-36Methylene (B1212753) group adjacent to the carbonyl.
Palmitoyl (CH₂)n ~1.2-1.3 (br s)~29-30Bulk methylene groups of the acyl chain.
Palmitoyl CH₃ ~0.9 (t)~14Terminal methyl group.
P-O-CH₂ (Ethanolamine) ~4.0-4.2 (m)~61-63Methylene group adjacent to the phosphate.
CH₂-N (Ethanolamine) ~3.1-3.3 (m)~40-42Methylene group adjacent to the amine.
Phosphorus (P) ~0.42-Typical for glycerol 3-phosphoethanolamine headgroup.[1]

Note: Predicted shifts are based on computational models and may vary from experimental values. The multiplicity of ¹H signals is indicated as 't' for triplet, 'dd' for doublet of doublets, 'm' for multiplet, and 'br s' for broad singlet.

Experimental Protocol for NMR Analysis

A standardized protocol for the NMR analysis of lysophospholipids is crucial for obtaining high-quality, reproducible data.

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in a deuterated solvent suitable for lipids, such as chloroform-d (B32938) (CDCl₃) or a mixture of CDCl₃ and methanol-d₄ (CD₃OD) to ensure complete solubilization.

  • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • ¹H NMR:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Typical parameters: 32-64 scans, 1-2 second relaxation delay, 30° pulse angle.

    • Use a 2D COSY (Correlation Spectroscopy) experiment to establish proton-proton couplings within the glycerol, palmitoyl, and ethanolamine (B43304) moieties.

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required.

    • Typical parameters: 1024 or more scans, 2-5 second relaxation delay.

    • A 2D HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) experiment is essential to correlate each proton with its directly attached carbon, aiding in unambiguous assignment. A 2D HMBC (Heteronuclear Multiple Bond Correlation) experiment can reveal long-range (2-3 bond) C-H correlations, which is useful for confirming the connectivity of the entire molecule (e.g., linking the palmitoyl chain to the glycerol backbone).

  • ³¹P NMR:

    • Acquire a proton-decoupled ³¹P spectrum.

    • Typical parameters: 128-256 scans, 2-5 second relaxation delay.

    • The chemical shift will be characteristic of the phosphoethanolamine headgroup.

Alternative Structural Confirmation: Mass Spectrometry

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an excellent complementary technique to NMR for confirming the molecular weight and providing fragmentation information that supports the proposed structure.

Tandem Mass Spectrometry (MS/MS) Data

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a characteristic fragmentation pattern. For this compound, electrospray ionization (ESI) is a commonly used ionization method.

Expected Fragmentation Pattern (Positive Ion Mode):

  • Precursor Ion [M+H]⁺: m/z 454.29

  • Key Fragment Ions:

    • Loss of the phosphoethanolamine headgroup: A neutral loss of 141 Da (C₂H₈NO₄P) is expected, resulting in a fragment corresponding to 1-palmitoyl-2-hydroxy-sn-glycerol.

    • Cleavage of the palmitoyl chain: Loss of the palmitic acid as a ketene (B1206846) (C₁₆H₃₀O) can occur.

    • Headgroup fragments: Ions corresponding to the phosphoethanolamine headgroup (e.g., m/z 142) may be observed.

Comparison of Techniques

Feature NMR Spectroscopy Mass Spectrometry
Information Provided Detailed atomic connectivity, stereochemistry, and 3D structure in solution.Molecular weight, elemental composition, and fragmentation patterns.
Sensitivity Lower (mg to µg range).Higher (ng to pg range).
Sample State Solution.Gas phase (after ionization).
Destructive Non-destructive.Destructive.
Quantitative Analysis Excellent for quantification with appropriate standards.Can be quantitative with isotopically labeled internal standards.
Structural Isomers Can readily distinguish between positional and stereoisomers.Can sometimes distinguish isomers based on fragmentation, but often requires chromatographic separation.

Experimental Workflow for Structural Confirmation

The following diagram illustrates a typical workflow for the structural confirmation of this compound.

G cluster_0 Sample Preparation cluster_1 NMR Analysis cluster_2 Mass Spectrometry Analysis cluster_3 Final Confirmation Sample 1-Palmitoyl-2-hydroxy- sn-glycero-3-PE Sample Dissolution Dissolve in Deuterated Solvent Sample->Dissolution MS_Analysis LC-MS/MS Analysis Sample->MS_Analysis NMR_Acquisition 1H, 13C, 31P NMR (1D & 2D Experiments) Dissolution->NMR_Acquisition Spectral_Analysis Spectral Processing & Assignment NMR_Acquisition->Spectral_Analysis Structure_Confirmation_NMR Confirm Connectivity & Stereochemistry Spectral_Analysis->Structure_Confirmation_NMR Final_Structure Confirmed Structure of 1-Palmitoyl-2-hydroxy- sn-glycero-3-PE Structure_Confirmation_NMR->Final_Structure Fragmentation_Analysis Analyze Fragmentation Pattern MS_Analysis->Fragmentation_Analysis MW_Confirmation Confirm Molecular Weight Fragmentation_Analysis->MW_Confirmation MW_Confirmation->Final_Structure

Caption: Workflow for the structural confirmation of this compound.

References

Safety Operating Guide

Proper Disposal of 1-Palmitoyl-2-hydroxy-sn-glycero-3-PE: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: This document outlines the essential procedures for the safe and compliant disposal of 1-Palmitoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine (LPE 16:0). Adherence to these guidelines is critical for maintaining laboratory safety and environmental responsibility.

Researchers and drug development professionals handling 1-Palmitoyl-2-hydroxy-sn-glycero-3-PE must be proficient in its proper disposal. Based on available safety data, this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. However, standard laboratory chemical handling and disposal protocols should always be observed to ensure a safe working environment.

Summary of Key Safety and Physical Data

While this compound is not categorized as hazardous, understanding its basic properties is crucial for safe handling. The following table summarizes available quantitative information.

PropertyValue
Molecular Formula C21H44NO7P
Purity ≥95%
Storage Temperature -20°C
Shelf Life ≥ 1 year

Step-by-Step Disposal Protocol

The following procedure provides a clear, step-by-step guide for the disposal of this compound. This protocol is designed to align with general best practices for the disposal of non-hazardous laboratory chemicals.

1. Personal Protective Equipment (PPE) Confirmation:

  • Before beginning any disposal procedure, ensure appropriate PPE is worn, including standard laboratory gloves, safety glasses, and a lab coat.

2. Assessment of Waste Quantity:

  • Small Quantities: For trace amounts or very small quantities, disposal with household waste may be permissible, but always consult your institution's specific guidelines.

  • Large Quantities: For bulk amounts, follow the procedure for non-hazardous chemical waste disposal as outlined by your institution's Environmental Health and Safety (EHS) department.

3. Container Preparation:

  • Ensure the waste container is clean, dry, and compatible with the chemical.

  • Clearly label the waste container as "Non-Hazardous Waste" and specify the contents: "this compound".

4. Waste Transfer:

  • Carefully transfer the waste material into the designated container, avoiding the creation of dust or aerosols.

  • For any residual material on labware, rinse with an appropriate solvent. The rinsate should be collected and disposed of as non-hazardous liquid waste.

5. Final Disposal Pathway:

  • Solid Waste: Securely seal the container and place it in the designated non-hazardous solid waste stream for your laboratory.

  • Liquid Waste: Do not pour down the drain unless explicitly permitted by your institution's EHS guidelines for this specific chemical class. Generally, it is best practice to collect it as non-hazardous liquid waste.

  • Empty Containers: Original containers of this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as non-hazardous liquid waste. After rinsing, deface the label and dispose of the container with regular laboratory glass or plastic recycling.

Important Precaution: Never mix non-hazardous waste with hazardous waste streams. This can lead to costly and complex disposal procedures.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Disposal of This compound ppe_check Wear Appropriate PPE (Gloves, Safety Glasses, Lab Coat) start->ppe_check assess_quantity Assess Quantity of Waste ppe_check->assess_quantity small_quantity Small (Trace) Quantity assess_quantity->small_quantity Small large_quantity Large (Bulk) Quantity assess_quantity->large_quantity Large check_institutional_policy Consult Institutional Policy for Non-Hazardous Waste small_quantity->check_institutional_policy non_hazardous_stream Dispose in Designated Non-Hazardous Chemical Waste Stream large_quantity->non_hazardous_stream dispose_household Dispose with Household Waste (if permitted) check_institutional_policy->dispose_household Permitted check_institutional_policy->non_hazardous_stream Not Permitted / Unsure end End of Disposal Process dispose_household->end non_hazardous_stream->end

Caption: Disposal workflow for this compound.

By following these structured procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby fostering a secure and environmentally conscious research environment. Always prioritize your institution's specific waste management protocols.

Personal protective equipment for handling 1-Palmitoyl-2-hydroxy-sn-glycero-3-PE

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 1-Palmitoyl-2-hydroxy-sn-glycero-3-PE. The following procedures and recommendations are designed to ensure safe handling, use, and disposal of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

While the Safety Data Sheet (SDS) for this compound indicates that the substance is not classified as hazardous, it is best practice to adhere to standard laboratory safety protocols for handling powdered lipids to mitigate any potential risks. Similar lysophospholipids can cause skin, eye, and respiratory irritation.[1][2] Therefore, the following personal protective equipment is recommended.

PPE CategoryItemSpecificationsRationale
Eye Protection Safety Glasses with Side Shields or GogglesANSI Z87.1-compliantProtects eyes from airborne powder and potential splashes.
Hand Protection Nitrile or Latex GlovesPowder-free, impermeable, and resistant to the chemical.Prevents direct skin contact with the compound.
Body Protection Laboratory CoatStandardProtects skin and personal clothing from contamination.
Respiratory Protection Dust Mask or N95 RespiratorNIOSH-approvedRecommended when handling the powder outside of a ventilated enclosure to minimize inhalation.

Operational and Disposal Plans

A systematic approach to handling and disposal is essential for maintaining a safe laboratory environment.

The following diagram outlines the standard procedure for handling this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_use Use cluster_cleanup Cleanup & Disposal A Don Personal Protective Equipment (PPE) B Work in a Ventilated Area (e.g., Fume Hood) A->B C Carefully Weigh the Required Amount B->C D Dissolve in an Appropriate Solvent C->D E Perform Experiment D->E F Decontaminate Work Surfaces E->F G Dispose of Waste According to Institutional and Local Regulations F->G H Remove and Dispose of PPE Properly G->H I Wash Hands Thoroughly H->I

Caption: Standard workflow for handling this compound.
  • Preparation:

    • Before handling the compound, put on the recommended personal protective equipment: a lab coat, safety glasses with side shields, and nitrile gloves.

    • Conduct all work with the powdered form of the lipid in a well-ventilated area, such as a chemical fume hood, to minimize inhalation risks.

  • Handling:

    • To prevent generating dust, handle the solid material carefully.

    • Weigh the necessary amount of the compound using a calibrated analytical balance.

    • Prepare solutions by slowly adding the powder to the desired solvent.

  • First Aid Measures:

    • In case of eye contact: Immediately rinse the eyes with plenty of water for several minutes.

    • In case of skin contact: While the product is not known to be a skin irritant, it is good practice to wash the affected area with soap and water.

    • If inhaled: Move to an area with fresh air. If you experience any respiratory complaints, consult a doctor.

    • If swallowed: If symptoms persist after ingestion, seek medical advice.

  • Storage:

    • Store the compound in a tightly sealed container in a dry and well-ventilated place.

    • Recommended storage temperature is -20°C.[3][4]

  • Disposal:

    • Dispose of unused material and its container in accordance with all applicable local, state, and federal regulations.

    • Contaminated materials, such as pipette tips and empty vials, should also be disposed of as chemical waste. Do not allow the product to enter drains or waterways.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Palmitoyl-2-hydroxy-sn-glycero-3-PE
Reactant of Route 2
Reactant of Route 2
1-Palmitoyl-2-hydroxy-sn-glycero-3-PE

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.